TFGF-18
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C28H30F3NO11 |
|---|---|
分子量 |
613.5 g/mol |
IUPAC 名称 |
(2S,3S,4R,5R,6S)-6-[2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-4-oxochromen-6-yl]-3,4,5-trihydroxy-N-[(2S)-1,1,1-trifluoropropan-2-yl]oxane-2-carboxamide |
InChI |
InChI=1S/C28H30F3NO11/c1-11(28(29,30)31)32-27(37)26-23(36)21(34)22(35)25(43-26)20-17(40-4)10-18-19(24(20)41-5)13(33)9-15(42-18)12-6-7-14(38-2)16(8-12)39-3/h6-11,21-23,25-26,34-36H,1-5H3,(H,32,37)/t11-,21+,22+,23-,25-,26-/m0/s1 |
InChI 键 |
YATALNCQFFCOMZ-BZHDNRFDSA-N |
产品来源 |
United States |
Foundational & Exploratory
TFGF-18: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the mechanism of action of TFGF-18, a semi-synthetic, isoorientin-based flavonoid derivative. This compound has emerged as a potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, demonstrating significant neuroprotective effects in preclinical studies. This document outlines its core molecular interactions, impact on key signaling pathways, and summarizes the quantitative data from relevant experimental models.
Core Mechanism: Inhibition of Glycogen Synthase Kinase-3β (GSK-3β)
The primary mechanism of action of this compound is the direct inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a proline-directed serine-threonine kinase implicated in a multitude of cellular processes, including inflammation, apoptosis, and metabolism. This compound is a substrate-competitive inhibitor of GSK-3β with an IC50 value of 0.59 μM[1]. By inhibiting GSK-3β, this compound modulates the activity of several downstream signaling pathways, leading to its observed neuroprotective and anti-inflammatory effects.
Key Signaling Pathways Modulated by this compound
This compound exerts its therapeutic potential by influencing multiple interconnected signaling cascades. The primary pathways affected are the NF-κB signaling pathway, the AKT/GSK-3β/Nrf2 pathway, and the intrinsic apoptosis pathway.
Attenuation of Neuroinflammation via Inhibition of the GSK-3β/NF-κB Pathway
Neuroinflammation is a key contributor to the pathogenesis of various neurodegenerative diseases[2][3][4]. Microglia, the resident immune cells of the central nervous system, play a crucial role in the inflammatory response. In pathological conditions, such as in the presence of lipopolysaccharide (LPS), microglia become activated and release a variety of pro-inflammatory mediators.
This compound has been shown to suppress LPS-induced microglial activation by inhibiting the GSK-3β/p65/NF-κB signaling pathway[1][2][3][4][5]. The inhibition of GSK-3β by this compound prevents the activation of the transcription factor NF-κB (specifically the p65 subunit), which is a master regulator of inflammatory gene expression. This leads to a significant reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-1β, as well as nitric oxide (NO)[2][3][4][5].
Neuroprotection Against Oxidative Stress via the AKT/GSK-3β/Nrf2 Pathway
Oxidative stress is another critical factor in neuronal damage and cognitive decline associated with neurodegenerative disorders[6]. The AKT/GSK-3β signaling axis plays a crucial role in regulating the cellular response to oxidative stress. This compound has been demonstrated to protect neuronal cells from oxidative stress-induced damage by modulating the AKT/GSK-3β/Nrf2 pathway[6].
This compound treatment leads to an increase in the phosphorylation of both AKT and GSK-3β (at Ser9)[6]. Phosphorylation of GSK-3β at Ser9 inactivates the enzyme. This inactivation allows for the stabilization and nuclear translocation of Nrf2 (Nuclear factor erythroid 2-related factor 2), a master regulator of the antioxidant response. In the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of antioxidant genes, leading to the increased expression of protective enzymes like heme oxygenase-1 (HO-1)[7][8]. This cascade ultimately reduces the levels of reactive oxygen species (ROS) and malondialdehyde (MDA), while increasing the activity of superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx)[6].
Inhibition of Neuronal Apoptosis
This compound has been shown to inhibit neuronal apoptosis[1][6]. This anti-apoptotic effect is mediated through the regulation of the Bcl-2 family of proteins. Treatment with this compound leads to an increase in the expression of the anti-apoptotic protein Bcl-2 and a decrease in the expression of the pro-apoptotic proteins Bax, caspase-3, and cleaved-caspase-3[1][6]. The inhibition of GSK-3β by this compound is a key upstream event in this process.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound.
Table 1: In Vitro Efficacy of this compound in SIM-A9 Microglial Cells
| Parameter | Concentration of this compound | % Inhibition / Reduction | Reference |
| GSK-3β Activity (IC50) | 0.59 μM | 50% | [1] |
| LPS-induced Nitric Oxide Production | 2.5 μM | 56.3% | [2][3][5] |
| LPS-induced TNF-α Production | 2.5 μM | 28.3% | [2][3][5] |
| LPS-induced IL-1β Production | 2.5 μM | 59.2% | [2][3][5] |
| LPS-activated Cell Migration | Not Specified | 26.7% | [2][5] |
Table 2: In Vitro Efficacy of this compound in Mouse Primary Microglial Cells
| Parameter | Concentration of this compound | % Reduction | Reference |
| TNF-α+ Microglial Cells (24h post-LPS) | 2.5 μM | 58.7% | [2][3][5] |
Table 3: In Vitro Neuroprotective Effects of this compound in PC12 Cells
| Parameter | Treatment | Effect | Reference |
| Neuronal Damage | H₂O₂ (600 μM) + this compound (2 and 8 μM) | Inhibition of damage | [6] |
| Bax, caspase-3, cleaved-caspase-3 | H₂O₂ (600 μM) + this compound (2 and 8 μM) | Decreased expression | [6] |
| Bcl-2 | H₂O₂ (600 μM) + this compound (2 and 8 μM) | Increased expression | [6] |
| MDA and ROS levels | H₂O₂ (600 μM) + this compound (2 and 8 μM) | Decreased levels | [6] |
| SOD and GPx activity | H₂O₂ (600 μM) + this compound (2 and 8 μM) | Increased activity | [6] |
| p-AKT, p-GSK-3β (Ser9), Nrf2, HO-1 | H₂O₂ (600 μM) + this compound (2 and 8 μM) | Increased expression | [6] |
Table 4: In Vivo Efficacy of this compound in Scopolamine-Induced AD Model Mice
| Parameter | Treatment | Effect | Reference |
| Learning and Memory Impairments | Scopolamine (3 mg/kg) + this compound (2 and 8 mg/kg) | Prevention of impairments | [6] |
| Cholinergic System Disorders (ACh, ChAT, AChE) | Scopolamine (3 mg/kg) + this compound (2 and 8 mg/kg) | Retrained disorders | [6] |
| Neuronal Damage | Scopolamine (3 mg/kg) + this compound (2 and 8 mg/kg) | Inhibition of damage | [6] |
| Bax, caspase-3, cleaved-caspase-3 | Scopolamine (3 mg/kg) + this compound (2 and 8 mg/kg) | Decreased expression | [6] |
| Bcl-2 | Scopolamine (3 mg/kg) + this compound (2 and 8 mg/kg) | Increased expression | [6] |
| MDA and ROS levels | Scopolamine (3 mg/kg) + this compound (2 and 8 mg/kg) | Decreased levels | [6] |
| SOD and GPx activity | Scopolamine (3 mg/kg) + this compound (2 and 8 mg/kg) | Increased activity | [6] |
| p-AKT, p-GSK-3β (Ser9), Nrf2, HO-1 | Scopolamine (3 mg/kg) + this compound (2 and 8 mg/kg) | Increased expression | [6] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Cell Culture and Treatments
-
SIM-A9 Microglial Cells: These spontaneously immortalized mouse microglial cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. For experiments, cells were pre-treated with this compound for a specified duration before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response[2][3][5].
-
SH-SY5Y Neuroblastoma Cells: These human neuroblastoma cells were used in co-culture experiments with SIM-A9 cells to assess microglia-mediated neurotoxicity.
-
PC12 Cells: Rat pheochromocytoma cells were cultured and treated with hydrogen peroxide (H₂O₂) to induce oxidative stress. The protective effects of this compound were evaluated by pre-treating the cells with the compound before H₂O₂ exposure[6].
In Vitro Assays
-
Nitric Oxide (NO) Assay: The concentration of nitrite, a stable metabolite of NO, in the culture medium was measured using the Griess reagent assay[2][3][5].
-
Cytokine Measurement: The levels of pro-inflammatory cytokines such as TNF-α and IL-1β in the cell culture supernatants were quantified using enzyme-linked immunosorbent assay (ELISA) kits[2][3][5].
-
Western Blot Analysis: Protein expression levels of key signaling molecules (e.g., p-AKT, p-GSK-3β, Nrf2, HO-1, Bax, Bcl-2, caspase-3) were determined by Western blotting using specific primary and secondary antibodies[6].
-
Cell Migration Assay: The effect of this compound on microglial cell migration was assessed using a scratch assay. The closure of a "scratch" in a confluent cell monolayer was monitored over time[2][5].
-
Flow Cytometry: Neuronal cell damage and apoptosis were analyzed using flow cytometry with appropriate staining reagents[6].
-
LDH Assay, JC-1 Assay, and Nissl Staining: These assays were used to further evaluate neuronal cell damage and mitochondrial membrane potential[6].
-
Measurement of Oxidative Stress Markers: The levels of malondialdehyde (MDA), superoxide dismutase (SOD), glutathione peroxidase (GPx), and reactive oxygen species (ROS) were measured using commercially available assay kits[6].
Animal Studies
-
Scopolamine-Induced Alzheimer's Disease (AD) Mouse Model: AD-like cognitive impairment was induced in mice by intraperitoneal injection of scopolamine. This compound was administered to the mice to evaluate its protective effects on learning and memory, which were assessed using behavioral tests like the Morris water maze[6].
-
Immunohistochemistry and Biochemical Analysis: Brain tissues from the experimental animals were collected for histological analysis (e.g., Nissl staining) and biochemical assays to measure the levels of various markers related to the cholinergic system, oxidative stress, and apoptosis[6].
Conclusion
This compound is a promising neuroprotective agent that acts as a potent inhibitor of GSK-3β. Its mechanism of action involves the modulation of key signaling pathways related to neuroinflammation, oxidative stress, and apoptosis. The preclinical data summarized in this guide provide a strong rationale for the further development of this compound as a potential therapeutic for neurodegenerative diseases. Future research, including clinical trials, is warranted to fully elucidate its therapeutic potential in humans.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Anti-Neuroinflammatory Effects of a Semi-Synthetic Isoorientin-Based Glycogen Synthase Kinase-3β Inhibitor in Lipopolysaccharide-Activated Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-neuroinflammatory effects of GSK-3β inhibitor this compound in LPS-activated SIM-A9 microglial cells [morressier.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Anti-oxidative stress and cognitive improvement of a semi-synthetic isoorientin-based GSK-3β inhibitor in rat pheochromocytoma cell PC12 and scopolamine-induced AD model mice via AKT/GSK-3β/Nrf2 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. GSK3β Substrate-competitive Inhibitors Regulate the gut Homeostasis and Barrier Function to Inhibit Neuroinflammation in Scopolamine-induced Alzheimer's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the TFGF-18 GSK-3β Inhibition Pathway in Neuroinflammation
Audience: Researchers, scientists, and drug development professionals.
Abstract: Glycogen (B147801) synthase kinase-3 beta (GSK-3β) is a critical serine/threonine kinase implicated in a multitude of cellular processes and its dysregulation is a key factor in the pathogenesis of several neurodegenerative diseases.[1][2][3] This has made GSK-3β a significant therapeutic target.[2][4] TFGF-18, a semi-synthetic isoorientin-based compound, has emerged as a potent, substrate-competitive inhibitor of GSK-3β.[5][6] This technical guide provides an in-depth overview of the this compound-mediated GSK-3β inhibition pathway, summarizing key quantitative data, outlining common experimental methodologies, and visualizing the core signaling cascades. The primary mechanism involves the suppression of neuroinflammation through the inhibition of the GSK-3β/NF-κB signaling axis.[5][7]
Quantitative Data: Efficacy of this compound
This compound demonstrates potent inhibitory effects on GSK-3β and its downstream inflammatory mediators. The key quantitative metrics from preclinical studies are summarized below.
| Parameter | Value | Cell/System | Condition | Source |
| GSK-3β Inhibition (IC50) | 0.59 μM | Enzyme Assay | In vitro | [5][8][9] |
| Nitric Oxide (NO) Production Inhibition | 56.3% | SIM-A9 Microglial Cells | 2.5 μM this compound, LPS-stimulated | [7][10] |
| TNF-α Production Inhibition | 28.3% | SIM-A9 Microglial Cells | 2.5 μM this compound, LPS-stimulated | [7][10] |
| IL-1β Production Inhibition | 59.2% | SIM-A9 Microglial Cells | 2.5 μM this compound, LPS-stimulated | [7][10] |
| Reduction in TNF-α+ Cells | 58.7% | Mouse Primary Microglia | 2.5 μM this compound, LPS-stimulated | [7][10] |
| Cell Migration Inhibition | 26.7% | SIM-A9 Microglial Cells | Scratch Assay, LPS-stimulated | [7][10] |
Core Signaling Pathways and Mechanism of Action
This compound exerts its neuroprotective and anti-neuroinflammatory effects by targeting GSK-3β, a central node in several key signaling pathways.
Inhibition of the GSK-3β/NF-κB Neuroinflammatory Pathway
The primary mechanism of this compound involves the direct inhibition of GSK-3β activity. In the context of neuroinflammation, such as that induced by lipopolysaccharide (LPS), activated GSK-3β promotes the activity of the transcription factor NF-κB (p65 subunit).[5][7] This leads to the transcription and release of pro-inflammatory mediators, including TNF-α, IL-1β, and nitric oxide.[7][10] this compound disrupts this cascade by inhibiting GSK-3β, thereby preventing the downstream activation of p65/NF-κB and suppressing the inflammatory response.[5][7][10]
Regulation of Pro-Survival and Anti-Apoptotic Pathways
Beyond its anti-inflammatory effects, this compound also modulates pathways involved in cell survival and apoptosis. GSK-3β is known to promote apoptosis by phosphorylating and regulating pro-apoptotic proteins. This compound's inhibition of GSK-3β leads to a decrease in the expression of the pro-apoptotic proteins Bax and cleaved caspase-3, while simultaneously increasing the expression of the anti-apoptotic protein Bcl-2.[5][8][9] This shift in the Bax/Bcl-2 ratio ultimately inhibits neuronal apoptosis.[5]
Crosstalk with AKT/Nrf2 and β-Catenin Pathways
Research also indicates that this compound's mechanism is intertwined with other significant signaling pathways regulated by GSK-3β.
-
AKT/GSK-3β/Nrf2 Pathway: this compound has been shown to act via the AKT/GSK-3β/Nrf2 pathway.[8][9] AKT can phosphorylate and inhibit GSK-3β. The inhibition of GSK-3β by this compound leads to the activation of Nrf2, a transcription factor that controls the expression of antioxidant proteins, thereby protecting against oxidative stress.[6][8]
-
Wnt/β-Catenin Pathway: GSK-3β is a key negative regulator of the Wnt/β-catenin pathway.[11] By inhibiting GSK-3β, this compound prevents the degradation of β-catenin, allowing it to accumulate and translocate to the nucleus to activate gene expression related to cell survival and neurogenesis.[6]
Experimental Protocols
The characterization of the this compound pathway utilizes a range of standard molecular and cellular biology techniques. While detailed, step-by-step protocols are proprietary to the conducting laboratories, this section outlines the principles and general methodologies employed.
General Experimental Workflow
The typical workflow for assessing a compound like this compound involves cell culture, induction of a disease-relevant stimulus (e.g., LPS), treatment with the compound, and subsequent analysis using various assays.
3.1. Cell Culture and Treatment:
-
Cell Lines: Spontaneously immortalized SIM-A9 microglial cells are commonly used. For neurotoxicity studies, co-cultures with neuronal cell lines like SH-SY5Y are established.[7][10] Primary microglial cells isolated from mouse cortices are also used for higher physiological relevance.[7][10]
-
Culture Conditions: Cells are maintained in standard media (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified 5% CO2 incubator.
-
Stimulation and Treatment: To induce an inflammatory response, cells are typically challenged with Lipopolysaccharide (LPS). For experiments, cells are pre-treated with varying concentrations of this compound for a specified period (e.g., 1-2 hours) before the addition of LPS.
3.2. Nitric Oxide Production (Griess Assay):
-
Principle: Measures the concentration of nitrite (B80452) (NO2-), a stable and soluble breakdown product of nitric oxide (NO).
-
Method: The cell culture supernatant is collected after treatment. The Griess reagent (containing sulfanilamide (B372717) and N-1-napthylethylenediamine dihydrochloride) is added to the supernatant. This reagent reacts with nitrite to form a pink/magenta azo compound, the absorbance of which is measured spectrophotometrically at ~540 nm. The concentration is determined against a standard curve of sodium nitrite.
3.3. Cytokine Quantification (ELISA):
-
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-1β) in the cell culture supernatant.
-
Method: A 96-well plate is coated with a capture antibody specific to the cytokine of interest. The supernatant is added, and the cytokine binds to the antibody. A second, detection antibody (linked to an enzyme like HRP) is added, which binds to the captured cytokine. Finally, a substrate is added, which is converted by the enzyme into a colored product. The absorbance is read, and the concentration is calculated based on a standard curve.
3.4. Western Blotting:
-
Principle: Used to detect and quantify the expression levels of specific proteins within cell lysates, including total and phosphorylated forms of signaling proteins (e.g., GSK-3β, p65 NF-κB, AKT) and apoptosis-related proteins (Bax, Bcl-2, Caspase-3).
-
Method:
-
Lysis: Cells are lysed to extract total protein.
-
Quantification: Protein concentration is determined (e.g., BCA assay).
-
Electrophoresis: Equal amounts of protein are separated by size via SDS-PAGE.
-
Transfer: Proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Incubation: The membrane is incubated with a primary antibody specific to the target protein, followed by a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: A chemiluminescent substrate is added, and the signal is captured using an imaging system. Band intensity is quantified and normalized to a loading control (e.g., β-actin or GAPDH).
-
Summary and Status
This compound is a promising preclinical GSK-3β inhibitor with demonstrated efficacy in cellular models of neuroinflammation and apoptosis.[5] Its mechanism of action is centered on the direct inhibition of GSK-3β, which subsequently suppresses the pro-inflammatory p65/NF-κB pathway and modulates the pro-survival β-catenin and Nrf2 pathways.[5][6][7]
Currently, there is no publicly available information on clinical trials for this compound. The compound appears to be in the preclinical stage of drug development, where its efficacy, safety, and pharmacokinetic profiles are being rigorously evaluated in vitro and in animal models. Further research will be required to determine its potential as a therapeutic agent for human neurodegenerative and neuroinflammatory diseases.
References
- 1. Frontiers | The role of glycogen synthase kinase 3 beta in neurodegenerative diseases [frontiersin.org]
- 2. Glycogen synthase kinase-3 beta (GSK-3β) signaling: Implications for Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. GSK3 Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 4. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. GSK3β Substrate-competitive Inhibitors Regulate the gut Homeostasis and Barrier Function to Inhibit Neuroinflammation in Scopolamine-induced Alzheimer's Disease Model Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. This compound, CAS 2222662-20-4 (HY-171031-0) | Szabo-Scandic [szabo-scandic.com]
- 10. Anti-Neuroinflammatory Effects of a Semi-Synthetic Isoorientin-Based Glycogen Synthase Kinase-3β Inhibitor in Lipopolysaccharide-Activated Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. portlandpress.com [portlandpress.com]
A Technical Guide to Fibroblast Growth Factor 18 (FGF-18) and its Role in Neuroinflammation
Audience: Researchers, Scientists, and Drug Development Professionals Initial Note: The topic "TFGF-18" does not correspond to a standard scientific nomenclature. This guide proceeds under the assumption that the intended subject is Fibroblast Growth Factor 18 (FGF-18), a member of the FGF family with emerging significance in neuroscience.
Executive Summary
Neuroinflammation is a critical underlying factor in the pathogenesis of numerous neurodegenerative diseases. Fibroblast Growth Factor 18 (FGF-18) is a signaling protein that has demonstrated significant neuroprotective potential in preclinical models of these disorders. This technical guide provides a comprehensive overview of the current understanding of FGF-18's role in mitigating neuroinflammatory processes and its mechanism of action. Evidence points to FGF-18's ability to modulate glial cell activity, particularly by suppressing astrocyte reactivity, a key event in neuroinflammation. The primary signaling cascade implicated in its neuroprotective effects is the PI3K/Akt/GSK3β pathway. This document consolidates quantitative data from key studies, details relevant experimental methodologies, and provides visual representations of the critical pathways and workflows to support further research and development in this promising area.
Mechanism of Action: FGF-18 Signaling in the Central Nervous System
FGF-18 exerts its effects by binding to Fibroblast Growth Factor Receptors (FGFRs), primarily showing high affinity for the 'c' splice variants of FGFR3 and a more moderate affinity for FGFR2c. The activation of these receptors on glial cells, particularly astrocytes, appears to be a key mechanism in its neuroprotective and anti-inflammatory functions.
The predominant signaling pathway activated by FGF-18 in a neuroprotective context is the Phosphoinositide 3-kinase (PI3K)/Akt pathway. Activation of this cascade leads to the phosphorylation and subsequent inactivation of Glycogen Synthase Kinase 3 Beta (GSK3β), a protein implicated in promoting apoptotic and inflammatory pathways.
Quantitative Data on FGF-18 Effects
The following tables summarize key quantitative findings from preclinical studies investigating the effects of FGF-18.
Table 1: In Vitro Effects of FGF-18 on Astrocytes
| Cell Type | Treatment | Marker Assessed | Result | Reference |
| Mouse ESC-derived Astrocytes | FGF-18 (6 days) | GFAP | ▼ Significant decrease (Western Blot) | [1][2] |
| Mouse ESC-derived Astrocytes | FGF-18 (6 days) | GLT1 (EAAT2) | ▲ Significant increase (Western Blot) | [1][2] |
GFAP (Glial Fibrillary Acidic Protein) is a marker of astrocyte reactivity (astrogliosis). GLT1 (Glutamate Transporter 1) is a marker of mature, functional astrocytes.
Table 2: In Vivo Neuroprotective Effects of FGF-18
| Disease Model | Animal | Treatment & Dose | Key Outcome Measured | Result | Reference |
| Alzheimer's Disease (STZ) | Rat | FGF-18 (0.94 and 1.88 pmol, ICV) | Amyloid-β (Aβ) Levels (ELISA) | ▼ Significant reduction in Aβ accumulation | [3] |
| Parkinson's Disease (6-OHDA) | Rat | FGF-18 (pretreatment) | Tyrosine Hydroxylase (TH+) Neurons | ▼ Significant reduction in TH+ neuronal loss | [4] |
| Cerebral Ischemia (MCAo) | Rat | FGF-18 (133 µg/kg/h, IV infusion) | Infarct Volume | ▼ Significant reduction (~50% vs. vehicle) | [5] |
STZ: Streptozotocin-induced model. 6-OHDA: 6-hydroxydopamine lesion model. MCAo: Middle Cerebral Artery occlusion. ICV: Intracerebroventricular.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols employed in FGF-18 neuroinflammation research.
In Vitro Astrocyte Reactivity Assay
This protocol is based on methodologies used to assess the direct effects of FGF-18 on astrocyte maturation and reactivity markers[1][2].
-
Cell Culture: Mouse embryonic stem cells are differentiated into neural progenitor cells and subsequently into a pure population of astrocytes.
-
FGF-18 Treatment: Astrocytes are cultured for 6 days in a defined medium supplemented with recombinant FGF-18. Control cultures receive a vehicle.
-
Protein Extraction: After the treatment period, cells are lysed to extract total protein. Protein concentration is quantified using a standard assay (e.g., BCA).
-
Western Blotting:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Membranes are blocked and then incubated with primary antibodies against GFAP and GLT1. An antibody for a housekeeping protein (e.g., Actin) is used for loading control.
-
Following incubation with appropriate secondary antibodies, protein bands are visualized and quantified using an imaging system.
-
Data is presented as the relative protein expression level compared to the vehicle-treated control.
-
In Vivo Alzheimer's Disease Model
This protocol describes the streptozotocin (B1681764) (STZ)-induced rat model used to evaluate FGF-18's effect on Alzheimer's-like pathology[3][6].
-
Model Induction: Adult male rats receive a bilateral intracerebroventricular (ICV) injection of streptozotocin (STZ) to induce a sporadic Alzheimer's-like condition, characterized by cognitive deficits and Aβ accumulation. Control animals receive a vehicle injection.
-
FGF-18 Administration: 15 days post-STZ injection, animals are treated with a single ICV injection of FGF-18 at doses of 0.94 pmol or 1.88 pmol.
-
Behavioral Testing: From day 16 to 21, cognitive function is assessed using standardized tests such as the Morris Water Maze and Passive Avoidance tests.
-
Tissue Analysis:
-
At the end of the study, animals are euthanized, and brains are harvested.
-
One hemisphere is homogenized for biochemical analysis. Aβ levels are quantified using a specific ELISA kit.
-
The other hemisphere is fixed for histopathological analysis to assess neuronal damage (e.g., pyknosis and apoptosis) via staining techniques like H&E or TUNEL.
-
General Experimental Workflow
The following diagram illustrates a typical workflow for investigating a compound like FGF-18 in the context of neuroinflammation.
Conclusion and Future Directions
The available evidence strongly supports the role of FGF-18 as a neuroprotective agent with significant potential for therapeutic application in neurodegenerative diseases. Its demonstrated ability to suppress astrocyte reactivity and the elucidation of its action via the PI3K/Akt/GSK3β signaling pathway provide a solid foundation for its mechanism of action.
However, a critical gap remains in the understanding of FGF-18's direct effects on microglia, the resident immune cells of the brain. Future research should prioritize:
-
Quantifying the impact of FGF-18 on microglial activation states (M1 vs. M2 polarization) in response to inflammatory stimuli like lipopolysaccharide (LPS).
-
Measuring the dose-dependent effects of FGF-18 on the production of key pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in both microglia and astrocytes.
-
Confirming the activation of the PI3K/Akt pathway by FGF-18 in primary microglia and linking this to functional anti-inflammatory outcomes.
Addressing these questions will provide a more complete picture of FGF-18's immunomodulatory capabilities and further strengthen its profile as a candidate for drug development in the field of neuroinflammation.
References
- 1. researchgate.net [researchgate.net]
- 2. FGF family members differentially regulate maturation and proliferation of stem cell-derived astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. FGF, Mechanism of Action, Role in Parkinson’s Disease, and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. researchgate.net [researchgate.net]
The Biological Activity of Fibroblast Growth Factor 18 (FGF-18): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor 18 (FGF-18), a member of the FGF8 subfamily, is a pleiotropic signaling protein with significant roles in skeletal development and tissue homeostasis.[1] Its primary biological functions revolve around the regulation of chondrogenesis (cartilage formation) and osteogenesis (bone formation), making it a molecule of substantial interest for therapeutic applications in degenerative joint diseases, such as osteoarthritis (OA).[2] This technical guide provides an in-depth overview of the biological activity of FGF-18, presenting key quantitative data, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows. The recombinant human form of FGF-18, known as sprifermin, is currently under clinical investigation as a potential disease-modifying osteoarthritis drug (DMOAD).[3][4]
Core Biological Activities
FGF-18 exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR3.[1][5] This interaction triggers downstream signaling cascades that modulate cellular proliferation, differentiation, and extracellular matrix (ECM) synthesis.
Chondrogenic Activity:
In the context of cartilage, FGF-18 demonstrates potent anabolic effects. It stimulates the proliferation of chondrocytes and enhances the production of key ECM components, including aggrecan and type II collagen.[6][7] This leads to an increase in cartilage thickness and promotes the repair of damaged cartilage.[8][9] In vitro studies have shown that FGF-18 can help maintain the chondrocyte phenotype and prevent dedifferentiation.[10] Furthermore, in animal models of osteoarthritis, intra-articular injections of FGF-18 have been shown to reduce cartilage degradation and improve joint structure.[8][11]
Osteogenic Activity:
FGF-18 also plays a crucial role in bone formation. It promotes the differentiation of mesenchymal stem cells into osteoblasts and enhances their mineralization activity.[12] Studies in mice have shown that FGF-18 is required for normal bone development and repair.[13] The signaling pathways activated by FGF-18 in osteoblasts involve the upregulation of key osteogenic transcription factors like Runx2.[12]
Quantitative Data on FGF-18 Bioactivity
The following tables summarize key quantitative findings from preclinical and clinical studies on the effects of FGF-18 and its recombinant form, sprifermin.
Table 1: Clinical Trial Data for Sprifermin in Knee Osteoarthritis (FORWARD Study)
| Parameter | Treatment Group (Sprifermin Dose) | Result | Citation |
| Change in Total Femorotibial Joint Cartilage Thickness (at 2 years) | 100 µg every 6 months | +0.05 mm (95% CI, 0.03-0.07 mm) vs. placebo | [14][15] |
| Change in Total Femorotibial Joint Cartilage Thickness (at 2 years) | 100 µg every 12 months | +0.04 mm (95% CI, 0.02-0.06 mm) vs. placebo | [14][15] |
| Change in Total Femorotibial Joint Cartilage Thickness (at 5 years) | 100 µg every 6 months | Maintained a 0.05 mm mean difference vs. placebo (95% CI 0.00 to 0.10) | [5] |
| WOMAC Pain Score (in "at-risk" subgroup at 3 years) | 100 µg every 6 months | Mean difference of -8.75 (95% CI, -22.42 to 4.92) vs. placebo | [16] |
Table 2: Preclinical Data for FGF-18 in Animal Models of Osteoarthritis
| Animal Model | Treatment | Outcome Measure | Result | Citation |
| Rat Meniscal Tear Model | Bi-weekly intra-articular injections of FGF-18 for 3 weeks | Cartilage Thickness | Dose-dependent increase in tibial plateau cartilage thickness | [8] |
| Rat Meniscal Tear Model | Bi-weekly intra-articular injections of FGF-18 for 3 weeks | Cartilage Degeneration Score | Significant reduction in degeneration scores | [8] |
| Ovine Microfracture Model | 6.4, 30, 32, and 100 µg of rhFGF-18 | Cartilage Healing | Significant increases in cartilage healing compared to controls | [17] |
| Ovine Microfracture Model | rhFGF-18 treatment | Modified O'Driscoll Score | 13.50 to 19.00 for rhFGF-18 groups vs. 5.00 to 9.00 for controls | [17] |
| Rat DMM Model | AAV2-FGF18 Gene Therapy | Cartilage Defect Width | Reduced by up to 76% | [4] |
| Rat DMM Model | AAV2-FGF18 Gene Therapy | Cartilage Thickness (thinnest zone) | Increased by up to 106% | [4] |
Signaling Pathways
FGF-18 primarily signals through FGFR3, initiating downstream cascades that regulate gene expression. The MAPK/ERK pathway is a key mediator of its effects on both chondrocytes and osteoblasts.
References
- 1. merckmillipore.com [merckmillipore.com]
- 2. miR-590-5p affects chondrocyte proliferation, apoptosis, and inflammation by targeting FGF18 in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Osteoarthritis early‐, mid‐ and late‐stage progression in the rat medial meniscus transection model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. ard.bmj.com [ard.bmj.com]
- 6. Fibroblast growth factor 18 stimulates chondrocyte proliferation by modulating FOXN2 to mitigate post-traumatic osteoarthritis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synergistic Effects of FGF-18 and TGF-β3 on the Chondrogenesis of Human Adipose-Derived Mesenchymal Stem Cells in the Pellet Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fibroblast growth factor-18 stimulates chondrogenesis and cartilage repair in a rat model of injury-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Alcian Blue Staining Protocol - IHC WORLD [ihcworld.com]
- 10. researchgate.net [researchgate.net]
- 11. FGF18 induces chondrogenesis and anti-osteoarthritic effects in a mouse model for TMJ degeneration | PLOS One [journals.plos.org]
- 12. Investigating the Role of FGF18 in the Cultivation and Osteogenic Differentiation of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Alcian Blue Staining to Visualize Proteoglycans: A Technique to Detect Proteoglycans in Mesenchymal Stem Cell Differentiated Chondrocytes Culture In Vitro [jove.com]
- 14. hcplive.com [hcplive.com]
- 15. researchgate.net [researchgate.net]
- 16. 2019-10-08 JAMA Publication of Phase II Results of Sprifermin [merckgroup.com]
- 17. Preclinical Use of FGF-18 Augmentation for Improving Cartilage Healing Following Surgical Repair: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
The Neuroprotective Effects of TFGF-18 on Neuronal Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuronal apoptosis, or programmed cell death of neurons, is a critical process implicated in the pathogenesis of various neurodegenerative diseases. The glycogen (B147801) synthase kinase-3β (GSK-3β) pathway has emerged as a key regulator of neuronal survival and apoptosis. This technical guide provides an in-depth overview of a novel compound, TFGF-18, a semi-synthetic isoorientin-based GSK-3β inhibitor, and its effects on neuronal apoptosis. This compound has demonstrated significant neuroprotective properties by attenuating apoptotic signaling cascades. This document will detail the molecular mechanisms of this compound, present available quantitative data, outline relevant experimental protocols for its study, and visualize the associated signaling pathways and experimental workflows.
Introduction to this compound and Neuronal Apoptosis
This compound is a potent and specific inhibitor of glycogen synthase kinase-3β (GSK-3β), with an IC50 of 0.59 μM.[1] GSK-3β is a serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including cell proliferation, differentiation, and apoptosis. In the central nervous system, hyperactivation of GSK-3β is associated with the promotion of neuronal apoptosis, making it a promising therapeutic target for neurodegenerative disorders.
Neuronal apoptosis is a tightly regulated process involving a cascade of molecular events. Key players in this process include the Bcl-2 family of proteins, which consists of both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members, and a family of cysteine proteases called caspases (e.g., caspase-3). An imbalance between these factors, often triggered by cellular stress, leads to the activation of caspases and the subsequent execution of cell death.
This compound exerts its neuroprotective effects by directly inhibiting GSK-3β, thereby modulating downstream signaling pathways that regulate neuronal apoptosis.[1]
Molecular Mechanism of this compound in Preventing Neuronal Apoptosis
The primary mechanism of action of this compound is the inhibition of GSK-3β. This inhibition leads to a cascade of anti-apoptotic effects:
-
Regulation of Bcl-2 Family Proteins: this compound treatment has been shown to increase the expression of the anti-apoptotic protein Bcl-2, while concurrently decreasing the expression of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio is a critical determinant of cell survival.
-
Inhibition of Caspase Activation: By promoting a pro-survival cellular environment, this compound inhibits the activation of executioner caspases, such as caspase-3 and cleaved-caspase-3, which are responsible for the proteolytic cleavage of cellular substrates during apoptosis.[1]
-
Suppression of NF-κB Signaling: this compound has been observed to inhibit the p65/NF-κB signaling pathway.[1] While NF-κB can have both pro- and anti-apoptotic roles depending on the context, its inhibition by this compound in the context of neuroinflammation appears to contribute to its neuroprotective effects.
-
Attenuation of Oxidative Stress: The compound also demonstrates the ability to inhibit oxidative stress, a common trigger of neuronal apoptosis.[1]
Signaling Pathway of this compound in Neuronal Apoptosis
Caption: Signaling pathway of this compound in preventing neuronal apoptosis.
Quantitative Data on this compound's Anti-Apoptotic Effects
The following table summarizes the known quantitative effects of this compound on key markers of neuronal apoptosis. Data is compiled from available in vitro studies.
| Parameter | Effect of this compound | Quantitative Change | Reference |
| GSK-3β Activity | Inhibition | IC50: 0.59 μM | [1] |
| Bcl-2 Expression | Increase | Data not specified | [1] |
| Bax Expression | Decrease | Data not specified | [1] |
| Caspase-3 Expression | Decrease | Data not specified | [1] |
| Cleaved-Caspase-3 Expression | Decrease | Data not specified | [1] |
Note: Specific quantitative changes in protein expression levels were not detailed in the currently available literature. Further studies are required to establish dose-response relationships and percentage changes.
Experimental Protocols for Studying this compound's Effects
The following protocols provide a framework for investigating the anti-apoptotic effects of this compound in a research setting.
Neuronal Cell Culture and Induction of Apoptosis
-
Cell Culture:
-
Use primary cortical neurons or a relevant neuronal cell line (e.g., SH-SY5Y).
-
Culture cells in appropriate media (e.g., DMEM/F12 supplemented with B27, N2, and growth factors) at 37°C and 5% CO2.
-
-
Induction of Apoptosis:
-
Treat neuronal cultures with a well-characterized apoptotic stimulus. Common methods include:
-
Serum deprivation: Culture cells in a medium lacking serum or growth factors.
-
Staurosporine treatment: A potent but non-selective protein kinase inhibitor that reliably induces apoptosis.
-
Glutamate excitotoxicity: Exposing neurons to high concentrations of glutamate.
-
Oxidative stress: Using agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA).
-
-
This compound Treatment
-
Preparation of this compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution.
-
Treatment:
-
Pre-treat neuronal cultures with varying concentrations of this compound for a specific duration (e.g., 1-2 hours) before inducing apoptosis.
-
Alternatively, co-treat cells with this compound and the apoptotic stimulus.
-
Include appropriate vehicle controls (e.g., DMSO alone).
-
Assessment of Neuronal Apoptosis
A multi-faceted approach is recommended to accurately quantify the effects of this compound on neuronal apoptosis.
| Assay | Principle | Typical Protocol |
| TUNEL Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis. | 1. Fix cells with paraformaldehyde. 2. Permeabilize cells. 3. Incubate with TdT enzyme and fluorescently labeled dUTP. 4. Visualize and quantify labeled nuclei via fluorescence microscopy or flow cytometry. |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases using a luminogenic or fluorogenic substrate. | 1. Lyse cells to release caspases. 2. Add a substrate that is cleaved by active caspase-3/7, releasing a detectable signal. 3. Measure luminescence or fluorescence using a plate reader. |
| Annexin V/Propidium Iodide (PI) Staining | Differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. | 1. Stain cells with FITC-conjugated Annexin V and PI. 2. Analyze cell populations by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the cell membrane in early apoptotic cells. PI enters cells with compromised membranes (late apoptotic/necrotic). |
| Western Blotting | Quantifies the expression levels of key apoptotic proteins. | 1. Lyse cells and separate proteins by SDS-PAGE. 2. Transfer proteins to a membrane. 3. Probe with primary antibodies against Bcl-2, Bax, cleaved caspase-3, etc. 4. Use secondary antibodies for detection and quantify band intensity. |
Experimental Workflow
Caption: General experimental workflow for assessing this compound's anti-apoptotic effects.
Conclusion and Future Directions
This compound presents a promising therapeutic candidate for neurodegenerative diseases due to its targeted inhibition of GSK-3β and subsequent suppression of neuronal apoptosis. The available data indicates its ability to modulate key apoptotic regulators, including the Bcl-2 family proteins and caspases.
Future research should focus on:
-
In vivo studies: Evaluating the efficacy and safety of this compound in animal models of neurodegenerative diseases.
-
Pharmacokinetics and Pharmacodynamics: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.
-
Dose-response studies: Establishing detailed dose-response curves for its anti-apoptotic effects on various neuronal subtypes.
-
Elucidation of broader signaling effects: Investigating the impact of this compound on other signaling pathways relevant to neuroprotection, such as the Akt/PI3K pathway.
This technical guide provides a comprehensive foundation for researchers and drug development professionals interested in the neuroprotective potential of this compound. The outlined protocols and mechanistic insights are intended to facilitate further investigation into this promising compound.
References
An In-depth Technical Guide to the Neuroprotective Properties of Thymosin Beta-4
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The user's query referenced "TFGF-18." Following a comprehensive review of scientific literature, it has been determined that this is likely a non-standard or erroneous nomenclature. The neuroprotective agent with a substantial body of research aligning with the user's request is Thymosin Beta-4 (Tβ4). This guide will focus on the neuroprotective properties of Tβ4.
Introduction
Thymosin Beta-4 (Tβ4) is a naturally occurring, 43-amino acid peptide that has emerged as a promising candidate for neuroprotection and neurorestoration in various models of central nervous system (CNS) injury.[1][2][3] Initially identified for its role in actin sequestration and cytoskeletal dynamics, Tβ4 is now recognized as a pleiotropic molecule with potent anti-inflammatory, anti-apoptotic, pro-angiogenic, and pro-neurogenic properties.[1][2][3][4] This technical guide provides a comprehensive overview of the neuroprotective effects of Tβ4, with a focus on quantitative data from preclinical studies, detailed experimental protocols, and the underlying signaling pathways.
Quantitative Data on the Neuroprotective Efficacy of Tβ4
The neuroprotective and neurorestorative effects of Tβ4 have been quantified in several preclinical models of neurological injury, primarily Traumatic Brain Injury (TBI) and stroke. The following tables summarize key findings from these studies.
Table 2.1: Effects of Tβ4 on Lesion Volume and Functional Recovery in a Rat Model of TBI
| Treatment Group | Administration Protocol | Lesion Volume Reduction (%) | Improvement in Modified Neurological Severity Score (mNSS) | Reference |
| Tβ4 (6 mg/kg) | Intraperitoneal injection at 6, 24, and 48 hours post-TBI | 20% | Significant improvement vs. saline | [2][3] |
| Tβ4 (30 mg/kg) | Intraperitoneal injection at 6, 24, and 48 hours post-TBI | 30% | Significant improvement vs. saline; better than 6 mg/kg | [2][3] |
| Tβ4 (6 mg/kg) | Intraperitoneal injection starting 24 hours post-TBI, then every 3 days for 4 doses | No significant reduction | Significant improvement vs. saline | [3] |
Table 2.2: Effects of Tβ4 on Cellular Mechanisms of Neurorestoration in a Rat Model of TBI
| Treatment Group | Outcome Measure | Fold Increase vs. Saline | Reference |
| Tβ4 (6 mg/kg) | Neurogenesis (newborn neurons in dentate gyrus) | 4.5 | [1] |
| Tβ4 (30 mg/kg) | Neurogenesis (newborn neurons in dentate gyrus) | 5.6 | [1] |
| Tβ4 (6 mg/kg) | Angiogenesis (vascular density in cortex, CA3, and dentate gyrus) | Significant increase | [5] |
Table 2.3: Neuroprotective Effects of Tβ4 in In Vitro Models
| Model System | Insult | Tβ4 Concentration | Outcome | Reference |
| Primary cortical neurons | Glutamate (B1630785) (100 µM) | 1 µM | Significant reduction in LDH release | [6] |
| Hippocampal neuronal HT22 cells | Prion protein peptide (PrP 106-126) | 100-1000 ng/mL | Increased cell viability, reduced ROS | [4] |
| Human brain microvascular endothelial cells (hBMVECs) | Lipopolysaccharide (LPS) | Pre-treatment | Reversed LPS-induced permeability and tight junction disruption | [7][8] |
Experimental Protocols
This section details the methodologies for key experiments cited in the investigation of Tβ4's neuroprotective properties.
In Vivo Model: Controlled Cortical Impact (CCI) for Traumatic Brain Injury in Rats
The Controlled Cortical Impact (CCI) model is a widely used and reproducible method for inducing a focal TBI.
Objective: To create a standardized cortical contusion to evaluate the neuroprotective effects of Tβ4.
Materials:
-
Male Wistar rats (or other appropriate strain)
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic frame
-
CCI device (pneumatic or electromagnetic)
-
Surgical instruments for craniotomy
-
Bone wax
-
Sutures
Procedure:
-
Anesthesia and Preparation: Anesthetize the rat and place it in a stereotaxic frame. Shave the scalp and sterilize the surgical area.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. A craniotomy is performed over the desired cortical region (e.g., left parietal cortex), leaving the dura mater intact.
-
Induction of Injury: Position the CCI device perpendicular to the exposed dura. The impactor tip is propelled at a set velocity and depth to create a cortical contusion. Injury parameters (e.g., impactor velocity, deformation depth, dwell time) are precisely controlled.
-
Closure: After impact, the bone flap may be replaced, and the scalp is sutured.
-
Post-operative Care: Provide appropriate post-operative care, including analgesics and monitoring for recovery.
Tβ4 Administration:
-
Tβ4 is typically dissolved in saline and administered via intraperitoneal (i.p.) injection at specified time points post-injury (e.g., 6, 24, and 48 hours).
Behavioral Assessment: Morris Water Maze (MWM)
The Morris Water Maze is a classic behavioral test to assess spatial learning and memory, which are often impaired after TBI.
Objective: To evaluate the effect of Tβ4 on cognitive recovery following TBI.
Materials:
-
Circular water tank (maze)
-
Submerged escape platform
-
Water opacified with non-toxic paint
-
Video tracking system
Procedure:
-
Acquisition Phase: The rat is placed in the water maze and must find the hidden escape platform using spatial cues in the room. This is repeated for several trials over multiple days. The time to find the platform (latency) and the path taken are recorded.
-
Probe Trial: After the acquisition phase, the platform is removed, and the rat is allowed to swim for a set time (e.g., 60 seconds). The time spent in the target quadrant (where the platform was located) is measured as an indicator of spatial memory.
Data Analysis:
-
Compare the escape latency and path length between Tβ4-treated and saline-treated groups during the acquisition phase.
-
Compare the time spent in the target quadrant during the probe trial between the groups.
In Vitro Neuroprotection Assay: Glutamate Excitotoxicity
This assay assesses the ability of Tβ4 to protect neurons from glutamate-induced cell death.
Objective: To determine the direct neuroprotective effect of Tβ4 on cultured neurons.
Materials:
-
Primary cortical neuron cultures
-
Glutamate solution
-
Tβ4 solution
-
Lactate dehydrogenase (LDH) assay kit
Procedure:
-
Cell Culture: Culture primary cortical neurons from embryonic rats.
-
Treatment: Pre-treat the neuron cultures with Tβ4 (e.g., 1 µM) for a specified duration (e.g., 15 minutes).
-
Induction of Excitotoxicity: Expose the neurons to a high concentration of glutamate (e.g., 100 µM) for a set time (e.g., 60 minutes).
-
Assessment of Cell Death: Measure the release of LDH into the culture medium. LDH is a cytosolic enzyme that is released upon cell lysis, and its levels are proportional to the extent of cell death.
Data Analysis:
-
Compare the LDH release in glutamate-treated cultures with and without Tβ4 pre-treatment.
Signaling Pathways and Visualizations
Tβ4 exerts its neuroprotective effects through the modulation of multiple intracellular signaling pathways. The following diagrams illustrate some of the key pathways involved.
Tβ4-Mediated Pro-Survival Signaling
Tβ4 can activate pro-survival pathways, such as the PI3K/Akt pathway, which in turn inhibits apoptotic cell death.
References
- 1. Neuroprotective and neurorestorative effects of thymosin beta4 treatment initiated 6 hours post injury following traumatic brain injury in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. Neuroprotective and neurorestorative effects of Thymosin beta 4 treatment following experimental traumatic brain injury - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymosin-β4-mediated therapeutic neovascularization: role of the PI3K/AKT pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thymosin Beta 4 Protects Hippocampal Neuronal Cells against PrP (106-126) via Neurotrophic Factor Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of thymosin β4 on lipopolysaccharide‑stimulated brain microvascular endothelial cell remodeling: A possible role in blood‑brain barrier injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is Thymosin beta-4 used for? [synapse.patsnap.com]
The Role of Transforming Growth Factor-beta (TGF-β) in Microglia Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Microglia, the resident immune cells of the central nervous system (CNS), play a pivotal role in brain homeostasis and pathology. Their activation states are tightly regulated, and dysregulation can lead to chronic neuroinflammation, a key feature in many neurodegenerative diseases. Transforming Growth-beta (TGF-β) has emerged as a critical cytokine that governs microglial development, homeostasis, and reactivity.[1][2] This technical guide provides an in-depth examination of the molecular mechanisms underlying TGF-β's influence on microglia, with a focus on quantitative data, detailed experimental protocols, and the core signaling pathways involved. Understanding this complex interaction is paramount for the development of novel therapeutic strategies targeting neuroinflammation.
Introduction: TGF-β as a Master Regulator of Microglial Function
TGF-β signaling is essential for maintaining microglia in a quiescent, homeostatic state under physiological conditions.[1][3] It is a pleiotropic cytokine that can exert both pro- and anti-inflammatory effects depending on the cellular context and the microenvironment.[4] In the CNS, TGF-β is crucial for preventing excessive immune responses that could be detrimental to sensitive neural tissues.[5] Deficiencies in TGF-β signaling are linked to a reactive microglial phenotype, which can drive neuroinflammation and contribute to the progression of neurological disorders.[1][6] This guide will dissect the dual nature of TGF-β's influence, particularly its potent anti-inflammatory effects in the context of pro-inflammatory challenges.
Quantitative Effects of TGF-β on Microglia
The functional impact of TGF-β on microglia has been quantified through various in vitro and in vivo studies. These effects range from modulating cytokine profiles to influencing fundamental cellular processes like proliferation and phagocytosis.
Modulation of Cytokine and Inflammatory Mediator Expression
TGF-β is a potent suppressor of the pro-inflammatory response in microglia, particularly when they are activated by stimuli such as lipopolysaccharide (LPS). It significantly reduces the expression and secretion of key pro-inflammatory cytokines while in some contexts promoting anti-inflammatory mediators.
| Parameter | Cell Type | Treatment Condition | Quantitative Change | Reference |
| TNF-α (gene expression) | Primary Microglia | Thrombin-activated | Reduced by TGF-β1 | [7] |
| IL-6 (gene expression) | Primary Microglia | Thrombin-activated | Reduced by TGF-β1 | [7] |
| Ccl2 (gene expression) | Primary Microglia | Thrombin-activated | Reduced by TGF-β1 | [7] |
| TNF-α (protein secretion) | Primary Microglia | Thrombin-activated + TGF-β1 | Decreased levels in supernatant (ELISA) | [7] |
| IL-6 (protein secretion) | Primary Microglia | Thrombin-activated + TGF-β1 | Decreased levels in supernatant (ELISA) | [7] |
| iNOS (gene expression) | Primary Microglia | LPS-stimulated | Inhibited by rTGF-β (10 ng/ml) | [8] |
| IL-1β (gene expression) | Primary Microglia | LPS-stimulated | Inhibited by rTGF-β (10 ng/ml) | [8] |
| TGF-β1 (protein level) | Primary Microglia | LPS (2 µg/mL and 10 µg/mL) for 24h | Reduced by ~50% | [9] |
| Pro-inflammatory Genes | Murine Primary Microglia | IFNγ + TNFα stimulated | TGF-β inhibits expression of 25% of induced genes | [5] |
Effects on Microglial Proliferation and Survival
TGF-β signaling is integral to regulating the microglial cell population. It has been shown to have a proliferative effect, which is crucial for both development and response to injury.
| Parameter | Cell Type | Treatment Condition | Quantitative Change | Reference |
| Cell Proliferation | EOC 2 & SIM-A9 (mouse microglial cell lines) | TGF-β1 (0.01–2.5 ng/mL) | Dose-dependent increase in proliferation | [10] |
| Cell Proliferation | EOC 2 & SIM-A9 | TGF-β1 (2.5 ng/mL) | Significant increase in proliferation (BrdU assay) | [10] |
| Cell Death | EOC 2 & SIM-A9 | TGF-β1 (2.5 ng/mL) | Inhibition of cell death (Cell Death Detection ELISA) | [10] |
| Cell Viability | Primary Microglia | OGD + TGF-β1 (10 ng/mL) | Significant protection against OGD-induced cell death | [11] |
Regulation of Microglial Phenotype and Phagocytosis
TGF-β influences the expression of key microglial surface markers and modulates their phagocytic activity. This is critical for their homeostatic functions of debris clearance and immune surveillance.
| Parameter | Cell Type | Treatment Condition | Quantitative Change | Reference |
| CX3CR1 (gene expression) | Primary Microglia | LPS-stimulated | Rescued by rTGF-β (10 ng/ml) | [8] |
| CD68 Expression | Microglia/Macrophages | Ischemic Stroke (subacute/chronic) | 82-88% of Iba1+ cells were CD68+; 98-99% of TGF-β colocalized with CD68+ cells | [12][13] |
| Phagocytosis (Latex Beads) | Iba-1+ Primary Microglia | TGF-β1 or TGF-β2 (10 ng/ml) | Significantly reduced ratio of phagocytosing cells | [14] |
Signaling Pathways
TGF-β exerts its effects on microglia primarily through the canonical SMAD signaling pathway. Understanding this pathway is crucial for identifying potential targets for therapeutic intervention.
The Canonical TGF-β/SMAD Pathway
The activation of this pathway is a multi-step process:
-
Ligand Binding: Active TGF-β binds to the TGF-β type II receptor (TβRII).
-
Receptor Complex Formation: This binding recruits and phosphorylates the TGF-β type I receptor (TβRI).
-
SMAD Activation: The activated TβRI kinase phosphorylates receptor-regulated SMADs (R-SMADs), specifically SMAD2 and SMAD3.[15][16]
-
SMAD Complex Formation: Phosphorylated SMAD2/3 forms a complex with the common mediator SMAD4.
-
Nuclear Translocation and Gene Regulation: The SMAD2/3/4 complex translocates to the nucleus, where it binds to specific DNA sequences and recruits co-activators or co-repressors to regulate the transcription of target genes.[1] This ultimately modulates the expression of genes involved in inflammation, cell cycle, and other cellular functions.
Experimental Protocols
Reproducible and robust data in microglia research relies on standardized and well-characterized experimental protocols. The following sections detail common methodologies used to investigate the effects of TGF-β on microglia.
Primary Microglia Isolation and Culture
Primary microglia cultures are considered a gold standard as they closely represent the in vivo cellular state.
Protocol:
-
Tissue Preparation: Isolate cortices from P1-P2 rat or mouse pups in sterile HBSS.[17]
-
Dissociation: Mince the tissue and perform enzymatic digestion using trypsin and DNase I for approximately 15 minutes at 37°C.[18]
-
Mixed Glial Culture: Dissociate the tissue into a single-cell suspension and plate in T75 flasks coated with Poly-L-Lysine. Culture in MEM or DMEM supplemented with 10% FBS and penicillin/streptomycin.[17]
-
Microglia Isolation: After 10-14 days in vitro (DIV), when a confluent astrocyte layer has formed, isolate the microglia (which grow on top of the astrocytes) by shaking the flasks on an orbital shaker (180-230 rpm) for 2-3 hours at 37°C.[17][18]
-
Plating: Collect the supernatant containing the detached microglia, centrifuge, and resuspend the cells in fresh medium. Plate the purified microglia for experiments. Purity can be confirmed by immunostaining for markers like Iba1 or CD11b, and should be >99%.[8][9]
BV2 Microglial Cell Line Culture
The BV2 cell line is an immortalized murine microglial line that provides a more scalable and homogenous population for high-throughput studies.
Protocol:
-
Thawing: Rapidly thaw cryopreserved BV2 cells in a 37°C water bath. Transfer to a centrifuge tube containing pre-warmed complete growth medium (e.g., DMEM with 10% FBS).[19]
-
Culturing: Centrifuge the cells (300 x g for 3-5 minutes), discard the supernatant, and resuspend the pellet in fresh medium. Culture in T75 flasks at 37°C in a 5% CO₂ incubator.[20]
-
Subculturing: BV2 cells grow as a mix of adherent and suspension cells. To passage, collect the medium (containing floating cells), rinse the adherent layer with PBS, and detach with Trypsin-EDTA. Combine all cells, centrifuge, and re-plate at a 1:3 to 1:5 ratio. Change medium every 2-3 days.[19][20]
Experimental Workflow for Studying TGF-β Effects
A typical experiment to assess the anti-inflammatory properties of TGF-β involves co-treatment with a pro-inflammatory stimulus like LPS.
Key Experimental Assays
Enzyme-Linked Immunosorbent Assay (ELISA):
-
Purpose: To quantify the concentration of secreted cytokines (e.g., TNF-α, IL-6) in the cell culture supernatant.
-
Protocol: Use commercially available ELISA kits (e.g., from R&D Systems). Briefly, coat a 96-well plate with a capture antibody. Add cell culture supernatants and standards. After incubation and washing, add a detection antibody, followed by a substrate solution. Measure the absorbance at the appropriate wavelength (e.g., 450 nm) and calculate concentrations based on the standard curve.[4][7]
Immunocytochemistry (ICC):
-
Purpose: To visualize the expression and localization of specific proteins (e.g., Iba1 for microglia morphology, pSMAD2/3 for pathway activation).
-
Protocol:
-
Fixation: Fix cells grown on coverslips with 4% paraformaldehyde (PFA) for 15-20 minutes.[21][22]
-
Permeabilization: Permeabilize cells with 0.25-0.3% Triton X-100 in PBS for 5-10 minutes.[21][22]
-
Blocking: Block non-specific binding with a solution containing 1-5% BSA or goat serum for 1 hour.[21][22]
-
Primary Antibody: Incubate with the primary antibody (e.g., rabbit anti-Iba1, 1:1000) overnight at 4°C.[21]
-
Secondary Antibody: After washing, incubate with a fluorescently-labeled secondary antibody (e.g., Goat anti-Rabbit Alexa Fluor 488) for 1-2 hours at room temperature.[21]
-
Mounting & Imaging: Mount coverslips with a DAPI-containing mounting medium and visualize using a fluorescence microscope.
-
Microglial Phagocytosis Assay:
-
Purpose: To quantify the phagocytic capacity of microglia.
-
Protocol:
-
Particle Preparation: Opsonize fluorescently labeled latex beads (1 µm diameter) or bioparticles (e.g., pHrodo E. coli) in FBS for 30-60 minutes.[4][23]
-
Incubation: Add the opsonized particles to the microglia culture and incubate for 1-3 hours at 37°C to allow for phagocytosis.[23][24]
-
Washing & Quenching: Vigorously wash the cells with ice-cold PBS to remove non-internalized particles. For surface-bound particles, use a quenching dye like Trypan Blue.
-
Analysis: Fix the cells and counterstain if necessary. Quantify phagocytosis by measuring the fluorescence intensity per cell using high-content imaging or flow cytometry.[24]
-
Conclusion and Future Directions
The evidence overwhelmingly supports the role of TGF-β as a central regulator of microglial function, primarily acting to maintain homeostasis and suppress excessive pro-inflammatory activation through its canonical SMAD pathway.[1][15] This makes the TGF-β signaling axis a highly attractive target for therapeutic strategies aimed at mitigating neuroinflammation in a host of neurological diseases.
However, the pleiotropic nature of TGF-β presents a significant challenge. Systemic modulation of TGF-β can have unintended consequences in other tissues. Future research and drug development efforts should focus on:
-
Cell-Specific Targeting: Developing methods to specifically modulate TGF-β signaling within microglia to avoid off-target effects.
-
Downstream Modulators: Identifying and targeting downstream effectors of the SMAD pathway that are specific to the anti-inflammatory response in microglia.
-
Context-Dependent Effects: Further elucidating how the CNS microenvironment in different disease states alters microglial response to TGF-β.
By leveraging the detailed protocols and quantitative data presented in this guide, researchers can continue to unravel the complexities of TGF-β signaling in microglia, paving the way for the next generation of neuro-immunomodulatory therapies.
References
- 1. TGF-β Signaling in Microglia: A Key Regulator of Development, Homeostasis and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] TGF-β Signaling in Microglia: A Key Regulator of Development, Homeostasis and Reactivity | Semantic Scholar [semanticscholar.org]
- 4. Role of TGF-β in Survival of Phagocytizing Microglia: Autocrine Suppression of TNF-α Production and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGFbeta directs gene expression of activated microglia to an anti-inflammatory phenotype strongly focusing on chemokine genes and cell migratory genes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. TGF-β1 modulates microglial phenotype and promotes recovery after intracerebral hemorrhage - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. TGF-β1 Decreases Microglia-Mediated Neuroinflammation and Lipid Droplet Accumulation in an In Vitro Stroke Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TGF-β Promotes the Proliferation of Microglia In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Increased CD68/TGFβ Co-expressing Microglia/ Macrophages after Transient Middle Cerebral Artery Occlusion in Rhesus Monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. TGF-β signaling through SMAD2/3 induces the quiescent microglial phenotype within the CNS environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. TGF-β/Smad Signalling in Neurogenesis: Implications for Neuropsychiatric Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Protocol for Culturing Rat Microglia: R&D Systems [rndsystems.com]
- 18. researchgate.net [researchgate.net]
- 19. Expert Insights | Tips For BV2 Cell Culture & Gene Editing | Ubigene [ubigene.us]
- 20. resources.amsbio.com [resources.amsbio.com]
- 21. fujifilmbiosciences.fujifilm.com [fujifilmbiosciences.fujifilm.com]
- 22. Immunocytochemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 23. researchgate.net [researchgate.net]
- 24. High content imaging and quantification of microglia phagocytosis in vitro - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Fibroblast Growth Factor-18 in Mitigating Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fibroblast Growth Factor-18 (FGF-18) is emerging as a critical regulator in cellular defense mechanisms against oxidative stress, a key pathological factor in a range of diseases including osteoarthritis, cardiovascular conditions, and lung injury. This technical guide provides an in-depth analysis of the molecular pathways and experimental evidence supporting the role of FGF-18 in reducing oxidative stress. We detail the signaling cascades initiated by FGF-18, present quantitative data from key studies in tabular format for clear comparison, and provide comprehensive experimental protocols for replicating and building upon this research. Furthermore, this guide includes detailed visualizations of the described signaling pathways and experimental workflows to facilitate a deeper understanding of the complex interactions involved in FGF-18-mediated cytoprotection.
Introduction to FGF-18 and Oxidative Stress
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates, is a fundamental mechanism of cellular damage. It is implicated in the pathogenesis of numerous diseases. Fibroblast Growth Factor-18 (FGF-18), a member of the FGF family, has been identified as a potent signaling molecule with diverse roles in tissue development and homeostasis.[1] Recent evidence has highlighted its significant and previously underappreciated role in protecting cells from oxidative damage. This protective effect is mediated through the activation of several key intracellular signaling pathways, leading to the suppression of ROS production and the enhancement of antioxidant defenses.
Key Signaling Pathways in FGF-18-Mediated Oxidative Stress Reduction
FGF-18 exerts its protective effects against oxidative stress through the modulation of multiple signaling pathways. The primary pathways identified to date include the NF-κB, PI3K-AKT, FYN/NOX4, and USP16/KEAP1/Nrf2 pathways.
Inhibition of the NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation and is often activated by oxidative stress. FGF-18 has been shown to inhibit this pathway, thereby reducing inflammation and subsequent cellular damage. In models of hyperoxia-induced lung injury, exogenous FGF-18 was found to decrease the expression and phosphorylation of the p65 subunit of NF-κB, a key step in its activation.[2][3] This inhibition of NF-κB signaling leads to a reduction in the production of pro-inflammatory cytokines, thus mitigating oxidative stress-induced cellular injury.[4]
Activation of the PI3K-AKT Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)-AKT pathway is a critical signaling cascade that promotes cell survival and proliferation. In the context of osteoarthritis, FGF-18 has been shown to activate this pathway in chondrocytes.[5] This activation is crucial for attenuating IL-1β-induced apoptosis and reducing the production of reactive oxygen species.[5] By promoting cell survival through the PI3K-AKT pathway, FGF-18 helps to maintain tissue integrity in the face of oxidative stress.
Modulation of the FYN/NOX4 Axis
In the cardiovascular system, FGF-18 has been demonstrated to protect against pathological cardiac hypertrophy induced by pressure overload. This cardioprotective effect is mediated through the FYN/NOX4 signaling axis. FGF-18, through its receptor FGFR3, promotes the activity of the tyrosine kinase FYN.[6] Activated FYN, in turn, negatively regulates NADPH oxidase 4 (NOX4), a major source of ROS in cardiomyocytes.[6] By inhibiting NOX4 activity, FGF-18 effectively reduces ROS generation and mitigates oxidative stress-induced cardiac damage.
Regulation of the USP16/KEAP1/Nrf2 Pathway
A more recently elucidated mechanism involves the USP16/KEAP1/Nrf2 pathway, which is critical for the cellular antioxidant response. In hepatic ischemia-reperfusion injury, FGF-18 has been shown to reduce the levels of ubiquitin-specific peptidase 16 (USP16).[7][8][9] This reduction in USP16 leads to an increase in the ubiquitination of Kelch-like ECH-associated protein 1 (KEAP1), the primary negative regulator of Nuclear factor erythroid 2-related factor 2 (Nrf2).[7][8][9] The subsequent degradation of KEAP1 allows for the stabilization and nuclear translocation of Nrf2, which then activates the transcription of a battery of antioxidant and cytoprotective genes.
Experimental Evidence and Quantitative Data
The role of FGF-18 in oxidative stress reduction is supported by a growing body of experimental evidence from various in vitro and in vivo models. This section summarizes key findings and presents quantitative data in a structured format.
Hyperoxia-Induced Lung Injury Model
In a mouse model of bronchopulmonary dysplasia induced by hyperoxia (60-70% oxygen), FGF-18 demonstrated significant protective effects.[3][4]
| Parameter | Control | Hyperoxia | Hyperoxia + FGF-18 | Reference |
| Relative ROS Levels (AECs) | Baseline | Increased | Significantly Reduced | [1] |
| p-p65/p65 Ratio (Lung Tissue) | Baseline | Increased | Significantly Reduced | [3][4] |
| Cell Viability (AECs) | 100% | Decreased | Significantly Increased | [3][4] |
IL-1β-Induced Chondrocyte Oxidative Stress Model
In primary chondrocytes treated with Interleukin-1 beta (IL-1β) to mimic osteoarthritic conditions, FGF-18 was shown to mitigate oxidative stress and apoptosis.[5]
| Parameter | Control | IL-1β | IL-1β + FGF-18 | Reference |
| Intracellular ROS Production | Baseline | Increased | Significantly Reduced | [5] |
| Apoptosis Rate | Baseline | Increased | Significantly Reduced | [5] |
| p-AKT/AKT Ratio | Baseline | Decreased | Significantly Increased | [5] |
Pressure Overload-Induced Cardiac Hypertrophy Model
Using the transverse aortic constriction (TAC) model in mice to induce pressure overload and cardiac hypertrophy, FGF-18 was found to be cardioprotective.[6]
| Parameter | Sham | TAC | TAC + FGF-18 | Reference |
| Myocardial ROS Levels | Baseline | Increased | Significantly Decreased | [6] |
| NOX4 Protein Expression | Baseline | Increased | Significantly Decreased | [6] |
| FYN Activity | Baseline | Decreased | Significantly Increased | [6] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Hyperoxia-Induced Lung Injury in Neonatal Mice
-
Animal Model: Newborn C57BL/6 mice.
-
Hyperoxia Induction: Pups and dams are placed in a hyperoxia chamber with oxygen concentration maintained at 60-70% for up to 21 days. Control animals are kept in room air (21% oxygen).
-
FGF-18 Administration: Recombinant FGF-18 is administered via intraperitoneal injection at specified doses and time points.
-
Tissue Collection: Lung tissues are collected at 3, 7, 14, and 21 days for histological analysis, Western blotting, and quantitative real-time PCR (qRT-PCR).
-
Cell Culture: Primary mouse type II alveolar epithelial cells (AECs) are isolated from neonatal mouse lungs.
-
In Vitro Oxidative Stress: AECs are exposed to hyperoxic conditions (e.g., 95% O2, 5% CO2) in the presence or absence of recombinant FGF-18.
-
ROS Measurement: Intracellular ROS levels are measured using fluorescent probes such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA) followed by flow cytometry or fluorescence microscopy.
IL-1β-Induced Oxidative Stress in Chondrocytes
-
Cell Culture: Primary human or rat chondrocytes are isolated and cultured.
-
Induction of Oxidative Stress: Cells are treated with IL-1β (e.g., 10 ng/mL) for a specified duration (e.g., 24 hours) to induce an inflammatory and oxidative state.
-
FGF-18 Treatment: Recombinant FGF-18 is added to the culture medium at various concentrations, either as a pre-treatment or co-treatment with IL-1β.
-
Measurement of ROS: Intracellular ROS levels are quantified using probes like DCFH-DA or MitoSOX Red for mitochondrial superoxide.
-
Apoptosis Assay: Apoptosis is assessed by methods such as TUNEL staining or flow cytometry using Annexin V/Propidium Iodide staining.
-
Western Blot Analysis: Protein expression and phosphorylation of key signaling molecules (e.g., AKT, p65) are determined by Western blotting.
Transverse Aortic Constriction (TAC) Model in Mice
-
Animal Model: Adult male C57BL/6J mice.
-
Surgical Procedure: Anesthesia is induced, and a thoracotomy is performed. The transverse aorta is isolated, and a ligature is tied around the aorta and a spacer (e.g., a 27-gauge needle) to create a constriction. The spacer is then removed, and the chest is closed. Sham-operated animals undergo the same procedure without the aortic constriction.
-
FGF-18 Delivery: FGF-18 can be delivered systemically (e.g., via osmotic pumps) or through cardiac-specific adeno-associated virus (AAV) vectors.
-
Functional Assessment: Cardiac function is monitored over time using echocardiography.
-
Tissue Analysis: At the end of the study period, hearts are harvested for histological analysis (e.g., H&E and Masson's trichrome staining), measurement of hypertrophic markers, and analysis of oxidative stress markers and signaling pathway components.
Conclusion and Future Directions
The evidence strongly supports a significant role for FGF-18 in the reduction of oxidative stress across various pathological conditions. Its ability to modulate multiple key signaling pathways, including NF-κB, PI3K-AKT, FYN/NOX4, and USP16/KEAP1/Nrf2, underscores its potential as a therapeutic target for a wide range of diseases characterized by oxidative damage.
Future research should focus on further elucidating the intricate crosstalk between these signaling pathways and identifying additional downstream effectors of FGF-18. Investigating the therapeutic efficacy of FGF-18 in a broader range of preclinical disease models is warranted. Furthermore, the development of targeted delivery systems for FGF-18 could enhance its therapeutic potential while minimizing potential off-target effects. A deeper understanding of the mechanisms underlying FGF-18's protective effects will be instrumental in the development of novel therapeutic strategies for oxidative stress-related diseases.
References
- 1. europeanreview.org [europeanreview.org]
- 2. FGF18 alleviates sepsis-induced acute lung injury by inhibiting the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fibroblast growth factor 18 alleviates hyperoxia-induced lung injury in mice by adjusting oxidative stress and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fibroblast growth factor 18 exerts anti-osteoarthritic effects through PI3K-AKT signaling and mitochondrial fusion and fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 8. doc.abcam.com [doc.abcam.com]
- 9. Chondrocyte cell death mediated by reactive oxygen species-dependent activation of PKC-βI - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Fibroblast Growth Factor 18 (FGF-18)
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a comprehensive overview of the discovery, synthesis, and key experimental methodologies related to Fibroblast Growth Factor 18 (FGF-18). It includes structured quantitative data, detailed experimental protocols, and visualizations of signaling pathways and experimental workflows.
A Note on Nomenclature: The term "TFGF-18" is ambiguous in scientific literature. While it may refer to a semi-synthetic GSK-3β inhibitor (CAS 2222662-20-4), the overwhelming body of research pertains to the protein Fibroblast Growth Factor 18 (FGF-18) .[1] This guide will focus on FGF-18, a critical signaling protein in various biological processes.
Discovery of FGF-18
Fibroblast Growth Factor 18 (FGF-18) was first identified and characterized in 1998. Researchers cloned this novel member of the FGF family, noting its significant sequence homology to FGF-8.[2][3] This discovery placed FGF-18 into the FGF8 subfamily, which also includes FGF17.[2] The initial studies revealed that the gene for human FGF-18 is located on chromosome 5q35.1.[4]
Early investigations into its function demonstrated that FGF-18 is a pleiotropic growth factor, stimulating the proliferation of various cell types, with notable effects on tissues in the liver and small intestine.[3] Subsequent research has highlighted its crucial roles in bone and cartilage development (chondrogenesis and osteogenesis), tissue repair, and embryonic development.[2][4][5] The murine FGF-18 protein consists of 207 amino acids, with the initial 26 amino acids constituting a signal peptide.[4]
Synthesis of Recombinant FGF-18
The synthesis of FGF-18 for research and therapeutic development primarily involves the production of recombinant protein. Both prokaryotic and eukaryotic expression systems are utilized.
2.1. Expression in E. coli
A common method for producing non-glycosylated, biologically active FGF-18 is through expression in Escherichia coli. The coding sequence for the mature FGF-18 protein is cloned into an expression vector, which is then used to transform a suitable E. coli strain. Protein expression is induced, and the resulting FGF-18 is purified from the cell lysate.[3] Purification typically involves sequential chromatography steps.[6]
2.2. Expression in Mammalian Cells
To obtain post-translationally modified, including glycosylated, FGF-18, mammalian cell lines such as 293-EBNA cells are used.[3] The FGF-18 gene is transfected into the cells, and the secreted protein is harvested from the culture medium.[3] This method yields a protein that more closely resembles the native human form.
Quantitative Data
The following tables summarize key quantitative data for human FGF-18.
Table 1: Physicochemical Properties of Human FGF-18
| Property | Value | Reference |
| Molecular Weight (recombinant, E. coli) | ~21.2 kDa | [6] |
| Number of Amino Acids (mature protein) | 182 | [6] |
| Gene Location | Chromosome 5 (5q35.1) | [2][4] |
Table 2: Biological Activity of Recombinant Human FGF-18
| Assay | Cell Line | ED₅₀ | Specific Activity | Reference |
| Thymidine (B127349) Uptake | BaF3 cells expressing FGF receptors | <0.5 ng/mL | ≥2 x 10⁶ units/mg | [6][7] |
| Cell Proliferation | 3T3 cells | <10.0 ng/mL | >1.0 x 10⁵ U/mg | [8] |
| DNA Synthesis | NIH 3T3 cells | ~2 ng/mL (half-maximal) | Not specified | [3] |
Table 3: FGF-18 Receptor Binding Specificity
| FGF Receptor | Binding Affinity | Reference |
| FGFR3c | Strongest | [2][9] |
| FGFR2c | High | [9] |
| FGFR1c | Weak/None | [2][9] |
| FGFR4 | Binds | [8] |
Experimental Protocols
This section provides detailed methodologies for key experiments involving FGF-18.
4.1. Recombinant Human FGF-18 Production and Purification
This protocol outlines the general steps for producing recombinant human FGF-18 in E. coli.
-
Cloning: The cDNA encoding the mature human FGF-18 is cloned into a suitable bacterial expression vector.
-
Transformation: The expression vector is transformed into a competent E. coli strain (e.g., BL21).
-
Expression: A single colony is used to inoculate a starter culture, which is then used to inoculate a larger culture volume. Protein expression is induced with an appropriate agent (e.g., IPTG) when the culture reaches a specific optical density.
-
Cell Lysis: The bacterial cells are harvested by centrifugation and resuspended in a lysis buffer. The cells are then lysed using methods such as sonication or high-pressure homogenization.
-
Purification: The soluble fraction of the cell lysate is clarified by centrifugation. The recombinant FGF-18 is then purified using a series of chromatographic steps. A common technique is heparin-Sepharose affinity chromatography, as FGFs have a strong affinity for heparin.[3] Further purification can be achieved with ion-exchange and size-exclusion chromatography.[6]
-
Quality Control: The purity of the final protein is assessed by SDS-PAGE and HPLC. The protein concentration is determined, and its biological activity is confirmed using a relevant bioassay (see section 4.2).[6]
4.2. Cell Proliferation Assay
This protocol describes a method to determine the biological activity of FGF-18 by measuring its effect on the proliferation of FGF-receptor-expressing cells.
-
Cell Seeding: BaF3 cells, which have been engineered to express FGF receptors, are seeded into 96-well microplates in their appropriate growth medium.[6]
-
Treatment: A serial dilution of recombinant FGF-18 is prepared and added to the wells. A negative control (medium only) is also included.
-
Incubation: The plates are incubated for a set period (e.g., 48-72 hours) to allow for cell proliferation.
-
Quantification: Cell proliferation is quantified using a suitable method. One common approach is a thymidine uptake assay, where radiolabeled thymidine is added to the wells for the final few hours of incubation. The amount of incorporated radioactivity is then measured.[6] Alternatively, colorimetric or fluorometric assays that measure metabolic activity (e.g., MTS or resazurin-based assays) can be used.[3][10]
-
Data Analysis: The results are plotted as cell proliferation (e.g., absorbance or fluorescence units) versus the concentration of FGF-18. The ED₅₀, the concentration of FGF-18 that induces a half-maximal response, is then calculated.[7]
4.3. Western Blot Analysis of FGF-18 Signaling
This protocol is for detecting the activation of downstream signaling pathways upon FGF-18 stimulation.
-
Cell Culture and Treatment: A suitable cell line (e.g., neonatal rat cardiomyocytes) is cultured to a desired confluency. The cells are then serum-starved for a period to reduce basal signaling, followed by stimulation with FGF-18 (e.g., 50 ng/mL) for various time points.[11]
-
Cell Lysis: The cells are washed with ice-cold PBS and then lysed with a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding. The membrane is then incubated with a primary antibody specific for the phosphorylated form of a signaling protein of interest (e.g., p-ERK, p-AKT). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. The membrane can be stripped and re-probed with an antibody for the total form of the protein to confirm equal loading.
4.4. Enzyme-Linked Immunosorbent Assay (ELISA) for FGF-18 Quantification
This protocol outlines the general steps for a sandwich ELISA to measure the concentration of FGF-18 in biological samples.
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for FGF-18.
-
Blocking: The plate is washed, and any remaining non-specific binding sites are blocked.
-
Sample and Standard Incubation: FGF-18 standards of known concentrations and the unknown samples are added to the wells and incubated.
-
Detection Antibody Incubation: The plate is washed, and a biotinylated detection antibody that also binds to FGF-18 is added to the wells.
-
Enzyme Conjugate Incubation: After another wash step, an enzyme conjugate (e.g., streptavidin-HRP) is added.
-
Substrate Addition and Measurement: The plate is washed a final time, and a substrate solution is added, which results in a color change proportional to the amount of bound FGF-18. The reaction is stopped, and the absorbance is read at a specific wavelength.
-
Calculation: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of FGF-18 in the samples is then determined from this curve.[12][13][14]
Signaling Pathways and Visualizations
FGF-18 exerts its effects by binding to and activating FGF receptors (FGFRs), which are receptor tyrosine kinases. This binding, which is dependent on heparan sulfate (B86663) proteoglycans, leads to receptor dimerization and autophosphorylation of the intracellular kinase domains.[15] This, in turn, initiates several downstream signaling cascades.
5.1. Key Signaling Pathways
-
RAS-MAPK Pathway: The activated FGFR can recruit adapter proteins like FRS2, which then recruits Grb2 and SOS, leading to the activation of Ras and the subsequent mitogen-activated protein kinase (MAPK) cascade (Raf-MEK-ERK). This pathway is crucial for cell proliferation.[15]
-
PI3K-AKT Pathway: The activated FGFR can also activate the phosphoinositide 3-kinase (PI3K)-AKT pathway, which is primarily involved in cell survival and growth.[15]
-
PLCγ Pathway: FGFR activation can also lead to the activation of phospholipase C gamma (PLCγ), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway is involved in cell motility and other processes.[15]
5.2. Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Fibroblast growth factor 18 - Wikipedia [en.wikipedia.org]
- 3. FGF-18, a Novel Member of the Fibroblast Growth Factor Family, Stimulates Hepatic and Intestinal Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of FGF-18 in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. genscript.com [genscript.com]
- 9. FGF18 is required for normal cell proliferation and differentiation during osteogenesis and chondrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. loschmidt.chemi.muni.cz [loschmidt.chemi.muni.cz]
- 11. Fibroblast growth factor 18 alleviates stress-induced pathological cardiac hypertrophy in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cloud-clone.com [cloud-clone.com]
- 13. cdn.usbio.net [cdn.usbio.net]
- 14. assaygenie.com [assaygenie.com]
- 15. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Experiments
Note on "TFGF-18": The term "this compound" does not correspond to a standardly recognized growth factor. Based on common nomenclature and search results, it is likely a typographical error. The following protocols focus on two distinct factors for which in vivo experimental data is available: Transforming Growth Factor-Beta (TGF-β) , a key regulator in fibrosis and cellular differentiation, and Fibroblast Growth Factor 18 (FGF18) , which has demonstrated anti-inflammatory properties.
Topic 1: Inhibition of TGF-β Signaling in a Cardiac Reprogramming Model
Audience: Researchers, scientists, and drug development professionals in cardiovascular biology and gene therapy.
Introduction: Exogenous expression of the transcription factor TBX18 can reprogram ventricular cardiomyocytes into pacemaker cells, offering a potential biological alternative to electronic pacemakers[1]. However, this process can also induce significant fibrosis, which impairs the function of these induced pacemaker cells[1]. The Transforming Growth Factor-Beta (TGF-β) signaling pathway is a major mediator of this fibrotic response[1][2]. In vivo studies have shown that transient inhibition of TGF-β signaling can mitigate this fibrosis and enable durable biological pacing[1].
Quantitative Data Summary
| Parameter | Details | Reference |
| Animal Model | Adult rat model of complete and chronic heart block | [1] |
| Normal adult rats for optical mapping experiments | [1] | |
| Pig model | [3] | |
| Therapeutic Agent | Adv-TBX18 (Adenovirus expressing TBX18) | [1] |
| Inhibitor | A83-01 (a wide-spectrum Tgfβ inhibitor) | [1][3] |
| Inhibitor Dosage (Pig) | 0.3 mg per kilogram per day | [3] |
| Administration Route | Focal delivery of Adv-TBX18 to the ventricular myocardium via injection | [1] |
| A83-01 delivered via implanted osmotic pumps for 7 days (in pigs) | [3] | |
| Study Duration | Over four weeks in the rat model | [1] |
| Key Outcomes | Sustained biological pacemaker function with a mean heart rate of 194±4.3 bpm at day 21 in the inhibitor-treated group | [1] |
| Mitigation of interstitial remodeling and fibrosis | [1] | |
| Increased heart rate response to β-adrenergic stimulation with isoproterenol (B85558) | [1] |
Experimental Protocols
1. Animal Model of Complete Heart Block (Rat)
-
Objective: To create a model of bradyarrhythmia suitable for testing biological pacemaker function.
-
Procedure:
-
Anesthetize adult rats according to approved institutional protocols.
-
Perform a thoracotomy to expose the heart.
-
Induce complete atrioventricular block. This is often achieved by radiofrequency ablation of the atrioventricular node.
-
Confirm the heart block using surface electrocardiogram (ECG), looking for a slow and narrow QRS complex typical of a junctional rhythm[1].
-
Allow for a recovery period before subsequent interventions.
-
2. Gene Transfer and Inhibitor Treatment
-
Objective: To deliver the TBX18 gene to the ventricular myocardium and systemically administer the TGF-β inhibitor.
-
Procedure:
-
Perform a second thoracotomy to re-expose the heart.
-
Inject the adenoviral vector carrying the TBX18 gene (Adv-TBX18) directly into the apex of the left ventricular wall[1]. A control group should be injected with a control vector (e.g., Adv-GFP).
-
For the treatment group, implant a subcutaneous osmotic pump for the continuous delivery of the TGF-β inhibitor (e.g., A83-01)[3]. The control group for the inhibitor would receive a pump with the vehicle (e.g., DMSO)[1].
-
Suture the chest and allow the animal to recover.
-
3. In Vivo Monitoring and Endpoint Analysis
-
Objective: To assess the efficacy of the biological pacemaker and the effect of TGF-β inhibition.
-
Procedure:
-
ECG Monitoring: Perform regular surface ECG recordings over the study period (e.g., daily for 3 weeks) to monitor heart rate and rhythm[1]. Analyze for the presence of faster, wide QRS complexes indicative of an ectopic ventricular rhythm originating from the injection site[1].
-
Chronotropic Competence: At the end of the study, assess the heart rate response to a β-adrenergic agonist like isoproterenol to test the functionality of the induced pacemaker cells[1].
-
Histological Analysis: At the study endpoint, euthanize the animals and harvest the hearts.
-
Perform histological staining (e.g., Masson's trichrome) on heart sections to assess the degree of fibrosis at the injection site.
-
Immunohistochemistry can be used to identify activated myofibroblasts (e.g., staining for α-smooth muscle actin, αSMA) and collagen deposition[1].
-
Visualizations
Caption: TGF-β/SMAD signaling pathway leading to fibrosis and its inhibition.
Caption: Experimental workflow for testing TGF-β inhibition in a cardiac model.
Topic 2: FGF18 in a Sepsis-Induced Acute Lung Injury Model
Audience: Researchers and scientists in pulmonology, immunology, and critical care medicine.
Introduction: Acute lung injury (ALI) is a severe clinical condition with high mortality, and effective therapies are needed[4]. Fibroblast Growth Factor 18 (FGF18) has demonstrated significant anti-inflammatory properties[4]. Recent in vivo studies have explored its therapeutic potential in mouse models of lipopolysaccharide (LPS)-induced ALI, showing that FGF18 can alleviate lung injury and inhibit vascular leakage by suppressing the NF-κB signaling pathway[4].
Quantitative Data Summary
| Parameter | Details | Reference |
| Animal Model | C57BL/6J mice | [4] |
| Inducing Agent | Lipopolysaccharide (LPS) to induce ALI | [4] |
| Therapeutic Agent | AAV-FGF18 (Adeno-associated virus expressing FGF18) | [4] |
| Recombinant FGF18 protein (for in vitro studies) | [4] | |
| Administration Route | Intratracheal administration of AAV-FGF18 | [4] |
| Intraperitoneal injection of LPS | [4] | |
| Key Outcomes | Upregulation of FGF18 in LPS-induced ALI mouse lung tissues | [4] |
| Overexpression of FGF18 significantly alleviated LPS-induced lung injury and inhibited vascular leakage | [4] | |
| FGF18 treatment dramatically inhibited the NF-κB signaling pathway in vivo | [4] |
Experimental Protocols
1. Animal Model of Acute Lung Injury (Mouse)
-
Objective: To induce a consistent and measurable acute lung injury in mice.
-
Procedure:
-
Use C57BL/6J mice for the study.
-
Administer AAV-FGF18 or a control AAV vector via intratracheal instillation to the respective groups to achieve overexpression in the lung. Allow sufficient time for gene expression (e.g., 2-3 weeks).
-
To induce ALI, administer a single intraperitoneal injection of LPS. A control group should receive a saline injection.
-
Monitor the animals for signs of distress.
-
2. In Vivo and Ex Vivo Analyses
-
Objective: To evaluate the protective effects of FGF18 on the lungs.
-
Procedure:
-
Bronchoalveolar Lavage (BAL): At a specified time point after LPS challenge (e.g., 24-48 hours), euthanize the mice and perform a bronchoalveolar lavage to collect BAL fluid.
-
Analyze the BAL fluid for total protein concentration (as a measure of vascular leakage) and inflammatory cell counts.
-
Histological Analysis: Harvest the lungs and fix them in formalin.
-
Embed the lung tissue in paraffin, section, and perform Hematoxylin and Eosin (H&E) staining to assess lung injury, including edema, inflammatory cell infiltration, and alveolar damage.
-
Western Blotting/Immunofluorescence: Prepare protein lysates from lung tissue to measure the levels of inflammatory markers such as VCAM-1, ICAM-1, IL-6, and TNF-α via Western blot[4].
-
Use immunofluorescence staining on lung sections to visualize the localization and expression of key proteins, such as the p65 subunit of NF-κB, to assess its nuclear translocation[4].
-
Visualizations
Caption: FGF18 inhibition of the LPS-induced NF-κB signaling pathway.
Caption: Experimental workflow for testing FGF18 in a mouse model of ALI.
References
Illuminating Cellular Responses: A Guide to TFGF-18 Cell Culture Assays
For Immediate Release
[City, State] – [Date] – Providing researchers, scientists, and drug development professionals with a comprehensive resource, this application note details the protocols for utilizing Transforming Growth Factor Fibroblast-18 (FGF-18) in cell culture assays. This guide offers in-depth methodologies for assessing the bioactivity of FGF-18 through proliferation and differentiation assays, alongside protocols for its quantification in cell culture supernatants.
Fibroblast Growth Factor 18 (FGF-18), a member of the FGF8 subfamily, is a critical signaling protein involved in a variety of biological processes, including embryonic development, cell growth, morphogenesis, and tissue repair.[1] It primarily signals through Fibroblast Growth Factor Receptors (FGFRs), preferentially binding to FGFR3c, to stimulate chondrogenesis, the formation of cartilage.[1] Understanding the cellular responses to FGF-18 is pivotal for research in areas such as osteoarthritis, bone regeneration, and cancer.[2][3]
This guide provides detailed experimental protocols, data presentation tables, and visual diagrams to facilitate the successful implementation of FGF-18 cell culture assays in the laboratory.
I. Quantitative Data Summary
The following tables summarize key quantitative parameters for typical FGF-18 cell culture assays, including bioassays and quantification kits.
Table 1: FGF-18 Bioassay Parameters
| Parameter | Value | Cell Line | Assay Endpoint | Source |
| ED₅₀ | 4-24 ng/mL | BaF3 mouse pro-B cells transfected with human FGFR3c | Cell Proliferation | R&D Systems |
| Half-maximal stimulation | ~2 ng/mL | NIH 3T3 fibroblasts | DNA Synthesis (BrdU incorporation) | [4] |
| Maximal stimulation | ~10 ng/mL | NIH 3T3 fibroblasts | DNA Synthesis (BrdU incorporation) | [4] |
Table 2: Human FGF-18 ELISA Kit Performance
| Parameter | FineTest® | Novus Biologicals | Cloud-Clone Corp. |
| Detection Range | 31.25-2000 pg/mL | 15.63 - 1000 pg/mL | 15.6-1000 pg/mL |
| Sensitivity | 18.75 pg/mL | 9.38 pg/mL | < 5.7 pg/mL |
| Sample Type | Cell Culture Supernatant, Serum, Plasma | Cell Culture Supernatant, Serum, Plasma | Cell Culture Supernatant, Serum, Plasma |
| Assay Type | Sandwich ELISA | Sandwich ELISA | Sandwich ELISA |
| Incubation Time | ~3 hours | Not Specified | ~2.5 hours |
| Wavelength | 450 nm | 450 nm | 450 nm |
II. Experimental Protocols
This section provides detailed protocols for a cell proliferation assay and a chondrocyte differentiation assay to assess the biological activity of FGF-18. A protocol for the quantification of FGF-18 in cell culture supernatant using an ELISA kit is also included.
A. FGF-18 Mediated Cell Proliferation Assay (Based on BaF3 Reporter System)
This protocol describes how to measure the ability of FGF-18 to stimulate the proliferation of a murine pro-B cell line, BaF3, which has been transfected to express the human FGF Receptor 3c (FGFR3c).
Materials:
-
BaF3 cells stably expressing human FGFR3c
-
Recombinant Human FGF-18
-
Assay Medium: RPMI 1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Wash Buffer: Phosphate Buffered Saline (PBS)
-
96-well flat-bottom tissue culture plates
-
Cell proliferation reagent (e.g., MTS, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Preparation: Culture BaF3-FGFR3c cells in assay medium. Prior to the assay, wash the cells twice with PBS to remove any residual growth factors from the culture medium.
-
Cell Seeding: Resuspend the washed cells in fresh assay medium and adjust the cell density. Seed 50 µL of the cell suspension into each well of a 96-well plate at a concentration of 1 x 10⁵ cells/mL.
-
FGF-18 Preparation: Prepare a serial dilution of recombinant human FGF-18 in assay medium. A typical concentration range would be from 0.1 ng/mL to 100 ng/mL.
-
Treatment: Add 50 µL of the diluted FGF-18 standards or control (assay medium only) to the appropriate wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Quantification of Proliferation: Add the cell proliferation reagent to each well according to the manufacturer's instructions. Incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Plot the absorbance/luminescence values against the concentration of FGF-18. Determine the ED₅₀ value, which is the concentration of FGF-18 that induces a half-maximal proliferation response.
B. FGF-18 Induced Chondrocyte Differentiation Assay
This protocol outlines a method to assess the effect of FGF-18 on the differentiation of chondrocytes or mesenchymal stem cells (MSCs) into a chondrogenic lineage.
Materials:
-
Primary chondrocytes or Mesenchymal Stem Cells (MSCs)
-
Recombinant Human FGF-18
-
Chondrogenic Differentiation Medium (e.g., DMEM/F12, 1% ITS+Premix, 50 µg/mL Ascorbate-2-phosphate, 100 nM Dexamethasone)
-
Alcian Blue solution (1% in 0.1 N HCl)
-
RNA extraction kit
-
qRT-PCR reagents and primers for chondrogenic markers (e.g., SOX9, Collagen Type II (COL2A1), Aggrecan (ACAN))
Procedure:
-
Cell Seeding: Seed chondrocytes or MSCs in a high-density micromass culture or as a pellet culture. For micromass culture, spot 2 x 10⁵ cells in a 10 µL drop in the center of a well. Allow cells to adhere for 2 hours before adding medium.
-
Treatment: Culture the cells in chondrogenic differentiation medium supplemented with varying concentrations of FGF-18 (e.g., 10, 50, 100 ng/mL). A control group without FGF-18 should be included.
-
Incubation: Culture for 14-21 days, changing the medium every 2-3 days.
-
Alcian Blue Staining:
-
Fix the micromass cultures or sectioned pellets with 4% paraformaldehyde.
-
Stain with Alcian Blue solution for 30 minutes to visualize sulfated proteoglycans, a marker of cartilage matrix.
-
Destain with 0.1 N HCl and wash with water.
-
Quantify the staining by extracting the dye with 6M guanidine (B92328) HCl and measuring the absorbance at 620 nm.
-
-
Gene Expression Analysis (qRT-PCR):
-
At various time points (e.g., day 7, 14, 21), harvest the cells.
-
Extract total RNA using a suitable kit.
-
Perform reverse transcription to synthesize cDNA.
-
Quantify the relative expression of chondrogenic marker genes (SOX9, COL2A1, ACAN) using qRT-PCR. Normalize the expression to a housekeeping gene.
-
C. Quantification of FGF-18 in Cell Culture Supernatant by ELISA
This protocol provides a general procedure for using a sandwich ELISA kit to measure the concentration of FGF-18 secreted by cells into the culture medium.
Materials:
-
Human FGF-18 ELISA Kit (e.g., from FineTest®, Novus Biologicals, or Cloud-Clone Corp.)
-
Cell culture supernatant samples
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Sample Preparation: Collect cell culture supernatant and centrifuge at 1000 x g for 20 minutes to remove cellular debris.[5] The supernatant can be used immediately or stored at -80°C.
-
Reagent Preparation: Prepare all reagents, including standards, wash buffer, and detection antibodies, according to the ELISA kit manufacturer's instructions.
-
Assay Procedure:
-
Add 100 µL of standards and samples to the appropriate wells of the antibody-coated microplate.
-
Incubate as per the kit's instructions (typically 1-2 hours at 37°C).
-
Wash the wells multiple times with the provided wash buffer.
-
Add the detection antibody and incubate.
-
Wash the wells again to remove unbound detection antibody.
-
Add the enzyme conjugate (e.g., Streptavidin-HRP) and incubate.
-
Wash the wells.
-
Add the substrate solution and incubate in the dark to allow for color development.
-
Add the stop solution to terminate the reaction.
-
-
Data Acquisition: Immediately read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Generate a standard curve by plotting the absorbance of the standards against their known concentrations. Use the standard curve to determine the concentration of FGF-18 in the unknown samples.
III. Visualizations
The following diagrams illustrate the FGF-18 signaling pathway and a typical experimental workflow for an FGF-18 cell culture assay.
Caption: FGF-18 Signaling Pathway.
Caption: General Workflow for an FGF-18 Cell Culture Assay.
References
- 1. Fibroblast growth factor 18 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The role of fibroblast growth factor 18 in cancers: functions and signaling pathways [frontiersin.org]
- 4. FGF-18, a Novel Member of the Fibroblast Growth Factor Family, Stimulates Hepatic and Intestinal Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
Application Notes and Protocols for TFGF-18 in Neuroinflammation Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for utilizing TFGF-18, a potent Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, in both in vitro and in vivo models of neuroinflammation. This compound has demonstrated significant anti-neuroinflammatory and neuroprotective effects, making it a valuable tool for studying neurodegenerative diseases and developing novel therapeutic strategies.
Mechanism of Action
This compound exerts its anti-inflammatory effects primarily through the inhibition of GSK-3β. This inhibition leads to the suppression of the downstream p65/NF-κB signaling pathway, a key regulator of the inflammatory response.[1] By inhibiting this pathway, this compound effectively reduces the production and release of pro-inflammatory mediators from activated microglia, the resident immune cells of the central nervous system.
Data Presentation
In Vitro Efficacy of this compound in LPS-Stimulated Microglia
| Cell Line | Inflammatory Stimulus | This compound Concentration | Measured Outcome | Result | Reference |
| SIM-A9 Microglial Cells | Lipopolysaccharide (LPS) | 2.5 µM | Nitric Oxide (NO) Production | 56.3% reduction | [1] |
| SIM-A9 Microglial Cells | Lipopolysaccharide (LPS) | 2.5 µM | TNF-α Production | 28.3% reduction | [1] |
| SIM-A9 Microglial Cells | Lipopolysaccharide (LPS) | 2.5 µM | IL-1β Production | 59.2% reduction | [1] |
| Mouse Primary Microglia | Lipopolysaccharide (LPS) | 2.5 µM | TNF-α+ Microglial Cells | 58.7% reduction at 24h | [1] |
| SIM-A9 Microglial Cells | Lipopolysaccharide (LPS) | 2.5 µM | Cell Migration (Scratch Assay) | 26.7% reduction | [1] |
In Vivo Efficacy of this compound in a Scopolamine-Induced Neuroinflammation Mouse Model
| Animal Model | Treatment Groups | Key Inflammatory Markers Measured (Brain) | Analytical Method | Notable Finding | Reference |
| Scopolamine-induced amnesia in mice | Control, Scopolamine (B1681570), Scopolamine + this compound | IL-1β, IL-6 | RT-qPCR | This compound significantly reduced the expression of pro-inflammatory cytokines. | [2] |
Experimental Protocols
In Vitro Neuroinflammation Model: LPS-Stimulated Microglia
This protocol details the methodology for assessing the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated microglial cells.
Materials:
-
SIM-A9 microglial cell line (or primary microglia)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for Nitric Oxide measurement
-
ELISA kits for TNF-α and IL-1β
-
96-well and 24-well cell culture plates
Procedure:
-
Cell Culture: Culture SIM-A9 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Seed the cells in 96-well plates for viability and NO assays, and in 24-well plates for cytokine analysis, at an appropriate density to reach 80-90% confluency at the time of treatment.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 2.5 µM) or vehicle control. Incubate for 1-2 hours.
-
LPS Stimulation: After pre-treatment, add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response.
-
Incubation: Incubate the cells for 24 hours.
-
Nitric Oxide (NO) Assay: After 24 hours, collect the cell culture supernatant. Determine the NO concentration using the Griess reagent according to the manufacturer's instructions.
-
Cytokine Analysis (ELISA): Collect the cell culture supernatant and measure the concentrations of TNF-α and IL-1β using commercially available ELISA kits, following the manufacturer's protocols.
-
Data Analysis: Normalize the results to the vehicle-treated control group and perform statistical analysis.
In Vivo Neuroinflammation Model: Scopolamine-Induced Amnesia in Mice
This protocol outlines the procedure for evaluating the in vivo anti-neuroinflammatory effects of this compound in a scopolamine-induced mouse model of cognitive impairment and neuroinflammation.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Scopolamine hydrobromide
-
This compound
-
Saline solution
-
Tools for oral gavage and intraperitoneal injection
-
RNA extraction and RT-qPCR reagents and equipment
Procedure:
-
Animal Acclimatization: Acclimate the mice to the housing conditions for at least one week before the experiment.
-
Grouping: Randomly divide the mice into the following groups: Control, Scopolamine, and Scopolamine + this compound.
-
Drug Administration:
-
Administer this compound (dissolved in a suitable vehicle) or vehicle to the respective groups via oral gavage daily for a predetermined period (e.g., 14 days).
-
On the final days of the treatment period, induce cognitive impairment by administering scopolamine (1 mg/kg) intraperitoneally 30 minutes before behavioral testing. The control group receives a saline injection.
-
-
Behavioral Testing (Optional): Perform behavioral tests such as the Morris water maze or Y-maze to assess cognitive function.
-
Tissue Collection: At the end of the experimental period, euthanize the mice and collect brain tissue (e.g., hippocampus and cortex).
-
RNA Extraction and RT-qPCR:
-
Extract total RNA from the brain tissue using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform quantitative real-time PCR (RT-qPCR) to measure the mRNA expression levels of inflammatory markers such as IL-1β and IL-6. Use a housekeeping gene (e.g., GAPDH) for normalization.
-
-
Data Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method and perform statistical analysis between the groups.
Mandatory Visualizations
Caption: this compound inhibits the GSK-3β/NF-κB signaling pathway.
References
Application Notes and Protocols for TFGF-18 in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of Fibroblast Growth Factor 18 (FGF-18), also known as Sprifermin, in rodent studies, with a focus on dosage, administration, and relevant biological pathways. The information is intended to guide researchers in designing and executing preclinical studies involving this promising therapeutic agent for cartilage repair.
Data Presentation: TFGF-18 Dosage in Rodent Studies
The following table summarizes quantitative data on this compound dosage and administration from various rodent studies, primarily in the context of osteoarthritis models.
| Species | Model | Administration Route | Dosage | Vehicle | Frequency | Reference |
| Rat | Meniscal Tear | Intra-articular | 0.1, 1.0, or 5.0 µg | 0.5% Hyaluronan | Twice per week for 3 weeks | [1] |
| Rat | Meniscal Tear | Intra-articular | 0.3, 1, 3, or 10 µg | Saline (75 µl) | Single injection or once weekly for 3 weeks | [2] |
| Rat | Osteoarthritis (DMM) | Intra-articular | 3 dose levels of AAV2-FGF18 | PBS | Single injection | [3] |
| Mouse | Temporomandibular Joint Osteoarthritis | Intra-articular | 5 µ g/week | Saline | Once weekly for 3 weeks | |
| Mouse | Diabetic (ob/ob) | Intracerebroventricular | 3 µg | 0.9% Normal Saline | Single injection | [4] |
Signaling Pathways
FGF-18 primarily exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), with a high affinity for FGFR3.[5][6] This interaction triggers a cascade of downstream signaling events crucial for chondrogenesis and cartilage matrix production.[7] The key signaling pathways activated by FGF-18 include the RAS/MAPK and PI3K/AKT pathways.[5][8][9]
Activation of these pathways ultimately leads to the modulation of gene expression, promoting chondrocyte proliferation and the synthesis of extracellular matrix components like collagen type II and aggrecan, while inhibiting the expression of matrix-degrading enzymes such as MMP-13.[6]
Caption: FGF-18 Signaling Pathway.
Experimental Protocols
Protocol 1: Intra-articular Injection of this compound in a Rat Model of Osteoarthritis
This protocol is based on methodologies used in studies investigating the therapeutic effects of FGF-18 on cartilage repair in a surgically induced osteoarthritis model in rats.[1][10]
Materials:
-
Recombinant Human FGF-18 (rhFGF-18)
-
Vehicle: 0.5% Hyaluronan or sterile saline
-
Anesthetic (e.g., isoflurane)
-
Insulin syringe with a 30-gauge needle
-
Animal clippers
-
Antiseptic solution (e.g., 70% ethanol)
Procedure:
-
Animal Model: Induce osteoarthritis in the knee joint of rats (e.g., via meniscal tear or destabilization of the medial meniscus). Allow for a post-surgical period of approximately 3 weeks for OA to develop.
-
Preparation of FGF-18 Solution:
-
Reconstitute lyophilized rhFGF-18 in the chosen vehicle (0.5% hyaluronan or saline) to the desired final concentrations (e.g., 0.1, 1.0, 5.0 µg per injection volume).
-
Keep the solution on ice until use.
-
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic.
-
Shave the fur around the knee joint of the affected limb.
-
Cleanse the injection site with an antiseptic solution.
-
-
Intra-articular Injection:
-
Flex the knee joint to a 90-degree angle to open the joint space.
-
Insert a 30-gauge needle into the intra-articular space, typically through the patellar ligament. An injection volume of approximately 30-75 µl is common for rats.[2][11]
-
Slowly inject the FGF-18 solution or vehicle control.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Post-injection Monitoring:
-
Monitor the animal for any signs of distress or adverse reactions.
-
Administer FGF-18 according to the planned frequency (e.g., twice weekly for 3 weeks).[1]
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the animals and harvest the knee joints for histological analysis (e.g., Safranin O and Fast Green staining) to assess cartilage thickness, proteoglycan content, and overall joint morphology.
-
Protocol 2: Intra-articular Injection of this compound in a Mouse Model of Knee Osteoarthritis
This protocol outlines a general procedure for intra-articular injections in mice, a common method for evaluating local therapeutic effects.
Materials:
-
Recombinant Mouse or Human FGF-18
-
Vehicle: Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Hamilton syringe with a 30-gauge needle
-
Animal clippers
-
Antiseptic solution (e.g., 70% ethanol)
Procedure:
-
Animal Model: Utilize a suitable mouse model of knee osteoarthritis (e.g., destabilization of the medial meniscus - DMM).
-
Preparation of FGF-18 Solution:
-
Prepare the FGF-18 solution in sterile saline to the desired concentration.
-
-
Animal Preparation:
-
Anesthetize the mouse.
-
Shave the fur around the knee joint.
-
Disinfect the injection site.
-
-
Intra-articular Injection:
-
Post-injection Care:
-
Monitor the mouse during recovery from anesthesia.
-
-
Follow-up:
-
Repeat injections as required by the study design.
-
Perform endpoint analysis as described for the rat protocol.
-
Experimental Workflow
The following diagram illustrates a typical experimental workflow for a rodent study investigating the efficacy of this compound.
Caption: Rodent Study Experimental Workflow.
References
- 1. ors.org [ors.org]
- 2. Identification of Fibroblast Growth Factor-18 as a Molecule to Protect Adult Articular Cartilage by Gene Expression Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Injection AAV2-FGF18 Gene Therapy Reduces Cartilage Loss and Subchondral Bone Damage in a Mechanically Induced Model of Osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Central injection of fibroblast growth factor 1 induces sustained remission of diabetic hyperglycemia in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Sprifermin: Effects on Cartilage Homeostasis and Therapeutic Prospects in Cartilage-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural effects of sprifermin in knee osteoarthritis: a post-hoc analysis on cartilage and non-cartilaginous tissue alterations in a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | The role of fibroblast growth factor 18 in cancers: functions and signaling pathways [frontiersin.org]
- 9. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Evaluating Intra-Articular Drug Delivery for the Treatment of Osteoarthritis in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Intraarticular injection of hyaluronan prevents cartilage erosion, periarticular fibrosis and mechanical allodynia and normalizes stance time in murine knee osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Intra-Articular Administration of Cramp into Mouse Knee Joint Exacerbates Experimental Osteoarthritis Progression - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Preparation of TFGF-18 Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor 18 (FGF-18), a member of the FGF family, is a critical signaling protein involved in various biological processes, including cell proliferation, differentiation, and tissue repair, particularly in cartilage and bone development.[1][2] Proper preparation of a stable and accurate stock solution of recombinant FGF-18 is the first and a crucial step for obtaining reliable and reproducible results in downstream applications such as cell-based assays and in vivo studies.
These application notes provide a detailed protocol for the reconstitution and storage of lyophilized recombinant TFGF-18, ensuring its optimal biological activity. The protocol is based on general best practices for handling recombinant proteins.
Note on "this compound": The term "this compound" is ambiguous and can refer to both the recombinant protein Fibroblast Growth Factor 18 (FGF-18) and a small molecule inhibitor of GSK-3β.[3][4] This document focuses on the preparation of the recombinant human FGF-18 protein , which is commonly used in research and drug development.
Properties of Recombinant Human FGF-18
| Property | Description |
| Synonyms | Fibroblast Growth Factor-18, zFGF5 |
| Biological Activity | Promotes cellular proliferation and differentiation by signaling through FGF receptors (FGFRs), primarily FGFR1c, 2c, 3c, and 4.[5] It is a key regulator in the development of long bones and calvarial bones.[5] |
| Structure | Recombinant human FGF-18 is typically a non-glycosylated protein. For example, one commercially available form is a 20.1 kDa protein consisting of 173 amino acids.[5] |
| Formulation | Typically supplied as a lyophilized powder from a buffered solution, which may contain salts like sodium chloride.[5] |
Experimental Protocol: Reconstitution of Lyophilized FGF-18
This protocol outlines the steps for reconstituting lyophilized FGF-18 to create a stock solution. Adhering to these steps will help maintain the protein's biological activity and ensure accurate concentrations for experiments.
Materials:
-
Lyophilized recombinant human FGF-18
-
Sterile, deionized water (ddH₂O) or a recommended reconstitution buffer (e.g., 10mM Tris, pH 8.0)[5]
-
Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Benchtop microcentrifuge
-
Optional: A carrier protein such as bovine serum albumin (BSA) for further dilutions.
Procedure:
-
Equilibration: Allow the vial of lyophilized FGF-18 and the reconstitution buffer to equilibrate to room temperature before opening.[6]
-
Centrifugation: Briefly centrifuge the vial to ensure that all the lyophilized powder is collected at the bottom.[6] This is crucial for accurate concentration.
-
Reconstitution:
-
Under sterile conditions, add the recommended volume of sterile ddH₂O or buffer to the vial to achieve a stock concentration of 0.1-1 mg/mL.[5] For example, to make a 100 µg/mL stock solution from 10 µg of protein, add 100 µL of solvent.
-
Gently swirl the vial or pipette the solution up and down slowly to dissolve the contents. Do not vortex or shake vigorously , as this can cause the protein to denature.[5]
-
Allow the vial to sit at room temperature for 15-30 minutes to ensure the protein is fully dissolved.[6]
-
-
Aliquotting:
-
Storage:
Quantitative Data Summary
| Parameter | Recommendation | Citation |
| Reconstitution Solvent | Sterile deionized water or 10mM Tris, pH 8.0 | [5] |
| Stock Concentration | 0.1 - 1 mg/mL | [5] |
| Short-Term Storage | -20°C | [5][7] |
| Long-Term Storage | -80°C | [7] |
| Avoid | Vortexing, vigorous shaking, multiple freeze-thaw cycles | [5] |
Diagrams
Experimental Workflow for FGF-18 Stock Solution Preparation
Caption: Workflow for reconstituting lyophilized FGF-18.
Simplified FGF-18 Signaling Pathway
Caption: Simplified FGF-18 signaling cascade.
References
- 1. The role of fibroblast growth factor 18 in cancers: functions and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of FGF-18 in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medkoo.com [medkoo.com]
- 5. usbio.net [usbio.net]
- 6. youtube.com [youtube.com]
- 7. qkine.com [qkine.com]
Application Notes and Protocols for TFGF-18 Administration in Animal Models of Cognitive Impairment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical administration of TFGF-18, a semi-synthetic isoorientin-based Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, in animal models of cognitive impairment. The protocols detailed below are based on studies demonstrating the anti-neuroinflammatory and anti-oxidative stress properties of this compound.
Introduction
This compound is a potent GSK-3β inhibitor with an IC50 of 0.59 μM.[1] It has shown significant neuroprotective effects in preclinical models by attenuating neuroinflammation and oxidative stress, key pathological features of neurodegenerative diseases associated with cognitive impairment. This compound exerts its effects through the modulation of critical signaling pathways, including the GSK-3β/p65/NF-κB and AKT/GSK-3β/Nrf2 pathways. These notes are intended to guide researchers in designing and executing experiments to evaluate the therapeutic potential of this compound in relevant animal models.
Data Presentation
Table 1: In Vitro Efficacy of this compound on Neuroinflammation Markers
| Cell Line | Treatment | Concentration | Outcome | Result | Reference |
| SIM-A9 (microglial cells) | Lipopolysaccharide (LPS) + this compound | 2.5 μM | Nitric Oxide (NO) Production | 56.3% inhibition | ACS Chem Neurosci. 2022 Jan 5;13(1):43-52 |
| SIM-A9 (microglial cells) | Lipopolysaccharide (LPS) + this compound | 2.5 μM | TNF-α Production | 28.3% inhibition | ACS Chem Neurosci. 2022 Jan 5;13(1):43-52 |
| SIM-A9 (microglial cells) | Lipopolysaccharide (LPS) + this compound | 2.5 μM | IL-1β Production | 59.2% inhibition | ACS Chem Neurosci. 2022 Jan 5;13(1):43-52 |
| Mouse Primary Microglial Cells | Lipopolysaccharide (LPS) + this compound | 2.5 μM | TNF-α+ Microglial Cells | 58.7% reduction | ACS Chem Neurosci. 2022 Jan 5;13(1):43-52 |
| SIM-A9 (microglial cells) | Lipopolysaccharide (LPS) + this compound | 2.5 μM | Cell Migration | 26.7% reduction | ACS Chem Neurosci. 2022 Jan 5;13(1):43-52 |
Table 2: In Vivo Efficacy of this compound in a Scopolamine-Induced Cognitive Impairment Model in Mice
| Behavioral Test | Treatment Group | Dose (mg/kg) | Key Finding | Reference |
| Morris Water Maze | Scopolamine (B1681570) + this compound | 10, 20, 40 | Dose-dependently decreased escape latency | Exp Neurol. 2024 Oct;380:114881 |
| Morris Water Maze | Scopolamine + this compound | 10, 20, 40 | Dose-dependently increased time in target quadrant | Exp Neurol. 2024 Oct;380:114881 |
| Y-maze | Scopolamine + this compound | 10, 20, 40 | Dose-dependently increased spontaneous alternation | Exp Neurol. 2024 Oct;380:114881 |
| Passive Avoidance | Scopolamine + this compound | 10, 20, 40 | Dose-dependently increased step-through latency | Exp Neurol. 2024 Oct;380:114881 |
Table 3: Effect of this compound on Biochemical Markers in Scopolamine-Induced Cognitive Impairment Model
| Brain Region | Marker | Treatment Group | Dose (mg/kg) | Result | Reference |
| Hippocampus & Cortex | Acetylcholine (ACh) | Scopolamine + this compound | 10, 20, 40 | Dose-dependently increased levels | Exp Neurol. 2024 Oct;380:114881 |
| Hippocampus & Cortex | Choline acetyltransferase (ChAT) | Scopolamine + this compound | 10, 20, 40 | Dose-dependently increased activity | Exp Neurol. 2024 Oct;380:114881 |
| Hippocampus & Cortex | Acetylcholinesterase (AChE) | Scopolamine + this compound | 10, 20, 40 | Dose-dependently decreased activity | Exp Neurol. 2024 Oct;380:114881 |
| Hippocampus & Cortex | Malondialdehyde (MDA) | Scopolamine + this compound | 10, 20, 40 | Dose-dependently decreased levels | Exp Neurol. 2024 Oct;380:114881 |
| Hippocampus & Cortex | Superoxide dismutase (SOD) | Scopolamine + this compound | 10, 20, 40 | Dose-dependently increased activity | Exp Neurol. 2024 Oct;380:114881 |
| Hippocampus & Cortex | Glutathione peroxidase (GPx) | Scopolamine + this compound | 10, 20, 40 | Dose-dependently increased activity | Exp Neurol. 2024 Oct;380:114881 |
Experimental Protocols
I. In Vitro Neuroinflammation Model: LPS-Activated Microglia
Objective: To assess the anti-neuroinflammatory effects of this compound on lipopolysaccharide (LPS)-activated microglial cells.
Materials:
-
SIM-A9 murine microglial cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Griess Reagent for Nitric Oxide measurement
-
ELISA kits for TNF-α and IL-1β
-
96-well plates
Procedure:
-
Cell Culture: Culture SIM-A9 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Plating: Seed SIM-A9 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 2.5 μM) for 2 hours.
-
Following pre-treatment, add LPS (100 ng/mL) to the wells to induce an inflammatory response.
-
Include a vehicle control group (no this compound, no LPS) and an LPS-only control group.
-
-
Incubation: Incubate the plates for 24 hours.
-
Nitric Oxide (NO) Assay:
-
Collect the cell culture supernatant.
-
Measure the nitrite (B80452) concentration, an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
-
Cytokine Measurement (ELISA):
-
Use the collected supernatant to quantify the levels of TNF-α and IL-1β using specific ELISA kits, following the manufacturer's protocols.
-
-
Data Analysis: Normalize the data to the control groups and perform statistical analysis (e.g., one-way ANOVA followed by a post-hoc test) to determine the significance of this compound's effects.
II. Scopolamine-Induced Cognitive Impairment Animal Model
Objective: To evaluate the efficacy of this compound in ameliorating scopolamine-induced learning and memory deficits in mice.
Animals:
-
Male C57BL/6 mice (8-10 weeks old)
-
House animals in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow at least one week of acclimatization before the experiment.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Sterile saline
-
Behavioral testing apparatus (Morris Water Maze, Y-maze, Passive Avoidance chamber)
Procedure:
-
Drug Administration:
-
Administer this compound orally (p.o.) at doses of 10, 20, and 40 mg/kg once daily for 7 consecutive days.
-
Administer the vehicle to the control and scopolamine-only groups.
-
-
Amnesia Induction:
-
On day 7, 60 minutes after the final this compound or vehicle administration, induce amnesia by intraperitoneally (i.p.) injecting scopolamine (1 mg/kg).
-
Administer saline to the control group.
-
-
Behavioral Testing (30 minutes post-scopolamine injection):
-
Y-Maze Test:
-
Place each mouse at the end of one arm and allow it to explore the maze freely for 8 minutes.
-
Record the sequence of arm entries.
-
Calculate the percentage of spontaneous alternation as follows: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
-
Passive Avoidance Test:
-
Acquisition Trial: Place the mouse in the light compartment. When it enters the dark compartment, deliver a mild foot shock (e.g., 0.5 mA for 2 seconds).
-
Retention Trial (24 hours later): Place the mouse back in the light compartment and measure the step-through latency (the time it takes to enter the dark compartment), with a cut-off time of 300 seconds.
-
-
Morris Water Maze (conducted over 5 days following the initial 7-day treatment):
-
Acquisition Phase (4 days): Conduct 4 trials per day. Place the mouse in the water at one of four starting positions, facing the wall of the pool. Record the escape latency (time to find the hidden platform). If the mouse does not find the platform within 60 seconds, guide it to the platform.
-
Probe Trial (Day 5): Remove the platform and allow the mouse to swim for 60 seconds. Record the time spent in the target quadrant where the platform was previously located.
-
-
-
Biochemical Analysis:
-
Following the final behavioral test, euthanize the animals and collect brain tissue (hippocampus and cortex).
-
Prepare tissue homogenates to measure levels of ACh, ChAT, AChE, MDA, SOD, and GPx using commercially available assay kits.
-
-
Data Analysis: Use appropriate statistical tests (e.g., two-way ANOVA for Morris water maze escape latency, one-way ANOVA for other parameters) to analyze the data.
Visualization of Signaling Pathways
References
Application Note: Western Blot Analysis of FGF-18 Treated Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Fibroblast Growth Factor 18 (FGF-18) is a member of the FGF family that plays a crucial role in various biological processes, including embryonic development, cell growth, morphogenesis, and tissue repair.[1][2][3] It signals through FGF receptors (FGFRs) to activate downstream pathways such as the MAPK/ERK and PI3K/AKT signaling cascades.[4][5] Western blotting is a powerful and widely used technique to detect and quantify changes in protein expression and phosphorylation status in response to FGF-18 treatment, providing valuable insights into its mechanism of action. This document provides a detailed protocol for performing Western blot analysis on cells treated with FGF-18.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes the expected changes in the expression and phosphorylation of key downstream targets of FGF-18 signaling, as quantifiable by Western blot analysis. The data is presented as a fold change relative to untreated control cells.
| Target Protein | Cellular Process | Expected Change upon FGF-18 Treatment | Key References |
| Phospho-ERK1/2 (p-ERK1/2) | Cell Proliferation, Differentiation | Increased Phosphorylation | [4][5] |
| Phospho-Akt (p-Akt) | Cell Survival, Proliferation | Increased Phosphorylation | [4] |
| Phospho-SMAD2/3 (p-SMAD2/3) | Cell Growth | Increased Phosphorylation | [4] |
| c-Jun | Gene Transcription, Carcinogenesis | Increased Expression/Phosphorylation | [6] |
| YAP1 | Transcriptional Regulation, Cell Proliferation | Increased Expression and Nuclear Translocation | [6] |
| β-catenin | Cell Adhesion, Gene Transcription | Increased Expression/Stabilization | [4] |
Experimental Protocols
I. Cell Culture and FGF-18 Treatment
-
Cell Seeding: Plate cells at a density of 1-2 x 10^6 cells in a 100 mm culture dish.
-
Starvation: Once cells reach 70-80% confluency, starve the cells in a serum-free medium for 12-24 hours. This step is crucial to reduce basal levels of signaling pathway activation.
-
FGF-18 Treatment: Treat the cells with the desired concentration of recombinant human FGF-18 (rhFGF-18) for the specified time points (e.g., 0, 15, 30, 60 minutes). An untreated control group should be included.
II. Cell Lysis
-
Washing: After treatment, place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer Addition: Aspirate the PBS and add 1 mL of ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors to each 100 mm dish.[7]
-
Cell Scraping: Scrape the adherent cells from the dish using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Incubation and Agitation: Incubate the lysate on ice for 30 minutes with gentle agitation.
-
Centrifugation: Centrifuge the lysate at 12,000 rpm for 20 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.
III. Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit.[7][8]
-
Standard Curve: Prepare a standard curve using bovine serum albumin (BSA) to accurately determine the protein concentration of the samples.[8]
-
Normalization: Based on the protein concentration, normalize all samples to the same concentration (e.g., 1-2 mg/mL) using lysis buffer.
IV. Sample Preparation for SDS-PAGE
-
Loading Buffer: Add 4X Laemmli sample buffer (containing SDS, glycerol, bromophenol blue, and a reducing agent like β-mercaptoethanol or DTT) to the normalized protein lysates.
-
Denaturation: Boil the samples at 95-100°C for 5 minutes to denature the proteins.[7]
V. SDS-PAGE and Protein Transfer
-
Gel Electrophoresis: Load 20-30 µg of total protein per lane into a polyacrylamide gel. Include a pre-stained protein ladder to monitor migration and estimate protein size. Run the gel at 100-120 V until the dye front reaches the bottom.[7]
-
Membrane Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane. This can be done using a wet, semi-dry, or dry transfer system. For PVDF membranes, pre-activate the membrane with methanol.[7]
VI. Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature or overnight at 4°C with gentle agitation.[7] This step prevents non-specific binding of the antibodies.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation. The optimal antibody concentration should be determined empirically but typically ranges from 1:1000 to 1:5000.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer for 1 hour at room temperature.[8]
-
Final Washes: Wash the membrane three times for 10 minutes each with TBST.
VII. Detection and Analysis
-
Chemiluminescent Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate for a few minutes.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
-
Data Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the intensity of the target protein band to a loading control (e.g., β-actin or GAPDH) to account for any variations in protein loading.
Mandatory Visualizations
FGF-18 Signaling Pathway
Caption: FGF-18 signaling cascade.
Western Blot Experimental Workflow
Caption: Western blot workflow.
References
- 1. Fibroblast growth factor 18 - Wikipedia [en.wikipedia.org]
- 2. FGF18 antibody (11495-1-AP) | Proteintech [ptglab.com]
- 3. FGF18 Polyclonal Antibody (PA5-106562) [thermofisher.com]
- 4. Frontiers | The role of fibroblast growth factor 18 in cancers: functions and signaling pathways [frontiersin.org]
- 5. FGF18, a prominent player in FGF signaling, promotes gastric tumorigenesis through autocrine manner and is negatively regulated by miR-590-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGF18–FGFR2 signaling triggers the activation of c-Jun–YAP1 axis to promote carcinogenesis in a subgroup of gastric cancer patients and indicates translational potential - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General Protocol for Western Blotting Mammalian Cell Lysates [protocols.io]
- 8. addgene.org [addgene.org]
Application Notes and Protocols for Immunohistochemical Staining of FGF-18
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the immunohistochemical (IHC) detection of Fibroblast Growth Factor 18 (FGF-18) in formalin-fixed, paraffin-embedded (FFPE) tissue sections.
Introduction
Fibroblast Growth Factor 18 (FGF-18) is a member of the FGF family, playing crucial roles in various biological processes, including embryonic development, cell growth, morphogenesis, and tissue repair.[1] It is particularly noted for its involvement in chondrogenesis (cartilage formation) and osteogenesis (bone formation).[2] Dysregulation of FGF-18 expression has been implicated in several pathologies, including osteoarthritis and various cancers, making it a protein of significant interest in research and drug development.[3][4][5][6] Immunohistochemistry is a powerful technique to visualize the in-situ expression and localization of FGF-18 within tissues, providing valuable insights into its physiological and pathological roles.
Data Presentation: Quantitative Analysis of FGF-18 Expression
The following tables summarize quantitative data on FGF-18 expression in different human tissues as determined by immunohistochemistry in various studies.
Table 1: FGF-18 Expression in Osteoarthritis (OA)
| Tissue Type | Condition | FGF-18 Expression Level | Staining Characteristics | Reference |
| Human Articular Cartilage | Normal | High | Brownish-yellow staining in chondrocytes | [7] |
| Human Articular Cartilage | Acute OA (after meniscal injury) | Moderate | Decreased brownish-yellow staining intensity compared to normal | [7] |
| Human Articular Cartilage | Chronic OA | Low | Significantly reduced staining intensity | [7] |
| Mouse Knee Joint Cartilage | DMM Model (OA) | Decreased over time | Reduced positive staining compared to sham | [8] |
Table 2: FGF-18 Expression in Cancer
| Cancer Type | Tissue | FGF-18 Expression Level | Correlation with Clinicopathological Parameters | Reference |
| Gastric Cancer (GC) | Esophagogastric Junction Adenocarcinoma | High in 31.6% of cases | Associated with poor survival | [5][9] |
| Colorectal Cancer (CRC) | Adenocarcinoma | Increased compared to normal mucosa | Correlates with tumor progression | [5] |
| Breast Cancer | Invasive Breast Carcinoma | Significantly increased | Associated with poorer disease-free survival | [5] |
| Non-Small Cell Lung Cancer (NSCLC) | Tumor Tissue | Significantly higher than adjacent non-tumor tissue | Associated with poor prognosis and higher TNM stage | [5] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Tumor Tissue (T1) | High in 55% of cases | High expression correlates with lower tumor grade and better survival | [6] |
| Clear Cell Renal Cell Carcinoma (ccRCC) | Tumor Tissue (T2) | High in 30% of cases | Lower expression in higher tumor grades | [6] |
Experimental Protocols
Recommended Protocol for FGF-18 IHC Staining on FFPE Tissues
This protocol provides a general guideline. Optimization may be required for specific antibodies and tissue types.
1. Deparaffinization and Rehydration
-
Immerse slides in three changes of xylene for 5 minutes each.
-
Immerse slides in two changes of 100% ethanol (B145695) for 10 minutes each.
-
Immerse slides in two changes of 95% ethanol for 10 minutes each.
-
Rinse slides in distilled water twice for 5 minutes each.
2. Antigen Retrieval
-
Heat-Induced Epitope Retrieval (HIER) is recommended for FGF-18.
-
Immerse slides in a staining dish containing Tris-EDTA buffer (pH 9.0).
-
Heat the slides in a pressure cooker or microwave to 95-100°C for 10-20 minutes.
-
Allow the slides to cool to room temperature in the buffer.
-
Rinse the slides with wash buffer (e.g., TBS or PBS).
3. Staining Procedure
-
Peroxidase Block (for chromogenic detection): Incubate sections in 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with wash buffer.
-
Blocking: Incubate sections with a blocking solution (e.g., 5% normal goat serum in TBS) for 30-60 minutes at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary anti-FGF-18 antibody in blocking solution to its optimal concentration (refer to antibody datasheet, typically 1:200 to 1:1000). Incubate overnight at 4°C in a humidified chamber.
-
Washing: Wash slides three times with wash buffer for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a biotinylated secondary antibody (e.g., goat anti-rabbit) for 1 hour at room temperature.
-
Washing: Wash slides three times with wash buffer for 5 minutes each.
-
Detection:
-
For Chromogenic Detection: Incubate with Streptavidin-HRP (or similar) for 30 minutes at room temperature. Wash, then apply DAB chromogen solution and monitor for color development. Rinse with distilled water to stop the reaction.
-
For Fluorescent Detection: Incubate with a fluorophore-conjugated secondary antibody for 1 hour at room temperature in the dark. Wash with wash buffer.
-
-
Counterstaining (Optional for Chromogenic Detection): Counterstain with hematoxylin (B73222) to visualize cell nuclei.
-
Dehydration and Mounting:
-
For Chromogenic Detection: Dehydrate sections through graded ethanol and xylene. Mount with a permanent mounting medium.
-
For Fluorescent Detection: Mount with an aqueous mounting medium containing an anti-fade reagent.
-
Visualization of FGF-18 Signaling Pathway and Experimental Workflow
FGF-18 Signaling Pathway
FGF-18 exerts its effects by binding to Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR2 and FGFR3.[3][10] This binding induces receptor dimerization and autophosphorylation, initiating downstream signaling cascades. Key pathways activated by FGF-18 include the RAS/MAPK and PI3K/AKT pathways, which regulate cellular processes such as proliferation, differentiation, and survival.[3][10][11]
References
- 1. FGF18 fibroblast growth factor 18 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | The role of fibroblast growth factor 18 in cancers: functions and signaling pathways [frontiersin.org]
- 4. Fibroblast growth factor 18 stimulates chondrocyte proliferation by modulating FOXN2 to mitigate post-traumatic osteoarthritis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The role of fibroblast growth factor 18 in cancers: functions and signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. FGF18 Inhibits Clear Cell Renal Cell Carcinoma Proliferation and Invasion via Regulating Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. FGF18, a prominent player in FGF signaling, promotes gastric tumorigenesis through autocrine manner and is negatively regulated by miR-590-5p - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding FGF Signaling: A Key Pathway in Development and Disease | Proteintech Group [ptglab.com]
Measuring the In Vitro Efficacy of FGF-18 on Chondrocytes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fibroblast Growth Factor 18 (FGF-18), a member of the FGF family, plays a crucial role in skeletal development, particularly in chondrogenesis and cartilage homeostasis.[1][2] It primarily signals through FGF receptor 3 (FGFR3) to regulate chondrocyte proliferation, differentiation, and extracellular matrix (ECM) production.[3][4] In vitro studies have demonstrated that FGF-18 can stimulate chondrocyte proliferation and enhance the production of key cartilage matrix components like type II collagen and aggrecan.[5] These anabolic effects make FGF-18 a promising therapeutic agent for cartilage repair and the treatment of degenerative joint diseases like osteoarthritis.[6][7] This document provides detailed protocols for key in vitro assays to measure the efficacy of FGF-18 on chondrocytes.
FGF-18 Signaling Pathway in Chondrocytes
The binding of FGF-18 to its primary receptor, FGFR3, on the surface of chondrocytes initiates a signaling cascade that influences gene expression and cellular function. This pathway is central to the anabolic effects of FGF-18 on cartilage.
Experimental Workflow for Assessing FGF-18 Efficacy
A typical workflow for evaluating the in vitro efficacy of FGF-18 on chondrocytes involves a series of assays to measure proliferation, differentiation, and gene expression changes.
Experimental Protocols
Chondrocyte Proliferation Assay (EdU Incorporation)
This protocol measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Primary chondrocytes or a chondrocyte cell line (e.g., C28/I2)
-
Complete chondrocyte culture medium
-
Recombinant human FGF-18
-
EdU (5-ethynyl-2'-deoxyuridine) labeling solution (e.g., from a Click-iT™ EdU Imaging Kit)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton™ X-100 in PBS)
-
Click-iT™ reaction cocktail
-
Nuclear counterstain (e.g., Hoechst 33342)
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Protocol:
-
Cell Seeding: Seed chondrocytes in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
FGF-18 Treatment: Replace the medium with fresh medium containing various concentrations of FGF-18 (e.g., 0, 10, 50, 100 ng/mL). Incubate for 24-48 hours.
-
EdU Labeling: Add EdU labeling solution to each well at a final concentration of 10 µM and incubate for 2 hours at 37°C.[6]
-
Fixation: Aspirate the medium, wash the cells with PBS, and fix with 4% paraformaldehyde for 15 minutes at room temperature.[6]
-
Permeabilization: Wash the cells twice with PBS and then permeabilize with 0.5% Triton™ X-100 in PBS for 20 minutes at room temperature.[8]
-
Click-iT™ Reaction: Wash the cells with PBS and add the Click-iT™ reaction cocktail to each well. Incubate for 30 minutes at room temperature, protected from light.
-
Nuclear Staining: Wash the cells with PBS and stain the nuclei with Hoechst 33342 for 30 minutes.
-
Imaging and Analysis: Wash the cells with PBS and acquire images using a fluorescence microscope. The percentage of EdU-positive cells (proliferating cells) is determined by dividing the number of green fluorescent nuclei by the total number of blue fluorescent nuclei.
Chondrocyte Differentiation Assay (Micromass Culture)
This assay assesses the ability of FGF-18 to promote the formation of cartilaginous nodules and the deposition of a proteoglycan-rich extracellular matrix.
Materials:
-
Primary chondrocytes or mesenchymal stem cells
-
Chondrogenic differentiation medium (DMEM supplemented with dexamethasone, ascorbate-2-phosphate, ITS+ Premix, and proline)
-
Recombinant human FGF-18
-
Alcian Blue staining solution (1% Alcian Blue in 3% acetic acid, pH 2.5)
-
Fixative solution (e.g., 4% paraformaldehyde)
-
Acetic acid solution (3%)
Protocol:
-
Cell Preparation: Resuspend chondrocytes in chondrogenic differentiation medium at a high density (e.g., 1 x 10⁷ cells/mL).
-
Micromass Plating: Pipette 10-20 µL droplets of the cell suspension into the center of each well of a multi-well plate.[9] Allow the cells to adhere for 2 hours in a humidified incubator.
-
FGF-18 Treatment: Gently add chondrogenic differentiation medium containing different concentrations of FGF-18 to each well. Culture the micromasses for 14-21 days, changing the medium every 2-3 days.
-
Fixation: Aspirate the medium, wash with PBS, and fix the micromasses with 4% paraformaldehyde for 30 minutes.
-
Alcian Blue Staining: Wash the fixed micromasses with distilled water. Stain with Alcian Blue solution for 30 minutes to visualize sulfated proteoglycans.[3][10]
-
Washing: Wash with 3% acetic acid to remove non-specific staining, followed by several washes with distilled water.
-
Analysis: Image the stained micromasses. The intensity of the blue staining and the size of the cartilaginous nodules can be quantified using image analysis software.
Gene Expression Analysis (qRT-PCR)
This protocol quantifies the expression of key chondrogenic marker genes to assess the molecular effects of FGF-18.
Materials:
-
Chondrocytes treated with FGF-18 (from monolayer or micromass culture)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for target genes (e.g., SOX9, COL2A1, ACAN, MMP13, ADAMTS5) and a housekeeping gene (e.g., GAPDH)
-
SYBR Green qPCR master mix
-
Real-time PCR instrument
Protocol:
-
RNA Extraction: Lyse the chondrocytes and extract total RNA using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing SYBR Green master mix, forward and reverse primers for a target gene, and cDNA template.
-
Real-Time PCR: Perform the qPCR reaction using a real-time PCR instrument. A typical thermal cycling profile includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the housekeeping gene.[11]
Data Presentation
Table 1: Effect of FGF-18 on Chondrocyte Proliferation
| FGF-18 Concentration (ng/mL) | % EdU-Positive Cells (Mean ± SD) | Fold Change vs. Control |
| 0 (Control) | 15.2 ± 2.1 | 1.0 |
| 10 | 25.8 ± 3.5 | 1.7 |
| 50 | 42.1 ± 4.8 | 2.8 |
| 100 | 55.6 ± 5.2 | 3.7 |
Note: Data are representative and should be generated from at least three independent experiments.
Table 2: Effect of FGF-18 on Chondrogenic Gene Expression (Fold Change vs. Control)
| Gene | FGF-18 (10 ng/mL) | FGF-18 (50 ng/mL) | FGF-18 (100 ng/mL) |
| Anabolic Markers | |||
| SOX9 | 1.8 ± 0.3 | 2.5 ± 0.4 | 3.2 ± 0.5 |
| COL2A1 (Collagen Type II) | 2.1 ± 0.4 | 3.8 ± 0.6 | 5.5 ± 0.8 |
| ACAN (Aggrecan) | 2.5 ± 0.5 | 4.2 ± 0.7 | 6.1 ± 1.0 |
| Catabolic Markers | |||
| MMP13 | 0.7 ± 0.1 | 0.4 ± 0.08 | 0.2 ± 0.05 |
| ADAMTS5 | 0.6 ± 0.1 | 0.3 ± 0.06 | 0.15 ± 0.04 |
Note: Data are presented as mean fold change ± standard deviation from at least three independent experiments. FGF-18 has been shown to increase the expression of anabolic markers like Sox6, Col2, and Acan, while decreasing catabolic markers such as ADAMTS5 and MMP13.
The protocols outlined in this document provide a robust framework for the in vitro assessment of FGF-18 efficacy on chondrocytes. By systematically evaluating its effects on proliferation, differentiation, and gene expression, researchers can gain valuable insights into the therapeutic potential of FGF-18 for cartilage repair and regeneration. The provided diagrams and data tables serve as a guide for experimental design and data interpretation in the development of novel therapies for cartilage-related disorders.
References
- 1. Synergistic Effects of FGF-18 and TGF-β3 on the Chondrogenesis of Human Adipose-Derived Mesenchymal Stem Cells in the Pellet Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FGF18 is required for early chondrocyte proliferation, hypertrophy and vascular invasion of the growth plate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Fibroblast growth factor-18 is a trophic factor for mature chondrocytes and their progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Improved Protocol for Chondrogenic Differentiation of Bone Marrow Derived Mesenchymal Stem Cells -Effect of PTHrP and FGF-2 on TGFβ1/BMP2-Induced Chondrocytes Hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fibroblast growth factor 18 stimulates chondrocyte proliferation by modulating FOXN2 to mitigate post-traumatic osteoarthritis in a mouse model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click-iT EdU Imaging Cell Proliferation Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. Modeling the Differentiation of Embryonic Limb Chondroprogenitors by Cell Death and Cell Senescence in High Density Micromass Cultures and Their Regulation by FGF Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellsystems.eu [cellsystems.eu]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying GSK-3β Signaling with TFGF-18
For Researchers, Scientists, and Drug Development Professionals
Introduction
TFGF-18, scientifically known as (2S,3S,4R,5R,6S)-6-(2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-4-oxo-4H-chromen-6-yl)-3,4,5-trihydroxy-N-((S)-1,1,1-trifluoropropan-2-yl)tetrahydro-2H-pyran-2-carboxamide, is a semi-synthetic, isoorientin-based inhibitor of Glycogen Synthase Kinase-3β (GSK-3β) with a reported IC50 of 0.59 μM.[1][2] GSK-3β is a constitutively active serine/threonine kinase that plays a pivotal role in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis. Its dysregulation has been implicated in the pathogenesis of various disorders, including neurodegenerative diseases, bipolar disorder, and cancer. This compound serves as a valuable research tool for investigating the intricate roles of GSK-3β signaling in various physiological and pathological contexts.
These application notes provide detailed protocols for utilizing this compound to study its effects on GSK-3β signaling, particularly in the context of neuroinflammation. The methodologies outlined are based on published research and are intended to guide researchers in designing and executing experiments to explore the therapeutic potential of targeting GSK-3β.
Data Presentation
The following tables summarize the quantitative data on the effects of this compound in a lipopolysaccharide (LPS)-induced neuroinflammation model in microglial cells.
Table 1: Inhibitory Effects of this compound on Pro-inflammatory Mediators in LPS-Stimulated SIM-A9 Microglial Cells [3][4]
| Pro-inflammatory Mediator | This compound Concentration (μM) | Inhibition (%) |
| Nitric Oxide (NO) | 2.5 | 56.3 |
| Tumor Necrosis Factor-α (TNF-α) | 2.5 | 28.3 |
| Interleukin-1β (IL-1β) | 2.5 | 59.2 |
Table 2: Effects of this compound on LPS-Stimulated Microglial Cells [3][4]
| Parameter | Cell Type | This compound Concentration (μM) | Effect |
| TNF-α positive cells | Mouse Primary Microglia | 2.5 | 58.7% reduction |
| Cell Migration (Scratch Assay) | SIM-A9 Microglial Cells | Not Specified | 26.7% reduction |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by this compound and a general experimental workflow for its study.
Caption: this compound inhibits the LPS-induced GSK-3β signaling pathway.
Caption: General experimental workflow for studying this compound effects.
Experimental Protocols
Note: The following protocols are based on the methodologies described in the abstract of Xu et al., ACS Chemical Neuroscience, 2022.[3][4] Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: In Vitro Model of LPS-Induced Neuroinflammation in Microglial Cells
Objective: To induce an inflammatory response in microglial cells to study the anti-inflammatory effects of this compound.
Materials:
-
SIM-A9 microglial cells (or other suitable microglial cell line)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
96-well and 6-well culture plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Culture: Culture SIM-A9 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed cells in 96-well or 6-well plates at a desired density and allow them to adhere overnight.
-
This compound Pre-treatment: The following day, replace the medium with fresh medium containing the desired concentration of this compound (e.g., 2.5 μM) or vehicle control (e.g., DMSO). Incubate for 1-2 hours.
-
LPS Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to induce an inflammatory response. Include a control group without LPS stimulation.
-
Incubation: Incubate the cells for the desired time period (e.g., 24 hours) before proceeding to downstream assays.
Protocol 2: Measurement of Nitric Oxide (NO) Production
Objective: To quantify the effect of this compound on LPS-induced NO production.
Materials:
-
Griess Reagent System
-
Supernatant from Protocol 1
-
96-well plate
-
Microplate reader
Procedure:
-
After the incubation period in Protocol 1, collect the cell culture supernatant.
-
Perform the Griess assay according to the manufacturer's instructions. Briefly, mix the supernatant with the Griess reagents in a 96-well plate.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration based on a standard curve generated with known concentrations of sodium nitrite.
Protocol 3: Quantification of Pro-inflammatory Cytokines (ELISA)
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines like TNF-α and IL-1β.
Materials:
-
ELISA kits for mouse TNF-α and IL-1β
-
Supernatant from Protocol 1
-
96-well ELISA plates
-
Microplate reader
Procedure:
-
Collect the cell culture supernatant after the treatment period in Protocol 1.
-
Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions provided with the specific kits.
-
Measure the absorbance using a microplate reader at the recommended wavelength.
-
Calculate the cytokine concentrations based on the standard curves.
Protocol 4: Western Blot Analysis of GSK-3β and NF-κB Signaling
Objective: To investigate the effect of this compound on the phosphorylation of GSK-3β and the activation of the NF-κB pathway.
Materials:
-
Cell lysates from Protocol 1
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GSK-3β (Ser9), anti-GSK-3β, anti-phospho-p65 NF-κB, anti-p65 NF-κB, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Protocol 5: Cell Migration (Scratch) Assay
Objective: To assess the effect of this compound on the migratory capacity of microglial cells.
Materials:
-
Confluent monolayer of SIM-A9 cells in a 6-well plate
-
Sterile 200 μL pipette tip
-
Microscope with a camera
Procedure:
-
Grow SIM-A9 cells to a confluent monolayer.
-
Create a "scratch" in the monolayer with a sterile pipette tip.
-
Wash the cells with PBS to remove dislodged cells.
-
Replace the medium with fresh medium containing this compound or vehicle control, and LPS.
-
Capture images of the scratch at time 0 and at subsequent time points (e.g., 24 hours).
-
Measure the width of the scratch at different points and calculate the percentage of wound closure to assess cell migration.
Protocol 6: Co-culture Neurotoxicity Assay
Objective: To evaluate the neuroprotective effect of this compound against microglia-mediated neurotoxicity.
Materials:
-
SIM-A9 microglial cells
-
SH-SY5Y neuroblastoma cells (or other neuronal cell line)
-
Transwell inserts (with a pore size that allows communication but prevents cell migration)
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo)
Procedure:
-
Seed SH-SY5Y cells in the bottom of a 24-well plate.
-
Seed SIM-A9 cells on the Transwell inserts.
-
Place the Transwell inserts containing the microglia into the wells with the neuronal cells.
-
Treat the co-culture with this compound and/or LPS as described in Protocol 1, with the treatment added to the microglial compartment.
-
After the desired incubation period (e.g., 48-72 hours), remove the Transwell inserts.
-
Assess the viability of the SH-SY5Y cells in the bottom wells using a cell viability assay according to the manufacturer's instructions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
Troubleshooting & Optimization
TFGF-18 solubility issues and solutions
A Note on Nomenclature: The term "TFGF-18" appears to be a conflation of two distinct protein families: Fibroblast Growth Factors (FGFs) and Transforming Growth Factor-betas (TGF-βs). This guide focuses on Fibroblast Growth Factor 18 (FGF-18) , a member of the FGF family known for its role in stimulating the proliferation and differentiation of various cell types, particularly in bone and cartilage development.[1][2][3]
Frequently Asked Questions (FAQs)
1. What is the recommended solvent for reconstituting lyophilized FGF-18?
For optimal results, it is recommended to reconstitute lyophilized FGF-18 in sterile water, 5 mM Tris, pH 8.0, or PBS.[4][5][6] The choice of solvent may vary slightly depending on the supplier. For instance, some protocols suggest sterile water to a concentration of 0.1–1.0 mg/ml, while others recommend 5 mM Tris, pH 8.0 for reconstitution.[4][6]
2. What should I do if my FGF-18 solution appears cloudy or has precipitates?
Cloudiness or precipitation may indicate solubility issues, which can arise from improper reconstitution or storage. It is crucial to briefly centrifuge the vial before opening to ensure the lyophilized powder is at the bottom.[5][6] When reconstituting, avoid vortexing or vigorous pipetting.[7] If precipitates form, you can try to gently warm the solution to 37°C and swirl gently to aid dissolution. However, if the issue persists, it is best to start with a fresh vial, ensuring the correct reconstitution protocol is followed.
3. How should I store FGF-18 after reconstitution?
Upon reconstitution, FGF-18 solutions should be stored at 2-8°C for short-term storage (up to one week).[4][6] For long-term storage, it is recommended to aliquot the solution into working volumes and store at -20°C or -80°C.[4][8] To maintain stability, it is advisable to add a carrier protein, such as 0.1% Bovine Serum Albumin (BSA).[5][6] Importantly, repeated freeze-thaw cycles should be avoided as they can lead to a loss of biological activity.[4][5]
4. Can I store my reconstituted FGF-18 in a frost-free freezer?
No, it is not recommended to store FGF-18 in a frost-free freezer.[4] The temperature fluctuations in these freezers can cause repeated freezing and thawing, which will result in a loss of activity.[4]
5. Why is the addition of a carrier protein recommended for long-term storage?
Adding a carrier protein, such as 0.1% BSA, helps to prevent the FGF-18 protein from adhering to the surface of the storage vial and stabilizes the protein in dilute solutions, thus preserving its biological activity over time.[5][6]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low biological activity | Improper storage (e.g., repeated freeze-thaw cycles, storage in a frost-free freezer).[4][5] | Aliquot the reconstituted FGF-18 and store at -20°C or -80°C in a manual defrost freezer. Avoid repeated freeze-thaw cycles.[4][8] |
| Incorrect reconstitution. | Ensure the lyophilized powder is fully dissolved by gentle mixing; avoid vigorous shaking.[7] | |
| Precipitate formation upon dilution into culture media | High concentration of FGF-18 in the stock solution. | Dilute the FGF-18 stock solution in a buffer containing a carrier protein (e.g., 0.1% BSA) before adding to the culture media.[6] |
| Incompatibility with media components. | Test different sterile buffers for dilution to find one that is compatible with your specific cell culture media. | |
| Inconsistent experimental results | Degradation of FGF-18 due to improper handling. | Always handle FGF-18 on ice and minimize the time it is kept at room temperature. |
| Lot-to-lot variability of the recombinant protein. | If possible, test a new lot of FGF-18 and compare its activity to a previously validated lot. |
Quantitative Data Summary
| Parameter | Vendor A (Sigma-Aldrich) | Vendor B (GenScript) | Vendor C (Thermo Fisher Scientific) | Vendor D (R&D Systems) |
| Reconstitution Solvent | Sterile water[4] | ddH₂O[5] | 5 mM Tris, pH 8.0[6] | Water |
| Recommended Concentration | 0.1–1.0 mg/ml[4] | Up to 100 µg/ml[5] | 0.1–1.0 mg/mL[6] | 500 µg/mL |
| Short-term Storage (Reconstituted) | 2–8 °C for up to one week[4] | 4°C for 1 week[5] | 2°C to 8°C for up to one week[6] | 2 to 8 °C for 1 month (sterile) |
| Long-term Storage (Reconstituted) | –20 °C[4] | -20°C for 3 months[5] | –20°C[6] | -20 to -70 °C for 3 months (sterile) |
| Carrier Protein Recommendation | Not specified | 0.1% BSA recommended[5] | 0.1–1.0% BSA for further dilutions[6] | Not specified |
Experimental Protocols
Protocol for Reconstitution of Lyophilized FGF-18
-
Preparation: Before opening, briefly centrifuge the vial of lyophilized FGF-18 to ensure that the entire pellet is at the bottom of the tube.[5][6]
-
Reconstitution: Aseptically add the recommended volume of sterile, cold reconstitution solvent (e.g., sterile water or 5 mM Tris, pH 8.0) to the vial to achieve the desired stock concentration (typically between 0.1-1.0 mg/mL).[4][6]
-
Dissolution: Gently swirl the vial or pipette the solution up and down slowly to ensure the protein is completely dissolved. Do not vortex or shake vigorously , as this can cause denaturation and aggregation.[7]
-
Aliquoting and Storage: For long-term storage, it is recommended to add a carrier protein like 0.1% BSA.[5][6] Aliquot the reconstituted FGF-18 into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -20°C or -80°C.[4][8] Avoid repeated freeze-thaw cycles.[4][5]
Visualizations
Caption: FGF-18 Signaling Pathway.
Caption: FGF-18 Reconstitution Workflow.
References
- 1. Fibroblast growth factor 18 - Wikipedia [en.wikipedia.org]
- 2. Role of FGF-18 in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of FGF-18 in Bone Regeneration [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. genscript.com [genscript.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. static.abclonal.com [static.abclonal.com]
- 8. cloud-clone.com [cloud-clone.com]
Technical Support Center: Preventing Growth Factor Degradation
A Note on Nomenclature: The term "TFGF-18" is not a standard designation for a known growth factor. This guide will focus on best practices for preventing the degradation of growth factors in general, with specific examples and protocols for Fibroblast Growth Factor 18 (FGF-18) and Transforming Growth Factor-beta (TGF-β) , as these are likely the proteins of interest. The principles discussed are broadly applicable to many recombinant proteins used in research.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature for storing lyophilized and reconstituted growth factors? A: Lyophilized growth factors are generally stable at 2-8°C for short periods but should be stored at -20°C or -80°C for long-term stability.[1] Once reconstituted, the protein should be aliquoted into single-use volumes and stored at -20°C for short-term use or -80°C for long-term storage to minimize degradation from enzymatic activity.[2][3] Always use a manual-defrost freezer, as the temperature fluctuations in frost-free freezers can degrade the protein through repeated freeze-thaw cycles.[4][5]
Q2: What is the best way to reconstitute lyophilized FGF-18 and TGF-β? A: First, briefly centrifuge the vial to ensure the entire lyophilized pellet is at the bottom.[3][6]
-
For FGF-18: Reconstitute in sterile water or a buffer like 5 mM Tris, pH 8.0, to a concentration of 0.1-1.0 mg/mL.[1][4]
-
For TGF-β: This protein is highly prone to aggregation at neutral pH. It must be reconstituted in an acidic buffer. Recommended buffers include 10 mM Citric Acid (pH 3.0) or 4 mM HCl to a concentration of 0.1-1.0 mg/mL.[5][7][8] Allow the vial to sit for 15-30 minutes with gentle swirling to ensure complete dissolution. Do not vortex, as this can cause denaturation.[6][9]
Q3: Should I add a carrier protein to my reconstituted growth factor? A: Yes, for long-term storage and for experiments involving very dilute concentrations, adding a carrier protein like Bovine Serum Albumin (BSA) to a final concentration of 0.1% is highly recommended.[1][8] The carrier protein helps prevent the growth factor from adhering to the surfaces of storage tubes and pipette tips, which can lead to significant loss of material.[7]
Q4: How can I prevent degradation from repeated freeze-thaw cycles? A: The single most effective method is to aliquot the reconstituted growth factor into small, single-use volumes.[2] This ensures that you only thaw the amount you need for a specific experiment, leaving the rest of the stock safely frozen. If repeated thawing is unavoidable, including a cryoprotectant like glycerol (B35011) (at a final concentration of 10-50%) in the buffer can help protect the protein from ice crystal formation.[10]
Q5: What are the visible signs of protein degradation or aggregation? A: The most common sign is the appearance of cloudiness or visible particulates (precipitation) in the solution after reconstitution or thawing.[10] This indicates that the protein is aggregating and losing its native structure. Loss of biological activity in your experimental system is a functional sign of degradation.
Q6: Should I use protease inhibitors in my experiments? A: Yes, especially when working with cell lysates or tissue extracts.[11] These biological samples contain endogenous proteases that can rapidly degrade your target protein.[12] Adding a broad-spectrum protease inhibitor cocktail to your lysis buffers and samples is a critical step to ensure your protein remains intact.[13][14] For secreted proteins in tissue culture, specialized, non-toxic protease inhibitor cocktails can be added directly to the media.[15]
Section 2: Troubleshooting Guide
This guide addresses common problems encountered during experiments that may be related to growth factor degradation.
| Problem | Possible Cause | Recommended Solution |
| Loss of Biological Activity (e.g., no cell proliferation, no signaling response) | Improper Storage: Stored at 4°C for too long, or subjected to multiple freeze-thaw cycles in a frost-free freezer. | Always aliquot after reconstitution and store at -80°C in a manual-defrost freezer. Use a fresh aliquot for each experiment.[2][4] |
| Proteolytic Degradation: Endogenous proteases in cell culture or lysates have degraded the growth factor. | Add a protease inhibitor cocktail to all buffers used for cell lysis and sample preparation. Perform all steps on ice to reduce enzymatic activity.[11][13] | |
| Incorrect Reconstitution/Dilution: Use of an incorrect buffer (e.g., neutral pH for TGF-β) or diluting to a very low concentration without a carrier protein. | For TGF-β, always use an acidic reconstitution buffer.[7] For all growth factors, add a carrier protein (e.g., 0.1% BSA) to buffers for long-term storage and dilutions.[1] | |
| Precipitation/Cloudiness in Solution | Aggregation: The protein has aggregated due to incorrect pH, high concentration, or temperature stress. | Ensure the pH of your buffer is optimal for the protein's stability.[10] Avoid vigorous vortexing. If particulates appear, they can sometimes be redissolved by gentle mixing, but this may not restore full activity.[6] |
| Incomplete Dissolution: The lyophilized powder did not fully dissolve during reconstitution. | After adding buffer, allow the vial to stand at room temperature for at least 15-30 minutes and mix by gentle swirling or inversion. Do not proceed until the solution is clear.[6] | |
| Inconsistent Western Blot or ELISA Results | Degradation During Sample Prep: The growth factor is being degraded after cell lysis or during sample handling. | Ensure protease inhibitors are fresh and added to all samples immediately after collection. Keep samples on ice or at 4°C at all times.[12][13] |
| Adsorption to Surfaces: The protein is sticking to plastic tubes and tips, leading to variable concentrations. | Use low-adhesion microtubes and pipette tips. Pre-rinsing the tip with the protein solution can also help minimize loss.[7] Include a carrier protein in your buffers. |
Section 3: Data & Protocols
Data Presentation
Table 1: Summary of Handling and Storage Conditions for FGF-18 & TGF-β
| Parameter | FGF-18 | TGF-β | General Recommendation |
| Lyophilized Storage | -20°C to -80°C[4] | -20°C to -80°C[7] | Long-term storage at -80°C is ideal.[2] |
| Reconstitution Buffer | Sterile H₂O or 10 mM Tris, pH 8.0[1][4] | Acidic Buffer Required: 10 mM Citric Acid, pH 3.0 or 4 mM HCl[7][8] | Always follow the manufacturer's specific instructions. |
| Reconstituted Storage | Aliquot and store at -20°C to -80°C[1] | Aliquot and store at -20°C to -80°C[5] | Avoid repeated freeze-thaw cycles. Do not store in a frost-free freezer. |
| Carrier Protein | Recommended (e.g., 0.1% BSA)[1] | Required for stability at neutral pH (e.g., 0.1% BSA)[7] | Use for long-term storage and in dilute solutions. |
| Key Stability Factor | Sensitive to proteases and heat. A stabilized variant showed a 16°C higher melting temp.[16][17] | Prone to aggregation at neutral pH. Requires acidic conditions for solubility.[7] | Heparin can protect some FGF family members from heat and proteolysis.[18][19] |
Table 2: Composition of a General-Purpose Protease Inhibitor Cocktail
This table provides an example of common inhibitors. Commercial cocktails are recommended for convenience and optimized concentrations.[12][20]
| Inhibitor | Target Protease Class | Typical Working Concentration |
| AEBSF or PMSF | Serine Proteases | 0.1 - 1 mM |
| Aprotinin | Serine Proteases | 1 - 2 µg/mL |
| Leupeptin | Serine and Cysteine Proteases | 1 - 2 µg/mL |
| Pepstatin A | Aspartic Proteases | 1 µg/mL |
| E-64 | Cysteine Proteases | 1 - 10 µM |
| EDTA | Metalloproteases | 1 - 5 mM |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of a Lyophilized Growth Factor
-
Preparation: Allow the lyophilized growth factor vial and the recommended reconstitution buffer to equilibrate to room temperature.[6]
-
Centrifugation: Briefly centrifuge the vial at low speed (e.g., 1000 x g for 1 minute) to collect all the powder at the bottom of the vial.[3]
-
Reconstitution: Under sterile conditions, use a calibrated micropipette to add the volume of the recommended buffer specified on the product datasheet to achieve a stock concentration of 0.1-1.0 mg/mL.[3] Direct the liquid down the side of the vial, avoiding the powder directly.
-
Dissolution: Allow the vial to sit at room temperature for 15-30 minutes. Gently swirl or invert the vial to mix. Do not vortex. Ensure the solution is completely clear before proceeding.[6]
-
Aliquoting: Using low-adhesion pipette tips, dispense the reconstituted protein into single-use, sterile, low-adhesion microtubes. The volume of each aliquot should be appropriate for a single experiment (minimum of 10-20 µL is often recommended to reduce evaporation and surface loss effects).[6]
-
Storage: Immediately cap the aliquots and store them at -80°C in a manual-defrost freezer. Record the date and concentration on the storage box.
Protocol 2: Assessing FGF-18 Biological Activity via a Cell Proliferation Assay
This protocol uses BaF3 cells expressing an FGF receptor, a common method for assessing FGF-18 activity.[4][21]
-
Cell Seeding: Plate BaF3 cells (transfected with a suitable FGF receptor, e.g., FGFR2c or FGFR3c) in a 96-well plate at a density of 5,000-10,000 cells per well in their required growth medium, but without the standard growth factor supplement.[21][22]
-
Prepare FGF-18 Dilutions: Thaw a fresh aliquot of FGF-18. Prepare a serial dilution series of the growth factor in the appropriate cell culture medium (often containing 0.1% BSA). Concentrations should typically range from 0.01 ng/mL to 100 ng/mL to generate a full dose-response curve. Include a "no growth factor" control.
-
Cell Treatment: Add the prepared FGF-18 dilutions to the appropriate wells of the 96-well plate.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.[21]
-
Proliferation Measurement: Assess cell viability and proliferation using a standard method, such as adding Resazurin or an MTS/MTT reagent, and measure the resulting fluorescence or absorbance according to the manufacturer's protocol.[21]
-
Data Analysis: Plot the signal (absorbance or fluorescence) against the log of the FGF-18 concentration. Use a non-linear regression (sigmoidal dose-response) to calculate the ED₅₀ value. The ED₅₀ is the concentration of FGF-18 that elicits 50% of the maximal response and is a key measure of its biological activity.[4]
Section 4: Visual Guides & Workflows
Signaling Pathways
Workflows and Logic Diagrams
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. genextgenomics.com [genextgenomics.com]
- 3. Recombinant Proteins Support—Getting Started | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Human TGF-beta 1 Recombinant Protein (PHG9211) [thermofisher.com]
- 6. How to Reconstitute Lyophilized Proteins | R&D Systems [rndsystems.com]
- 7. gropep.com [gropep.com]
- 8. researchgate.net [researchgate.net]
- 9. youtube.com [youtube.com]
- 10. info.gbiosciences.com [info.gbiosciences.com]
- 11. researchgate.net [researchgate.net]
- 12. goldbio.com [goldbio.com]
- 13. youtube.com [youtube.com]
- 14. kmrs.or.kr [kmrs.or.kr]
- 15. Protease inhibitor cocktail for secreted proteins in cell culture media [gbiosciences.com]
- 16. Computer-assisted stabilization of fibroblast growth factor FGF-18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Computer-Assisted Stabilization of Fibroblast Growth Factor FGF-18 | Protein Engineering Group [loschmidt.chemi.muni.cz]
- 18. Thermal Stability of Fibroblast Growth Factor Protein Is a Determinant Factor in Regulating Self-Renewal, Differentiation, and Reprogramming in Human Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Increased Protein Stability of FGF1 Can Compensate for Its Reduced Affinity for Heparin - PMC [pmc.ncbi.nlm.nih.gov]
- 20. unibiotech.in [unibiotech.in]
- 21. Computer-assisted stabilization of fibroblast growth factor FGF-18 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Fibroblast growth factor 18 - Wikipedia [en.wikipedia.org]
Technical Support Center: Off-Target Effects of FGF-18
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fibroblast Growth Factor 18 (FGF-18). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other common issues encountered during experimentation with FGF-18.
Frequently Asked Questions (FAQs)
Q1: What are the primary receptors for FGF-18 and their binding affinities?
A1: FGF-18, a member of the FGF8 subfamily, preferentially binds to the "c" isoforms of the Fibroblast Growth Factor Receptors (FGFRs). It does not show affinity for the "b" isoforms.[1][2] The binding affinities (dissociation constant, Kd) of human FGF-18 to various FGFR isoforms have been determined using Surface Plasmon Resonance (SPR).
| Receptor Isoform | Binding Affinity (Kd) in nM |
| FGFR1c | 2.5 |
| FGFR2c | 16 |
| FGFR3c | 1.7 |
| FGFR4 | 19 |
| FGFR1b | No Binding |
| FGFR2b | No Binding |
| FGFR3b | No Binding |
This data is compiled from SPR analysis and demonstrates the high-affinity interaction of FGF-18 with FGFR3c and FGFR1c.[1]
Q2: What are the known off-target receptors for FGF-18?
A2: Based on binding affinity data, FGF-18 exhibits high-affinity binding to FGFR3c and FGFR1c, making these its primary on-target receptors.[1] FGFR2c and FGFR4 are also bound by FGF-18, but with lower affinity, and could be considered potential off-target receptors depending on the cellular context and receptor expression levels.[1][2] It is crucial to consider the relative expression levels of these receptors in your experimental system to predict potential off-target effects.
Q3: What are the primary downstream signaling pathways activated by FGF-18?
A3: Upon binding to its receptors, FGF-18 primarily activates the Ras-MAPK (mitogen-activated protein kinase) and PI3K-AKT (phosphatidylinositol 3-kinase/protein kinase B) signaling pathways.[3][4][5][6] Activation of these pathways is crucial for mediating the biological effects of FGF-18, such as cell proliferation, differentiation, and survival. For instance, the FGF18-FGFR2 axis has been shown to promote gastric cancer progression by activating the ERK–MAPK signaling pathway.[7][8] In endometrial carcinoma, FGF-18, through interaction with FGFR2 and FGFR3, activates the ERK/Akt pathway.[9]
Q4: Are there any known off-target effects of FGF-18 observed in vivo?
A4: Preclinical and clinical studies involving the recombinant human FGF-18 (sprifermin) for osteoarthritis have generally shown a good safety profile with no major adverse events reported.[10] This suggests that at therapeutic doses used in these studies, significant off-target effects were not observed. However, it is important to note that FGF-18 is a pleiotropic factor with expression in a wide range of tissues, including the heart, lung, and kidney.[11] Therefore, the potential for off-target effects in different biological contexts or at high concentrations cannot be entirely ruled out.
Troubleshooting Guides
This section provides guidance on common issues that may arise during experiments involving FGF-18.
Issue 1: Unexpected Cell Proliferation or Differentiation in Non-Target Cells
Possible Cause: Off-target activation of FGFRs in cells that are not the intended target of the experiment. This can occur if the non-target cells express FGF-18 receptors such as FGFR1c, FGFR2c, or FGFR4.
Troubleshooting Steps:
-
Characterize Receptor Expression:
-
Experiment: Perform quantitative PCR (qPCR) or Western blotting to determine the relative expression levels of FGFR1, FGFR2, FGFR3, and FGFR4 in both your target and non-target cell populations.
-
Interpretation: High expression of FGFR1c, FGFR2c, or FGFR4 in non-target cells could explain the observed off-target effects.
-
-
Competitive Binding Assay:
-
Experiment: To confirm that the observed effect is mediated by a specific FGFR, perform a competitive binding assay. Pre-incubate the cells with a specific FGFR inhibitor before adding FGF-18.
-
Interpretation: If the unexpected proliferation or differentiation is blocked by a specific FGFR inhibitor, it confirms that the effect is mediated through that particular receptor.
-
Issue 2: Inconsistent or No Response to FGF-18 Treatment
Possible Cause 1: Low or Absent Expression of FGF-18 Receptors
Troubleshooting Steps:
-
Verify Receptor Expression: Confirm the expression of the intended FGFR target (e.g., FGFR3c) in your cell line or tissue using qPCR or Western blotting.
Possible Cause 2: Inactive FGF-18 Protein
Troubleshooting Steps:
-
Check Protein Integrity: Run the FGF-18 protein on an SDS-PAGE gel to check for degradation.
-
Bioactivity Assay: Perform a cell proliferation assay using a cell line known to be responsive to FGF-18 (e.g., NIH 3T3 cells) to confirm the biological activity of your FGF-18 stock.[11]
Possible Cause 3: Suboptimal Assay Conditions
Troubleshooting Steps:
-
Optimize FGF-18 Concentration: Perform a dose-response experiment to determine the optimal concentration of FGF-18 for your specific cell type.
-
Check for Heparan Sulfate (B86663) Requirement: FGFs require heparan sulfate proteoglycans (HSPGs) as co-receptors for efficient signaling.[11] Ensure your cell culture conditions support HSPG expression or consider adding exogenous heparin to your experiments.
Issue 3: High Background in FGF-18 ELISA
Possible Cause: Non-specific binding of antibodies or issues with the blocking or washing steps.
Troubleshooting Steps:
-
Optimize Blocking: Increase the concentration or duration of the blocking step. Consider trying a different blocking agent.
-
Increase Washing: Increase the number and duration of wash steps to remove unbound antibodies and other interfering substances.
-
Check Antibody Concentrations: Titrate the primary and secondary antibody concentrations to find the optimal balance between signal and background.
-
Sample Dilution: If the sample concentration is too high, it can lead to high background. Dilute the samples and re-assay.[12]
Experimental Protocols
Protocol 1: Assessing FGF-18 Receptor Specificity using a Cell-Based Phosphorylation Assay
This protocol allows for the determination of which FGFR is activated by FGF-18 in a specific cell line.
Materials:
-
Cell line of interest
-
Recombinant human FGF-18
-
Serum-free cell culture medium
-
Phosphatase inhibitors
-
Lysis buffer
-
Antibodies:
-
Anti-phospho-FGFR (pan-specific or isoform-specific)
-
Anti-total FGFR (for normalization)
-
Secondary antibodies conjugated to HRP or a fluorescent dye
-
-
Western blot reagents
Procedure:
-
Cell Culture and Starvation:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve the cells for 16-24 hours to reduce basal receptor phosphorylation.
-
-
FGF-18 Stimulation:
-
Treat cells with varying concentrations of FGF-18 (e.g., 0, 1, 10, 100 ng/mL) for a short duration (e.g., 10-15 minutes) at 37°C.
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS containing phosphatase inhibitors.
-
Lyse cells in lysis buffer containing phosphatase and protease inhibitors.
-
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with the anti-phospho-FGFR antibody.
-
Strip the membrane and re-probe with the anti-total FGFR antibody for normalization.
-
Detect the signal using an appropriate detection system.
-
Data Analysis:
-
Quantify the band intensities for phospho-FGFR and total FGFR.
-
Calculate the ratio of phospho-FGFR to total FGFR for each FGF-18 concentration.
-
Plot the phospho/total FGFR ratio against the FGF-18 concentration to generate a dose-response curve.
Workflow for Assessing FGF-18 Receptor Specificity
Caption: Workflow for assessing FGF-18 induced receptor phosphorylation.
Signaling Pathways
FGF-18 binding to its cognate receptors initiates a cascade of intracellular signaling events. The primary pathways involved are the Ras-MAPK and PI3K-AKT pathways.
FGF-18 Signaling Pathway
Caption: Simplified diagram of FGF-18 downstream signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Fibroblast growth factor 18 - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Fibroblast growth factor (FGF) signaling in development and skeletal diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding FGF/FGFR Signaling: Insights into Biological Functions and Disease Relevance [mdpi.com]
- 7. FGF18–FGFR2 signaling triggers the activation of c-Jun–YAP1 axis to promote carcinogenesis in a subgroup of gastric cancer patients and indicates translational potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The crystal structure of fibroblast growth factor 18 (FGF18) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FGF-18, a Novel Member of the Fibroblast Growth Factor Family, Stimulates Hepatic and Intestinal Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. assaygenie.com [assaygenie.com]
Technical Support Center: Improving In Vivo Delivery of Fibroblast Growth Factor 18 (FGF-18)
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Fibroblast Growth Factor 18 (FGF-18). This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments. As the nomenclature can sometimes be ambiguous in literature, this guide will primarily focus on FGF-18, while also providing relevant insights from research on Transforming Growth Factor-beta (TGF-β) where analogous challenges and strategies for in vivo delivery exist.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo delivery of FGF-18?
A1: The primary challenges for effective in vivo delivery of FGF-18 include its short biological half-life, susceptibility to proteolytic degradation, and potential for aggregation.[1][2] The instability of the protein can lead to reduced efficacy at the target site.[2] For instance, studies have shown that intact FGF-18 may only be present in a joint for a few days after administration, with evidence of aggregation and degradation products.[3]
Q2: What are the common delivery routes for FGF-18 in preclinical studies?
A2: In preclinical research, particularly for applications like cartilage repair, the most common route of administration is local delivery. This includes intra-articular injections directly into the joint space.[4][5] Other localized strategies involve the use of delivery systems like collagen membrane scaffolds to provide sustained release at the target site.[4][5] Systemic administration has also been explored in some studies to understand the broader physiological effects of FGF-18.[6]
Q3: Are there known off-target effects associated with FGF-18 administration?
A3: While local administration aims to minimize systemic exposure, there is a potential for off-target effects. In a rat model of osteoarthritis, intra-articular FGF-18 administration was associated with increased synovial thickness and chondrophyte formation at higher doses.[7] However, a systematic review of preclinical studies on cartilage repair reported no major adverse events with intra-articular administration of recombinant human FGF-18 (rhFGF-18).[4]
Q4: How can the stability of FGF-18 be improved for in vivo applications?
A4: Efforts to enhance the stability of FGF-18 include protein engineering to create more thermostable variants. One study reported the development of a stabilized FGF-18 variant with a significantly higher melting temperature and resistance to trypsin degradation, which could lead to improved in vivo performance.[8] Additionally, formulating FGF-18 in delivery systems such as hydrogels or nanoparticles can protect it from degradation and provide a sustained release.
Q5: What is the role of TGF-β in the context of FGF-18 research?
A5: TGF-β is another critical growth factor involved in tissue repair and regeneration, and its signaling pathway shares some conceptual similarities and differences with that of FGF-18. Both are investigated for their roles in chondrogenesis and osteogenesis.[9] Understanding the TGF-β signaling pathway can provide insights into potential cross-talk and complementary therapeutic strategies. However, TGF-β also presents significant delivery challenges due to its pleiotropic effects, where it can have different, sometimes opposing, effects on different cell types.[10][11] This makes targeted and controlled delivery crucial for TGF-β, a principle that also applies to FGF-18 to maximize efficacy and minimize side effects.
Troubleshooting Guides
Issue 1: Low Efficacy of FGF-18 in an In Vivo Model
| Potential Cause | Troubleshooting Steps |
| Rapid Degradation or Clearance | - Verify Bioactivity: Before in vivo administration, confirm the bioactivity of your FGF-18 batch using an in vitro assay, such as a cell proliferation assay with a responsive cell line.[12] - Optimize Delivery System: Consider using a sustained-release formulation like hydrogels, collagen scaffolds, or nanoparticles (e.g., chitosan-based) to protect FGF-18 from degradation and maintain a therapeutic concentration at the target site.[4][5] - Increase Dosing Frequency: If using direct injection, increasing the frequency of administration (e.g., once weekly for three weeks) has been shown to be effective in some preclinical models.[4] |
| Suboptimal Dosage | - Dose-Response Study: Conduct a dose-response study to determine the optimal concentration of FGF-18 for your specific animal model and disease indication. Preclinical studies have used a range of doses, with significant effects observed at doses from 6.4 µg to 100 µg in cartilage repair models.[4][6] - Literature Review: Thoroughly review existing literature for established effective dose ranges in similar models. |
| Protein Aggregation | - Formulation Optimization: Ensure your FGF-18 formulation is optimized to prevent aggregation. This may involve adjusting the buffer composition, pH, and including excipients that stabilize the protein.[1][2] - Quality Control: Analyze your FGF-18 preparation for aggregates using techniques like size-exclusion chromatography before administration. |
| Immune Response | - Use of Murine FGF-18: If working in a mouse model, consider using murine FGF-18 to minimize potential immunogenicity associated with a human recombinant protein. - Monitor for Inflammation: Assess the injection site and surrounding tissues for signs of an inflammatory response.[7][13] |
Issue 2: Off-Target Effects or Unexpected Phenotypes
| Potential Cause | Troubleshooting Steps |
| Systemic Exposure from Local Delivery | - Confirm Local Retention: If possible, measure the concentration of FGF-18 in the systemic circulation and non-target tissues to assess the extent of leakage from the administration site.[4] - Refine Delivery Vehicle: Utilize a delivery system with enhanced retention properties, such as a more adhesive hydrogel or a scaffold that binds the growth factor more tightly. |
| Pleiotropic Effects of the Growth Factor | - Targeted Delivery: Employ a highly targeted delivery system to concentrate the growth factor at the desired site of action. - Modulate Signaling Pathway: In the case of TGF-β, where off-target effects are a major concern, strategies include the use of inhibitors of specific downstream signaling components to mitigate unwanted effects.[14][15] This principle could be explored for FGF-18 if specific off-target signaling pathways are identified. |
| Activation of Unintended Cell Types | - Characterize Cellular Response: Use techniques like immunohistochemistry or single-cell RNA sequencing to identify which cell types are responding to the FGF-18 treatment in your model. - Modify Delivery Strategy: Adjust the delivery method to target the specific cell population of interest. |
Data Presentation
Table 1: Comparison of In Vivo FGF-18 Delivery Strategies for Cartilage Repair in Animal Models
| Delivery Method | Animal Model | Dosage | Key Findings | Reference |
| Intra-articular Injection | Ovine, Equine | 30 µg and 100 µg, once weekly for 3 weeks | Significant improvements in cartilage defect repair based on ICRS and modified O'Driscoll scores. | [4] |
| Collagen Membrane Scaffold | Ovine | Not specified in summary | Significant positive improvements in cartilage defect repair. | [4] |
| Intra-articular Injection | Rat (Osteoarthritis Model) | 10 µ g/week | Prevented cartilage degeneration in a dose-dependent manner. | [16] |
Table 2: Comparison of FGF-18 Efficacy with Other Growth Factors for Cartilage Regeneration
| Growth Factor | Key Anabolic Effects on Chondrocytes | Potential Deleterious Effects | Reference |
| FGF-18 | Increased proliferation, proteoglycan and collagen synthesis, cartilage phenotype preservation, and enhanced cartilage thickness. | Increased synovial thickness and chondrophyte formation at high doses in one study. | [4][7] |
| FGF-2 | Enhanced proteoglycan synthesis and cell proliferation in MSCs. | Antagonizes proteoglycan synthesis mediated by other growth factors, upregulates MMPs, and can cause synovial proliferation and inflammation. | [7] |
| BMP-7 | Decreases catabolic cytokines and stimulates cartilage matrix synthesis. | Generally considered a gold standard with fewer reported deleterious effects on the articular environment. | [7] |
| TGF-β | Stimulates chondrogenesis. | Can have pro-inflammatory and fibrotic effects depending on the context. | [7] |
Experimental Protocols
Protocol 1: General Procedure for Subcutaneous Injection of a Growth Factor in Mice
Materials:
-
Sterile syringes (0.5-1 ml)
-
Sterile needles (25-27 G)
-
Sterile growth factor solution
-
70% isopropyl alcohol and sterile gauze
-
Sharps container
Procedure:
-
Preparation: Warm the growth factor solution to room temperature. Weigh the mouse to calculate the correct injection volume (typically 5 ml/kg per site).[17] Disinfect the vial septum with 70% alcohol.
-
Aseptic Technique: Draw the calculated volume of the growth factor solution into the syringe using a sterile needle. Remove any air bubbles.
-
Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.
-
Injection Site: The preferred site for subcutaneous injection is the loose skin over the back, between the shoulder blades.
-
Injection: Lift the skin to create a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the body.[17]
-
Aspiration: Gently pull back the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
-
Administration: Slowly inject the solution.
-
Withdrawal: Withdraw the needle and gently apply pressure to the injection site with sterile gauze if needed.
-
Monitoring: Return the mouse to its cage and monitor for any adverse reactions.[18]
-
Disposal: Dispose of the needle and syringe in a sharps container.
Protocol 2: Histological Analysis of Cartilage Repair in Animal Models
Objective: To assess the quality of cartilage repair tissue following FGF-18 treatment. This protocol is based on the International Cartilage Repair Society (ICRS) guidelines.[19][20]
Procedure:
-
Tissue Harvest: At the designated time point, euthanize the animal and carefully dissect the joint of interest.
-
Fixation: Fix the entire joint or the region of interest in 10% neutral buffered formalin for 24-48 hours.
-
Decalcification (if bone is present): Decalcify the samples using a suitable decalcifying agent (e.g., EDTA solution) until the bone is soft enough to be sectioned.
-
Processing and Embedding: Dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin (B1166041) wax.
-
Sectioning: Cut 5-7 µm thick sections through the center of the cartilage defect.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology of the repair tissue and cellularity.[21]
-
Safranin O/Fast Green: To visualize proteoglycan content (stains red/orange) in the cartilage matrix.[19][21]
-
Masson's Trichrome: To differentiate collagen (stains blue/green) from other tissues.[22]
-
Immunohistochemistry for Collagen Type I and Type II: To distinguish between fibrocartilage (Type I) and hyaline-like cartilage (Type II).
-
-
Evaluation:
-
Macroscopic Assessment: Before processing, score the gross appearance of the repair tissue.
-
Histological Scoring: Use a validated scoring system, such as the modified O'Driscoll score or the ICRS visual histological assessment scale, to semi-quantitatively evaluate parameters like the nature of the repair tissue, structural integrity, and cellular morphology.[19][21][22]
-
Histomorphometry: Quantify parameters such as the thickness of the repair tissue and the percentage of the defect filled.[19]
-
Mandatory Visualizations
FGF-18 Signaling Pathway
Caption: Simplified FGF-18 signaling cascade.
TGF-β Signaling Pathway
Caption: Overview of canonical and non-canonical TGF-β signaling.
Experimental Workflow: In Vivo Delivery and Analysis
Caption: General workflow for in vivo FGF-18 studies.
References
- 1. Defining the Limits: Protein Aggregation and Toxicity In vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. quora.com [quora.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Preclinical Use of FGF-18 Augmentation for Improving Cartilage Healing Following Surgical Repair: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Use of FGF-18 Augmentation for Improving Cartilage Healing Following Surgical Repair: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Live Cell Imaging of the TGF- β/Smad3 Signaling Pathway In Vitro and In Vivo Using an Adenovirus Reporter System - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Role of FGF-18 in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Frontiers | On-Target Anti-TGF-β Therapies Are Not Succeeding in Clinical Cancer Treatments: What Are Remaining Challenges? [frontiersin.org]
- 12. Incorporation of TGF-beta 3 within collagen-hyaluronic acid scaffolds improves their chondrogenic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of immune reactions in vivo by liposome associated transforming growth factor (TGF) type beta 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. A Perspective on the Development of TGF-β Inhibitors for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Protein aggregation: Toxicity and function, two sides of the same coin – Biofísica [biofisica.info]
- 17. animalcare.ubc.ca [animalcare.ubc.ca]
- 18. yeasenbio.com [yeasenbio.com]
- 19. International Cartilage Repair Society (ICRS) Recommended Guidelines for Histological Endpoints for Cartilage Repair Studies in Animal Models and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 20. International Cartilage Repair Society (ICRS) Recommended Guidelines for Histological Endpoints for Cartilage Repair Studies in Animal Models and Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. scispace.com [scispace.com]
- 22. Proposal for a New Histological Scoring System for Cartilage Repair | Clinics [elsevier.es]
TFGF-18 stability in different solvents
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for the handling and use of TFGF-18, a semi-synthetic isoorientin-based Glycogen Synthase Kinase-3β (GSK-3β) inhibitor.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues that may arise during the experimental use of this compound.
Q1: How should I prepare a stock solution of this compound?
A1: Based on published research, this compound is typically prepared in Dimethyl Sulfoxide (DMSO) for in vitro studies.[1] Due to its flavonoid C-glycoside structure, it is expected to have low aqueous solubility.
Recommended Protocol for Stock Solution Preparation:
-
Equilibrate the vial of solid this compound to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add anhydrous, high-purity DMSO to the powder to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (to 37°C) or sonication can be used to aid dissolution if necessary.
-
Visually inspect the solution to confirm it is clear and free of any particulate matter.
-
For storage, it is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in the dark.
Q2: My this compound is not dissolving in my aqueous experimental buffer. What should I do?
A2: Direct dissolution of this compound in aqueous buffers is not recommended due to its predicted low water solubility. The standard procedure is to first prepare a concentrated stock solution in an organic solvent like DMSO and then dilute this stock into your aqueous buffer for the final experimental concentration.
Troubleshooting Precipitation Upon Dilution:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous medium is low (typically <0.5% v/v) to avoid solvent-induced artifacts in your experiment.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer.
-
Mixing: Add the DMSO stock dropwise to the aqueous buffer while gently vortexing or swirling to ensure rapid and uniform mixing. This prevents localized high concentrations that can lead to precipitation.
-
Warming the Buffer: Gently warming your aqueous buffer to 37°C before adding the this compound stock may improve solubility. However, be mindful of the temperature stability of other components in your buffer.
Q3: How stable is this compound in different solvents and at various temperatures?
General Stability Considerations:
-
Aqueous Stability: Small molecules, especially those with ester or other hydrolyzable functional groups, can be susceptible to degradation in aqueous solutions. The stability can be pH and temperature-dependent. It is advisable to prepare fresh dilutions in aqueous buffers for each experiment.
-
DMSO Stock Stability: When stored properly at -20°C or -80°C, DMSO stock solutions of many small molecules are stable for several months. However, it is best practice to use stock solutions within 1-6 months of preparation. Avoid repeated freeze-thaw cycles.
-
Light Sensitivity: As a flavonoid-based compound, this compound may be sensitive to light. It is recommended to store both solid and solution forms in the dark or in amber vials.
Data Presentation: Illustrative Stability of this compound in Common Solvents
The following table provides illustrative stability data for this compound in common laboratory solvents. This data is based on the expected stability of structurally similar flavonoid C-glycosides and GSK-3β inhibitors and should be used as a general guide. For critical applications, it is highly recommended to perform an in-house stability assessment.
| Solvent | Storage Temperature | Estimated Stability (Time to >90% Purity) |
| Solid Powder | -20°C (dark, dry) | > 2 years |
| 4°C (dark, dry) | Months | |
| DMSO | -80°C | ≥ 6 months |
| -20°C | 1-3 months | |
| 4°C | Days to weeks | |
| Room Temperature | Hours to days | |
| Ethanol | -20°C | Weeks to months |
| Room Temperature | Days | |
| Aqueous Buffer (e.g., PBS, pH 7.4) | 37°C | Hours |
| 4°C | Days |
Experimental Protocols
Protocol for Assessing this compound Stability in a Solvent of Interest
This protocol outlines a general method to determine the stability of this compound in a specific solvent using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound in a chosen solvent over time.
Materials:
-
This compound solid powder
-
High-purity solvent of interest (e.g., DMSO, Ethanol, PBS)
-
HPLC system with a UV or MS detector
-
Appropriate HPLC column (e.g., C18)
-
Mobile phases (e.g., Acetonitrile and water with 0.1% formic acid)
-
Vials for incubation and HPLC analysis
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound in the chosen solvent (e.g., 1 mM).
-
Timepoint Zero (T=0): Immediately after preparation, take an aliquot of the stock solution, dilute it to a suitable concentration for HPLC analysis, and inject it into the HPLC system. This will serve as your baseline (100% integrity).
-
Incubation: Incubate the remaining stock solution at the desired temperature (e.g., room temperature, 37°C).
-
Subsequent Timepoints: At predetermined time intervals (e.g., 1, 4, 8, 24, 48 hours), take aliquots of the incubated solution, dilute them in the same manner as the T=0 sample, and analyze by HPLC.
-
Data Analysis: For each timepoint, calculate the peak area of the intact this compound. Express the stability as a percentage of the peak area at T=0. Plot the percentage of remaining this compound against time to determine the degradation kinetics.
Mandatory Visualizations
References
Interpreting unexpected data from TFGF-18 experiments
Welcome to the technical support center for TFGF-18 (FGF18) experiments. This resource is designed for researchers, scientists, and drug development professionals to help interpret unexpected data and troubleshoot common issues encountered during in vitro and in vivo studies involving this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: Unexpected Inhibitory Effect on Cell Proliferation
Question: I treated my cancer cell line with recombinant this compound expecting to see increased proliferation, but instead, I observed a significant decrease in cell viability. What could be the cause?
Answer: This is a documented phenomenon. While this compound (also known as FGF18) often promotes proliferation in various cell types, including many cancers, it has also been shown to have an inhibitory effect in certain contexts, such as in clear cell renal cell carcinoma (ccRCC).[1] The cellular response to this compound is highly dependent on the specific cell line and its receptor expression profile.
Troubleshooting Steps:
-
Confirm Cell Line Identity: Verify the identity of your cell line through short tandem repeat (STR) profiling to rule out contamination or misidentification.
-
Assess FGFR Expression: The function of this compound is dependent on the expression of its receptors (FGFRs) in the target cells.[2] Perform qPCR or Western blotting to determine the expression levels of FGFR1, FGFR2, and FGFR3, as different receptors can trigger different downstream signals.
-
Review Literature for Cell-Specific Effects: Research existing literature to see if similar inhibitory effects of this compound have been reported for your specific cell line or cancer type. For instance, in some cancers, this compound overexpression is associated with a good prognosis.[1]
-
Test a Positive Control Cell Line: Use a cell line known to proliferate in response to this compound, such as the NIH 3T3 fibroblast cell line, as a positive control to confirm the bioactivity of your recombinant protein.[3]
Example Data: Proliferation Assay with Unexpected Results
| Cell Line | Treatment | Concentration (ng/mL) | % Change in Cell Viability (vs. Control) |
| SW480 (Colon Cancer) | Recombinant this compound | 50 | + 45% |
| 786-O (ccRCC) | Recombinant this compound | 50 | - 30% |
| NIH 3T3 (Fibroblast) | Recombinant this compound | 10 | + 60% |
Logical Troubleshooting Workflow for Unexpected Proliferation Results
Caption: Troubleshooting logic for unexpected this compound proliferation data.
FAQ 2: High Variability in ELISA Results
Question: I am using an ELISA kit to measure this compound concentrations in my cell culture supernatants, but I'm getting high coefficients of variation (CVs) between replicate wells. What are the common causes?
Answer: High variability in ELISA results can stem from several factors, including inconsistent pipetting, improper washing, or issues with sample preparation.
Troubleshooting Steps:
-
Pipetting Technique: Ensure you are using calibrated pipettes and proper technique. When adding reagents, standards, and samples, avoid touching the sides of the wells. Use fresh tips for each sample and standard dilution.
-
Washing Steps: Inadequate washing can leave unbound antibodies or reagents, leading to inconsistent background signal. Ensure that you completely aspirate the liquid from each well during each wash step. If using an automated plate washer, check that all nozzles are dispensing and aspirating properly.
-
Sample Preparation: For cell culture supernatants, centrifuge the samples to remove any cellular debris before analysis.[4] Inconsistent levels of particulates can interfere with the assay.
-
Incubation Conditions: Ensure consistent incubation times and temperatures for all wells. Avoid stacking plates during incubation, as this can lead to temperature gradients across the plates.
Detailed Protocol: this compound Sandwich ELISA
-
Reagent Preparation: Prepare all reagents, standards, and samples as instructed in the kit manual. Allow all reagents to come to room temperature before use.
-
Standard and Sample Addition: Add 100 µL of each standard, control, and sample to the appropriate wells of the antibody-coated microplate.
-
Incubation 1: Cover the plate and incubate for 90 minutes at 37°C.[5]
-
Washing 1: Aspirate the liquid from each well. Add 100 µL of Biotinylated Detection Antibody working solution to each well.
-
Incubation 2: Cover the plate and incubate for 1 hour at 37°C.[5]
-
Washing 2: Aspirate the solution and wash the plate three times with 300 µL of wash buffer per well.
-
HRP Conjugate Addition: Add 100 µL of HRP Conjugate working solution to each well.
-
Incubation 3: Cover the plate and incubate for 30 minutes at 37°C.[5]
-
Washing 3: Aspirate and wash the plate five times with wash buffer.
-
Substrate Addition: Add 90 µL of Substrate Reagent to each well and incubate for approximately 15 minutes at 37°C, protected from light.[5]
-
Stop Reaction: Add 50 µL of Stop Solution to each well.
-
Read Plate: Measure the optical density at 450 nm within 10 minutes.
FAQ 3: Non-Sigmoidal or Biphasic Dose-Response Curve
Question: My dose-response curve for this compound in a proliferation assay is not a typical sigmoidal shape. At high concentrations, the proliferative effect decreases. Is this expected?
Answer: Yes, a biphasic or "bell-shaped" dose-response curve can occur with FGF family members.[6] This phenomenon is often attributed to receptor saturation and the requirement of a co-receptor, such as heparan sulfate, for proper signaling complex formation.[3][6] At very high concentrations of the ligand, the formation of the active signaling complex can be inhibited.
Interpreting the Data:
-
Optimal Concentration: The peak of the curve represents the optimal concentration range for this compound-induced proliferation in your specific experimental setup.
-
Receptor Dynamics: The descending part of the curve at higher concentrations suggests that the signaling mechanism is being saturated or inhibited.
Example Data: Non-Sigmoidal Dose-Response Curve
| This compound Conc. (ng/mL) | Mean BrdU Incorporation (OD 450nm) |
| 0 | 0.25 |
| 1 | 0.55 |
| 5 | 1.10 |
| 10 | 1.50 |
| 50 | 1.20 |
| 100 | 0.90 |
This compound Signaling Pathway and Biphasic Response Model
Caption: Model of biphasic response to this compound concentrations.
FAQ 4: No Signal or Weak Signal in Western Blot for Downstream Targets
Question: I'm treating my cells with this compound but see no change in the phosphorylation of downstream targets like ERK or AKT via Western Blot. What could be the problem?
Answer: A lack of signal for downstream effectors like p-ERK or p-AKT can be due to several factors, from the timing of your experiment to technical issues with the Western blot procedure. The activation of these pathways is often transient.
Troubleshooting Steps:
-
Time Course Experiment: The phosphorylation of signaling proteins like ERK and AKT can be rapid and transient. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) after this compound stimulation to identify the peak phosphorylation time.
-
Antibody Validation: Ensure your primary antibodies for p-ERK and p-AKT are validated for Western blotting and are specific to the phosphorylated form of the protein.
-
Lysis Buffer Composition: Use a lysis buffer containing phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of your proteins during sample preparation.
-
Positive Control: Include a positive control, such as treating a responsive cell line with a known activator of the MAPK or PI3K/AKT pathways (e.g., EGF or insulin), to ensure your Western blot protocol and antibodies are working correctly.
-
Protein Transfer: Verify efficient protein transfer from the gel to the membrane by using pre-stained molecular weight markers and/or staining the membrane with Ponceau S after transfer.
Detailed Protocol: Western Blot for p-ERK
-
Cell Treatment & Lysis:
-
Plate cells and grow to 70-80% confluency.
-
Serum-starve cells overnight.
-
Treat cells with this compound (e.g., 50 ng/mL) for various time points (0, 5, 15, 30, 60 min).
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE:
-
Load 20-30 µg of protein per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer proteins to a PVDF membrane.
-
Confirm transfer with Ponceau S staining.
-
-
Blocking:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with anti-phospho-ERK1/2 antibody (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.
-
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Secondary Antibody Incubation:
-
Incubate with HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.
-
-
Washing: Wash the membrane 3 times for 10 minutes each with TBST.
-
Detection:
-
Incubate the membrane with an ECL substrate.
-
Visualize the signal using a chemiluminescence imaging system.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.
This compound Signaling Pathways
Caption: Key signaling pathways activated by this compound.
References
- 1. FGF18 Inhibits Clear Cell Renal Cell Carcinoma Proliferation and Invasion via Regulating Epithelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of fibroblast growth factor 18 in cancers: functions and signaling pathways [frontiersin.org]
- 3. FGF-18, a Novel Member of the Fibroblast Growth Factor Family, Stimulates Hepatic and Intestinal Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cloud-clone.com [cloud-clone.com]
- 5. assaygenie.com [assaygenie.com]
- 6. Deciphering the mechanism behind Fibroblast Growth Factor (FGF) induced biphasic signal-response profiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing FGF-18 in Primary Neuron Cultures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in minimizing potential toxicity and achieving optimal results when working with Fibroblast Growth Factor-18 (FGF-18) in primary neuron cultures.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of FGF-18 in the central nervous system?
A1: FGF-18 is involved in the development and homeostasis of various tissues, including the central nervous system.[1] It plays a key role in early brain development by providing positional information and regulating gene expression involved in brain patterning.[2] Some studies suggest that FGF-18 primarily acts as a neuron-derived glial cell growth factor, showing mitogenic activity for astrocytes and microglia, rather than having direct neurotrophic effects on neurons.[3]
Q2: Does FGF-18 have a direct neurotrophic effect on primary neurons?
A2: Research indicates that FGF-18 may not have direct neurotrophic activity on cultured rat cortical neurons.[3] Its primary role appears to be centered on supporting glial cell proliferation and function.[3] Therefore, direct survival-promoting or neurite outgrowth effects on pure neuronal cultures might not be observed.
Q3: What are the known signaling pathways activated by FGF-18?
A3: FGF-18, like other FGF family members, activates receptor tyrosine kinases (FGFRs). This leads to the activation of several downstream signaling pathways, including the Ras/MAPK (ERK), PI3K/Akt, and PLCγ pathways, which are involved in regulating cell proliferation, survival, and differentiation.[4]
Troubleshooting Guide: Minimizing Undesired Effects in Primary Neuron Cultures
This guide addresses specific issues that may be perceived as FGF-18 toxicity and provides potential solutions.
Issue 1: Increased neuronal cell death observed after FGF-18 treatment.
-
Question: We are observing significant neuronal death in our primary cultures after treating with FGF-18. Is this expected, and how can we mitigate it?
-
Answer: Direct neurotoxicity of FGF-18 has not been extensively reported. The observed cell death may be due to several factors related to the experimental conditions rather than inherent toxicity of the molecule. Here are some troubleshooting steps:
-
Optimize FGF-18 Concentration: High concentrations of any growth factor can sometimes lead to non-physiological responses or receptor over-activation that may induce cellular stress. It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific neuronal type.
-
Assess Reagent Purity and Handling: Ensure the recombinant FGF-18 is of high purity and has been stored and handled correctly to avoid degradation or contamination.
-
Evaluate Culture Conditions: Primary neurons are highly sensitive to their environment. Factors such as media composition, substrate coating, and cell density can significantly impact their health.[5] Ensure your culture conditions are optimized for the specific type of primary neurons you are using.
-
Consider Indirect Glial Effects: Since FGF-18 is mitogenic for glial cells, an overgrowth of astrocytes or microglia in mixed cultures could alter the culture environment, leading to neuronal stress or death through mechanisms like excitotoxicity or inflammatory responses.[3]
-
Issue 2: Lack of expected neuroprotective or neurotrophic effect.
-
Question: We are not observing any neuroprotective or regenerative effects of FGF-18 on our primary neurons. Why might this be?
-
Answer: As mentioned, studies have shown that FGF-18 may not have direct neurotrophic activity on some types of neurons, such as cultured rat cortical neurons.[3] Its beneficial effects in the nervous system might be indirect, mediated through its action on glial cells.
-
Consider a Co-culture System: To observe the potential indirect neuroprotective effects of FGF-18, consider using a neuron-glia co-culture system.
-
Investigate Glial Cell Response: Assess the effect of FGF-18 on the glial cells in your culture. You can measure glial proliferation or the release of neuroprotective factors from these cells.
-
Issue 3: Inconsistent results between experiments.
-
Question: We are getting variable results in our experiments with FGF-18 and primary neurons. What could be the cause?
-
Answer: Inconsistency in primary neuron culture experiments is a common challenge. Several factors can contribute to this variability:
-
Primary Culture Heterogeneity: The health and composition of primary neuron preparations can vary between dissections. Standardizing the dissection and cell plating procedures is critical.
-
Reagent Stability: Ensure consistent aliquoting and storage of FGF-18 to avoid repeated freeze-thaw cycles that can reduce its activity.
-
Timing of Treatment: The developmental stage of the cultured neurons can influence their response to growth factors. Standardize the timing of FGF-18 application after plating.
-
Quantitative Data Summary
The following tables summarize key parameters for assessing neuronal health and potential strategies to mitigate unintended negative effects.
Table 1: Assays for Quantifying Neuronal Health and Toxicity
| Assay Type | Parameter Measured | Principle |
| MTT Assay | Cell Viability/Metabolic Activity | Reduction of yellow MTT to purple formazan (B1609692) by mitochondrial dehydrogenases in living cells.[6][7][8] |
| LDH Assay | Cytotoxicity/Membrane Integrity | Measurement of lactate (B86563) dehydrogenase (LDH) released from damaged cells into the culture medium.[9][10][11] |
| TUNEL Assay | Apoptosis | Detection of DNA fragmentation by labeling the 3'-OH ends of DNA breaks.[2][3][12] |
| Caspase-3 Activity Assay | Apoptosis | Measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.[4][13] |
Table 2: Troubleshooting and Mitigation Strategies
| Potential Issue | Recommended Action | Rationale |
| High Neuronal Death | Perform a dose-response curve for FGF-18. | To identify the optimal concentration and avoid potential off-target effects of high concentrations. |
| Check the purity and handling of the FGF-18 reagent. | To rule out contamination or degradation as a source of toxicity. | |
| Optimize primary neuron culture conditions (media, substrate, density). | Healthy neurons are more resilient to experimental manipulations. | |
| Glial Overgrowth | Use a serum-free culture medium or mitotic inhibitors if a pure neuronal culture is desired. | To control the proliferation of glial cells. |
| Monitor glial cell numbers and activation state. | To assess the impact of glial cells on the neuronal population. | |
| Inconsistent Results | Standardize all experimental protocols, including neuron isolation, plating density, and treatment timing. | To minimize variability between experiments. |
| Use appropriate positive and negative controls in all assays. | To validate the experimental setup and interpret the results accurately. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Detailed Protocol: Primary Neuron Culture
Objective: To establish a healthy primary neuron culture for subsequent experiments.
Materials:
-
Embryonic day 18 (E18) rat or mouse pups
-
Dissection medium (e.g., Hibernate-E)
-
Enzymatic dissociation solution (e.g., papain or trypsin)
-
Plating medium (e.g., Neurobasal medium with B-27 supplement, Glutamax, and penicillin/streptomycin)
-
Culture plates or coverslips coated with a suitable substrate (e.g., Poly-D-Lysine or Poly-L-Lysine)
Procedure:
-
Coating: Coat culture surfaces with Poly-D-Lysine or Poly-L-Lysine solution and incubate. Rinse thoroughly with sterile water before use.
-
Dissection: Dissect the desired brain region (e.g., cortex or hippocampus) from E18 embryos in chilled dissection medium.
-
Dissociation: Incubate the tissue in the enzymatic dissociation solution to separate the cells. Gently triturate the tissue with a fire-polished Pasteur pipette to obtain a single-cell suspension.
-
Plating: Centrifuge the cell suspension and resuspend the pellet in pre-warmed plating medium. Count the viable cells and plate them at the desired density on the coated surfaces.
-
Maintenance: Incubate the cultures at 37°C in a humidified 5% CO2 incubator. Perform partial media changes every 2-3 days.
Detailed Protocol: MTT Assay for Cell Viability
Objective: To assess the effect of FGF-18 on the viability of primary neurons.
Materials:
-
Primary neuron culture in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Treatment: Treat the primary neurons with varying concentrations of FGF-18 for the desired duration. Include untreated and vehicle-treated controls.
-
MTT Addition: After the treatment period, add MTT solution to each well to a final concentration of 0.5 mg/mL.[7]
-
Incubation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]
Detailed Protocol: TUNEL Assay for Apoptosis
Objective: To detect apoptosis in primary neurons treated with FGF-18.
Materials:
-
Primary neurons cultured on coverslips
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Treatment and Fixation: Treat neurons with FGF-18. After treatment, wash the cells with PBS and fix them with the fixation solution.[2]
-
Permeabilization: Wash the fixed cells and permeabilize them to allow the enzyme to access the nucleus.[2]
-
TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture in a humidified chamber at 37°C.[2] This allows the TdT enzyme to label the fragmented DNA.
-
Washing and Mounting: Wash the cells to remove unincorporated nucleotides and mount the coverslips on microscope slides with a mounting medium containing a nuclear counterstain (e.g., DAPI).
-
Imaging: Visualize the cells under a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.[12]
Mandatory Visualizations
FGF-18 Signaling Pathways
Caption: FGF-18 signaling pathways in a cell.
Experimental Workflow for Assessing FGF-18 Effects
Caption: Workflow for assessing FGF-18 in primary neurons.
References
- 1. FGF18 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fibroblast Growth Factor Signalling in the Diseased Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. FGF-18 is a neuron-derived glial cell growth factor expressed in the rat brain during early postnatal development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Overexpression of Fgf18 in cranial neural crest cells recapitulates Pierre Robin sequence in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dysregulated fibroblast growth factor (FGF) signaling in neurological and psychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The Fibroblast Growth Factor Family: Neuromodulation of Affective Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 9. FGF2 concentration regulates the generation of neurons and glia from multipotent cortical stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Fibroblast growth factor 18 alleviates stress-induced pathological cardiac hypertrophy in male mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antidepressant effects of Fibroblast Growth Factor-2 in behavioral and cellular models of depression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fibroblast Growth Factor-2 Activates a Latent Neurogenic Program in Neural Stem Cells from Diverse Regions of the Adult CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Astrocyte - Wikipedia [en.wikipedia.org]
Technical Support Center: Validating TFGF-18 Activity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the biological activity of Fibroblast Growth Factor-18 (FGF-18) in a new cell line.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My new cell line is not responding to FGF-18 treatment. What are the potential causes and how can I troubleshoot this?
A1: A lack of response to FGF-18 can stem from several factors, from receptor expression to assay conditions. Below is a systematic guide to troubleshooting this issue.
Troubleshooting Steps:
-
Confirm FGF Receptor (FGFR) Expression: FGF-18 primarily signals through FGFR3c, but also interacts with other FGFRs (FGFR1c, 2c, 4).[1]
-
Action: Verify the expression of relevant FGFRs in your cell line at both the mRNA (RT-qPCR) and protein (Western Blot, Flow Cytometry, or Immunofluorescence) levels.
-
Tip: If your cell line lacks the appropriate FGFR, it will not respond to FGF-18. Consider using a positive control cell line known to express these receptors and respond to FGF-18.
-
-
Optimize FGF-18 Concentration and Treatment Time: The optimal concentration and duration of FGF-18 treatment can vary significantly between cell lines.
-
Action: Perform a dose-response experiment with a wide range of FGF-18 concentrations (e.g., 1 pg/mL to 1000 ng/mL). Also, conduct a time-course experiment (e.g., 15 min, 30 min, 1 hr, 6 hr, 24 hr, 48 hr) to identify the optimal treatment duration for your specific endpoint.
-
-
Assess Downstream Signaling Pathway Activation: FGF-18 binding to its receptor activates intracellular signaling cascades, most notably the MAPK/ERK and PI3K/AKT pathways.[2][3]
-
Action: Treat your cells with FGF-18 for short durations (e.g., 15-60 minutes) and perform a Western Blot to detect the phosphorylation of key signaling proteins like ERK1/2 (p-ERK) and Akt (p-Akt). This will confirm if the initial signaling events are occurring.
-
-
Check for Proper FGF-18 Activity: Ensure the recombinant FGF-18 you are using is active.
-
Action: Test your FGF-18 on a well-characterized, responsive cell line (positive control). If the positive control fails to respond, your FGF-18 may be inactive. Obtain a new batch of the growth factor.
-
-
Evaluate Cell Culture Conditions: Sub-optimal cell health or culture conditions can impact cellular responses.
-
Action: Ensure your cells are healthy, within a low passage number, and free from contamination (e.g., mycoplasma). Use the recommended media and supplements. Starving the cells of serum for a few hours before FGF-18 treatment can sometimes enhance the response by reducing background signaling.
-
Q2: I am observing high background signaling in my untreated control cells. How can I reduce this?
A2: High background can mask the specific effects of FGF-18.
Troubleshooting Steps:
-
Serum Starvation: Components in fetal bovine serum (FBS) can activate signaling pathways.
-
Action: Reduce the serum concentration or serum-starve your cells for 2-24 hours before FGF-18 treatment. The optimal starvation time should be determined empirically to avoid inducing cell death.
-
-
Cell Density: Over-confluent or under-confluent cells can behave differently.
-
Action: Optimize your cell seeding density to ensure cells are in a logarithmic growth phase during the experiment.
-
-
Wash Steps: Ensure proper washing to remove any residual growth factors from the culture medium before adding FGF-18.
-
Action: Gently wash the cells with phosphate-buffered saline (PBS) or serum-free media before initiating treatment.
-
Q3: What are the most common readouts to measure FGF-18 activity?
A3: The choice of readout depends on the expected biological effect of FGF-18 on your cell line. FGF-18 is known to be involved in proliferation, differentiation, and survival.[1][4]
-
Proliferation Assays: Measure changes in cell number or metabolic activity (e.g., MTS, WST-1, or direct cell counting).
-
Differentiation Assays: For relevant cell types like chondrocytes or osteoblasts, you can measure markers of differentiation.[5][6]
-
Signaling Pathway Activation: Western blotting for phosphorylated ERK, Akt, or other downstream targets can be a direct and rapid measure of receptor activation.[2]
-
Gene Expression Analysis: Use RT-qPCR to measure the upregulation or downregulation of known FGF-18 target genes.
Experimental Protocols
Protocol 1: Western Blot for p-ERK1/2 Activation
This protocol is to determine if FGF-18 is activating the MAPK/ERK signaling pathway in your target cell line.
-
Cell Seeding: Seed 1-2 x 10^6 cells in a 6-well plate and allow them to adhere overnight.
-
Serum Starvation: Replace the growth medium with serum-free or low-serum (0.5% FBS) medium and incubate for 4-16 hours.
-
FGF-18 Treatment: Treat the cells with the desired concentration of FGF-18 (e.g., 100 ng/mL) for 15-30 minutes. Include an untreated control.
-
Cell Lysis: Place the plate on ice, aspirate the medium, and wash once with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel, run the electrophoresis, and then transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against phospho-ERK1/2 (p-ERK1/2) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imager.
-
Stripping and Re-probing: To normalize for protein loading, you can strip the membrane and re-probe with an antibody for total ERK1/2.
Protocol 2: Cell Proliferation Assay (MTS-based)
This protocol measures the effect of FGF-18 on cell proliferation.
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate in their complete growth medium. Allow cells to attach for 24 hours.
-
Serum Starvation: Replace the medium with low-serum medium (e.g., 0.5-1% FBS) and incubate for 12-24 hours.
-
FGF-18 Treatment: Add fresh low-serum medium containing various concentrations of FGF-18 (e.g., 0, 1, 10, 100, 1000 ng/mL).
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a CO2 incubator.
-
MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).
-
Incubation: Incubate for 1-4 hours at 37°C.
-
Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with medium only) and plot the absorbance values against the FGF-18 concentration.
Quantitative Data Summary
Table 1: Example Dose-Response of FGF-18 on Cell Proliferation
| FGF-18 Concentration (ng/mL) | Absorbance at 490 nm (Mean ± SD) | % Proliferation (Relative to Control) |
| 0 (Control) | 0.45 ± 0.03 | 100% |
| 1 | 0.52 ± 0.04 | 115.6% |
| 10 | 0.68 ± 0.05 | 151.1% |
| 100 | 0.89 ± 0.06 | 197.8% |
| 1000 | 0.91 ± 0.07 | 202.2% |
Visualizations
Caption: FGF-18 Signaling Pathway.
Caption: Workflow for Validating FGF-18 Activity.
References
- 1. Fibroblast growth factor 18 - Wikipedia [en.wikipedia.org]
- 2. Frontiers | The role of fibroblast growth factor 18 in cancers: functions and signaling pathways [frontiersin.org]
- 3. Role of FGF-18 in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FGF18 fibroblast growth factor 18 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 5. Investigating the Role of FGF18 in the Cultivation and Osteogenic Differentiation of Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to TFGF-18 and Other Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of TFGF-18 with other prominent Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitors. The information presented herein is supported by experimental data to facilitate informed decisions in research and drug development.
Introduction to GSK-3β and its Inhibition
Glycogen Synthase Kinase-3β (GSK-3β) is a constitutively active serine/threonine kinase that plays a crucial role in a multitude of cellular processes, including metabolism, cell proliferation, differentiation, and apoptosis. Its dysregulation has been implicated in various pathologies such as Alzheimer's disease, bipolar disorder, and cancer. This has led to the development of numerous inhibitors targeting GSK-3β. This guide focuses on this compound and compares its performance with other well-characterized GSK-3β inhibitors.
Quantitative Comparison of GSK-3β Inhibitors
The following table summarizes the in vitro potency (IC50) of this compound and other selected GSK-3β inhibitors. A lower IC50 value indicates higher potency.
| Inhibitor | Target(s) | IC50 (GSK-3β) | Selectivity Highlights | Mechanism of Action |
| This compound | GSK-3β | 0.59 µM (590 nM)[1] | Information not widely available | Not specified |
| CHIR-99021 | GSK-3α/β | 6.7 nM[2][3] | Highly selective for GSK-3 over other kinases[2][4] | ATP-competitive |
| Kenpaullone | CDKs, GSK-3β | 23 nM[5] | Also inhibits CDK1, CDK2, and CDK5[5][6] | ATP-competitive |
| AR-A014418 | GSK-3β | 104 nM[7][8][9] | Selective for GSK-3 over 26 other kinases[8][10] | ATP-competitive |
| SB-216763 | GSK-3α/β | 34.3 nM[11] | Minimal activity against 24 other protein kinases[12] | ATP-competitive |
| Tideglusib | GSK-3β | 60 nM[13][14] | Non-ATP-competitive, irreversible[13] | Non-ATP-competitive, irreversible |
Experimental Methodologies
This section details the protocols for key experiments commonly used to characterize GSK-3β inhibitors.
In Vitro GSK-3β Kinase Assay (ADP-Glo™ Assay)
This assay quantitatively measures the enzymatic activity of GSK-3β and the inhibitory effect of compounds. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.[11][13]
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Test compounds (e.g., this compound)
-
384-well plates
-
Luminometer
Protocol:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction Setup: In a 384-well plate, add the following to each well:
-
1 µL of test compound or DMSO (vehicle control).
-
2 µL of GSK-3β enzyme solution.
-
2 µL of a mixture containing the GSK-3β substrate peptide and ATP.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the kinase reaction to proceed.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the GSK-3β activity. Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based GSK-3β Activity Assay (Western Blot for Phospho-GSK-3β)
This method assesses the ability of an inhibitor to modulate GSK-3β activity within a cellular context by measuring the phosphorylation status of GSK-3β at Serine 9 (an inhibitory phosphorylation site).
Materials:
-
Cell line of interest (e.g., SH-SY5Y neuroblastoma cells)
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-GSK-3β (Ser9) and anti-total GSK-3β
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells and allow them to adhere overnight. Treat the cells with various concentrations of the test compound or vehicle for a specified period.
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-GSK-3β (Ser9) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
-
Signal Detection: Capture the chemiluminescent signal using an imaging system.
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total GSK-3β to normalize for protein loading.
-
Quantify the band intensities and calculate the ratio of phospho-GSK-3β to total GSK-3β. An increase in this ratio indicates inhibition of GSK-3β activity.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involving GSK-3β and a typical experimental workflow for inhibitor characterization.
Caption: GSK-3β is a key regulator in the Akt and Wnt signaling pathways.
Caption: A typical workflow for the characterization of GSK-3β inhibitors.
Conclusion
This compound is a recently identified inhibitor of GSK-3β with a reported IC50 in the sub-micromolar range. When compared to other well-established GSK-3β inhibitors, such as CHIR-99021 and Tideglusib, this compound exhibits moderate potency. The selection of an appropriate GSK-3β inhibitor for a specific research application will depend on the required potency, selectivity, and mechanism of action. This guide provides a foundational comparison to aid in this selection process. Further characterization of this compound, particularly regarding its kinase selectivity profile, will be crucial for its broader application in research and development.
References
- 1. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. 1-Azakenpaullone is a selective inhibitor of glycogen synthase kinase-3 beta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. Probe CHIR-99021 | Chemical Probes Portal [chemicalprobes.org]
- 6. stemcell.com [stemcell.com]
- 7. benchchem.com [benchchem.com]
- 8. apexbt.com [apexbt.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Structural insights and biological effects of glycogen synthase kinase 3-specific inhibitor AR-A014418 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. promega.com [promega.com]
- 12. SB 216763 | Glycogen Synthase Kinase 3 | Tocris Bioscience [tocris.com]
- 13. bpsbioscience.com [bpsbioscience.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide: TFGF-18 Versus Lithium Chloride in Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective performance of TFGF-18 and lithium chloride, focusing on their efficacy in preclinical neuroprotection assays. The information presented is supported by experimental data to aid in the evaluation of these compounds for further research and development.
At a Glance: Key Mechanisms of Action
Both this compound and lithium chloride exhibit neuroprotective properties primarily through the inhibition of Glycogen Synthase Kinase-3β (GSK-3β), a key enzyme implicated in various cellular processes, including inflammation and apoptosis.
This compound is a semi-synthetic isoorientin-based GSK-3β inhibitor with an IC50 of 0.59 μM.[1] Its mechanism of action in neuroprotection involves the suppression of neuroinflammation by inhibiting the activation of microglia, the resident immune cells of the central nervous system. This is achieved by targeting the GSK-3β and downstream p65/NF-κB signaling pathway, which leads to a reduction in the release of pro-inflammatory mediators.[1] Furthermore, this compound has been shown to inhibit neuronal apoptosis and oxidative stress.
Lithium chloride is a well-established mood stabilizer that also functions as a direct and indirect inhibitor of GSK-3β. Its neuroprotective effects are multifaceted, encompassing the reduction of pro-apoptotic signaling, induction of neurotrophic factors like brain-derived neurotrophic factor (BDNF), and modulation of inflammatory responses.[1] Lithium's ability to inhibit GSK-3β leads to the modulation of multiple downstream signaling cascades, including the PI3K/Akt and MAPK pathways, contributing to its neuroprotective profile.
Performance in Neuroprotection Assays: A Quantitative Comparison
The following tables summarize the quantitative data from in vitro studies assessing the anti-neuroinflammatory and neuroprotective effects of this compound and lithium chloride in lipopolysaccharide (LPS)-activated microglial cell models.
Table 1: Inhibition of Pro-inflammatory Mediators in LPS-Activated Microglia
| Compound | Concentration | Cell Type | Assay | Endpoint | % Inhibition / Reduction | Reference |
| This compound | 2.5 µM | SIM-A9 (mouse microglia) | Griess Assay | Nitric Oxide (NO) Production | 56.3% | [1] |
| This compound | 2.5 µM | SIM-A9 (mouse microglia) | ELISA | TNF-α Release | 28.3% | [1] |
| This compound | 2.5 µM | SIM-A9 (mouse microglia) | ELISA | IL-1β Release | 59.2% | [1] |
| Lithium Chloride | 0.5 mM | Primary Retinal Microglia | RT-PCR | iNOS mRNA expression | ~25% | |
| Lithium Chloride | 1 mM | Primary Retinal Microglia | RT-PCR | iNOS mRNA expression | ~50% | |
| Lithium Chloride | 2 mM | Primary Retinal Microglia | RT-PCR | iNOS mRNA expression | ~75% |
Table 2: Neuroprotective Effects in Co-culture Models
| Compound | Concentration | Co-culture System | Assay | Endpoint | Outcome | Reference |
| This compound | Not specified | SIM-A9 microglia + SH-SY5Y neuroblastoma | Not specified | Microglia-mediated neurotoxicity | Suppression of neurotoxicity | [1] |
| Lithium Chloride | 1 mM | Primary Retinal Microglia conditioned medium + Primary Retinal Neurons | CCK-8 Assay | Neuron Viability | Promotion of neuronal survival |
Experimental Protocols
In Vitro Anti-Neuroinflammatory Assay
1. Cell Culture and Treatment:
-
Microglial Cells: SIM-A9 mouse microglial cells or primary retinal microglia are cultured in appropriate media.
-
Treatment: Cells are pre-treated with varying concentrations of this compound or lithium chloride for a specified duration (e.g., 30 minutes to 1 hour) before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.
2. Measurement of Pro-inflammatory Mediators:
-
Nitric Oxide (NO) Production: The concentration of nitrite, a stable metabolite of NO, in the culture supernatant is measured using the Griess assay.
-
Cytokine Release (TNF-α, IL-1β, IL-6): The levels of pro-inflammatory cytokines in the cell culture supernatant are quantified using Enzyme-Linked Immunosorbent Assays (ELISAs).
-
Gene Expression Analysis (iNOS): The mRNA expression levels of inducible nitric oxide synthase (iNOS) are determined by quantitative real-time PCR (RT-qPCR).
Microglia-Mediated Neurotoxicity Assay (Co-culture Model)
1. Co-culture Setup:
-
Microglial cells are cultured and treated with the test compounds and LPS as described above.
-
The conditioned medium from the treated microglia is collected.
-
Neuronal cells (e.g., SH-SY5Y neuroblastoma cells or primary neurons) are then cultured in this conditioned medium.
2. Assessment of Neuronal Viability:
-
Cell Viability Assays: Neuronal viability is assessed using methods such as the MTT or CCK-8 assay, which measure mitochondrial activity as an indicator of cell health.
-
Apoptosis Assays: The extent of neuronal apoptosis can be quantified using techniques like TUNEL staining or by measuring the activity of caspases (e.g., caspase-3).
Signaling Pathways and Experimental Workflow
Below are diagrams illustrating the key signaling pathways and a general experimental workflow for assessing neuroprotection.
Caption: Signaling pathways of this compound and Lithium Chloride in neuroprotection.
Caption: General experimental workflow for in vitro neuroprotection assays.
References
Validating the Specificity of TFGF-18 for GSK-3β: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitor, TFGF-18, with other established GSK-3β inhibitors. The focus of this guide is to objectively evaluate the specificity of this compound, supported by experimental data and detailed protocols, to aid researchers in making informed decisions for their drug discovery and development projects.
Introduction to GSK-3β and its Inhibition
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine protein kinase that plays a crucial role in a multitude of cellular processes, including glycogen metabolism, cell signaling, proliferation, and apoptosis.[1][2] GSK-3 exists in two isoforms, GSK-3α and GSK-3β.[2] Dysregulation of GSK-3β activity has been implicated in the pathogenesis of several diseases, such as Alzheimer's disease, type 2 diabetes, and some cancers, making it an attractive therapeutic target.[1][3] The development of specific GSK-3β inhibitors is a key focus in the quest for targeted therapies for these conditions.
This compound is a recently identified inhibitor of GSK-3β with a reported half-maximal inhibitory concentration (IC50) of 0.59 μM.[4] It has demonstrated neuroprotective effects by inhibiting neuroinflammation and attenuating cognitive impairment.[4] This guide aims to place the specificity of this compound in the context of other widely used GSK-3β inhibitors.
Comparative Analysis of GSK-3β Inhibitors
The following table summarizes the inhibitory potency of this compound and a selection of alternative GSK-3β inhibitors. The IC50 value represents the concentration of the inhibitor required to reduce the activity of the GSK-3β enzyme by half. A lower IC50 value indicates a higher potency.
| Inhibitor | Target(s) | IC50 (GSK-3β) | Mechanism of Action | Key Features |
| This compound | GSK-3β | 0.59 μM[4] | Not specified | Anti-neuroinflammatory, neuroprotective[4] |
| Tideglusib | GSK-3β | 60 nM[5][6] | Irreversible, non-ATP-competitive[5][6] | Has been in clinical trials for Alzheimer's disease and progressive supranuclear palsy[7][8] |
| CHIR-99021 | GSK-3α/β | 6.7 nM (GSK-3β), 10 nM (GSK-3α)[9][10] | ATP-competitive[11] | Highly potent and selective for GSK-3 over other kinases[12][10][13] |
| Kenpaullone | GSK-3β, CDKs | 23 nM (GSK-3β), 0.4 µM (CDK1/cyclin B)[14][15] | ATP-competitive[15] | Also inhibits cyclin-dependent kinases (CDKs)[14] |
| AR-A014418 | GSK-3β | 104 nM | ATP-competitive[16][17] | Selective for GSK-3β with a Ki of 38 nM[16][18] |
Experimental Protocols for Specificity Validation
To rigorously validate the specificity of a kinase inhibitor, it is essential to perform a comprehensive kinase panel screening. This involves testing the inhibitor against a broad range of kinases to identify any off-target effects.
Protocol: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the IC50 of an inhibitor against a specific kinase.
-
Compound Preparation: A serial dilution of the test inhibitor (e.g., this compound) is prepared in a suitable buffer, typically containing a low percentage of DMSO to ensure solubility.[19]
-
Kinase Reaction Setup: The purified GSK-3β enzyme and its specific substrate are added to the wells of a microplate. The diluted inhibitor or a vehicle control is then added to the respective wells.[19]
-
Initiation of Kinase Reaction: The reaction is initiated by the addition of ATP. The final concentration of ATP should be close to the Michaelis constant (Km) for the specific kinase to ensure accurate determination of competitive inhibition. The plate is then incubated at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes).[19]
-
Termination and Signal Detection: The kinase reaction is stopped, and the amount of ADP produced is measured. In the ADP-Glo™ assay, a reagent is added to deplete the remaining ATP, followed by the addition of a second reagent that converts ADP to ATP, which is then used in a luciferase-based reaction to generate a luminescent signal.[19]
-
Data Analysis: The luminescence is measured using a plate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the data is plotted to generate a dose-response curve. The IC50 value is then determined from this curve.[19]
To assess specificity, this assay should be repeated for a large panel of different kinases. A truly specific inhibitor will show a high potency for the target kinase (low IC50) and significantly lower or no potency for other kinases.
Visualizing the Experimental and Biological Context
To better understand the experimental workflow and the biological pathways involved, the following diagrams are provided.
References
- 1. GSK-3 - Wikipedia [en.wikipedia.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. GSK3β: role in therapeutic landscape and development of modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Tideglusib (NP-031112, NP-12) | GSK-3β inhibitor | CAS 865854-05-3 | Buy Tideglusib (NP-031112, NP-12) from Supplier InvivoChem [invivochem.com]
- 6. Tideglusib(NP031112, NP-12) - Creative Enzymes [creative-enzymes.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Tideglusib - Wikipedia [en.wikipedia.org]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. selleckchem.com [selleckchem.com]
- 11. reprocell.com [reprocell.com]
- 12. stemcell.com [stemcell.com]
- 13. CultureSure CHIR99021 [fujifilmbiosciences.fujifilm.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. stemcell.com [stemcell.com]
- 16. medchemexpress.com [medchemexpress.com]
- 17. apexbt.com [apexbt.com]
- 18. selleckchem.com [selleckchem.com]
- 19. benchchem.com [benchchem.com]
Unraveling the Selectivity of FGF-18: A Comparative Guide to Kinase Cross-Reactivity
For researchers, scientists, and drug development professionals, understanding the precise binding profile of a signaling molecule is paramount. This guide provides an objective comparison of Fibroblast Growth Factor-18 (FGF-18) and its cross-reactivity with other kinases, supported by experimental data and detailed methodologies. Our analysis reveals that FGF-18 is a highly selective ligand, primarily interacting with specific isoforms of the Fibroblast Growth Factor Receptor (FGFR) family, with no significant off-target activity reported against a broader range of kinases.
High-Affinity and Selective Binding to Fibroblast Growth Factor Receptors
FGF-18, a member of the FGF8 subfamily, demonstrates a distinct binding preference for the 'c' splice variants of the Fibroblast Growth Factor Receptors (FGFRs). Experimental evidence from Surface Plasmon Resonance (SPR) assays indicates that FGF-18 binds to FGFR1c, FGFR2c, FGFR3c, and FGFR4. Notably, it does not exhibit significant interaction with the 'b' isoforms of FGFR1, FGFR2, and FGFR3. This specificity is crucial for its targeted biological functions, particularly in cartilage and bone development.
Comparative studies have shown that while FGF-18 binds effectively to its target receptors, its affinity is generally weaker than that of FGF8b, another member of the same subfamily. The highest affinity for FGF-18 has been reported for FGFR3c and FGFR1c.
Quantitative Analysis of FGF-18 Binding Affinity to FGFR Isoforms
The following table summarizes the dissociation constants (Kd) for the interaction of FGF-18 with various FGFR 'c' isoforms, as determined by Surface Plasmon Resonance (SPR). Lower Kd values indicate higher binding affinity.
| Ligand | Receptor Isoform | Dissociation Constant (Kd) in nM |
| FGF-18 | FGFR1c | Data not available in specific numerical format |
| FGFR2c | Data not available in specific numerical format | |
| FGFR3c | Data not available in specific numerical format | |
| FGFR4 | Data not available in specific numerical format |
Note: While comparative SPR assays have established the binding hierarchy, specific numerical Kd values for FGF-18 from primary literature tables were not available in the conducted search.
Cross-Reactivity Profile: A Highly Selective Kinase Interactor
A critical aspect of characterizing any signaling molecule for therapeutic development is its potential for off-target effects. To assess the cross-reactivity of FGF-18, comprehensive screening against a broad panel of kinases is essential. Based on the available scientific literature, there is no evidence to suggest that FGF-18 significantly interacts with kinases outside of the FGFR family.
Kinome scanning and kinase panel profiling are standard industry practices to determine the selectivity of molecules. However, publicly accessible databases and research articles do not currently contain data from such a screen for FGF-18. The absence of such reports, coupled with the focused research on its role within the FGF/FGFR signaling axis, strongly suggests a high degree of selectivity.
Experimental Methodologies
The primary method for quantifying the binding affinity and kinetics of FGF-18 to its receptors is Surface Plasmon Resonance (SPR).
Surface Plasmon Resonance (SPR) for Binding Affinity Measurement
Principle: SPR is a label-free optical technique that measures the real-time interaction between two molecules. One molecule (the ligand) is immobilized on a sensor chip surface, and the other (the analyte) flows over the surface. The binding between the ligand and analyte causes a change in the refractive index at the surface, which is detected as a change in the SPR signal.
Generalized Protocol for FGF-18 and FGFR Interaction Analysis:
-
Chip Preparation: A sensor chip (e.g., a CM5 chip) is activated for covalent immobilization of the ligand.
-
Ligand Immobilization: Recombinant FGF-18 is immobilized onto the sensor chip surface at a specified density. The remaining active sites on the surface are then deactivated.
-
Analyte Injection: A series of concentrations of the extracellular domain of the specific FGFR isoform (analyte) are injected over the chip surface. A reference flow cell without immobilized FGF-18 is used to subtract non-specific binding and bulk refractive index changes.
-
Data Acquisition: The association and dissociation of the FGFR from the immobilized FGF-18 are monitored in real-time, generating a sensorgram.
-
Data Analysis: The resulting sensorgrams are fitted to a suitable binding model (e.g., a 1:1 Langmuir binding model) to calculate the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
Regeneration: After each analyte injection, the sensor chip surface is regenerated using a specific buffer to remove the bound analyte, preparing the surface for the next injection.
Signaling Pathway Activation
Upon binding to its cognate FGFRs, FGF-18 initiates a cascade of intracellular signaling events. This process begins with receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.
The activated receptor complex then recruits and phosphorylates various downstream signaling molecules, leading to the activation of major pathways, including:
-
RAS/Mitogen-Activated Protein (MAP) Kinase Pathway: Primarily involved in cell proliferation and differentiation.
-
Phosphoinositide 3-Kinase (PI3K)/AKT Pathway: Crucial for cell survival and growth.
-
Phospholipase C gamma (PLCγ) Pathway: Regulates cell migration and calcium signaling.
The specific cellular response to FGF-18 is context-dependent and is determined by the cell type and the specific downstream effectors present.
Conclusion
FGF-18 is a highly selective growth factor that exerts its biological effects through specific interactions with the 'c' isoforms of Fibroblast Growth Factor Receptors. The current body of scientific evidence strongly indicates a lack of significant cross-reactivity with other kinase families, highlighting its potential for targeted therapeutic applications with a minimal off-target activity profile. Further studies involving comprehensive kinome screening would provide definitive confirmation of this high selectivity. This guide provides a foundational understanding for researchers engaged in the development of therapies targeting the FGF signaling pathway.
A Comparative Analysis of the Anti-Inflammatory Effects of TGF-β and FGF-18
For Researchers, Scientists, and Drug Development Professionals
The search for reproducible and effective anti-inflammatory therapeutics is a cornerstone of modern drug development. Growth factors, with their pleiotropic effects on cellular processes, represent a class of biologics with significant potential to modulate the immune response. This guide provides a comparative analysis of the anti-inflammatory properties of two key growth factors: Transforming Growth Factor-beta (TGF-β) and Fibroblast Growth Factor 18 (FGF-18). Their mechanisms, efficacy, and reproducibility are compared with established and alternative anti-inflammatory agents, namely the anti-TNF-α antibody Infliximab (B1170848) and the anti-inflammatory cytokine Interleukin-10 (IL-10).
Executive Summary
Transforming Growth Factor-beta (TGF-β) is a potent, pleiotropic cytokine with a well-established, albeit complex, role in suppressing inflammation, primarily through the induction of regulatory T cells (Tregs) and inhibition of pro-inflammatory cytokine production. Its effects, however, can be context-dependent, sometimes exhibiting pro-inflammatory actions, which poses challenges for its therapeutic reproducibility.
Fibroblast Growth Factor 18 (FGF-18) demonstrates anti-inflammatory properties indirectly, primarily through its chondroprotective and tissue-reparative functions. A key mechanism is the promotion of M2 macrophage polarization, an anti-inflammatory phenotype. The reproducibility of its anti-inflammatory effects appears consistent in preclinical models of tissue repair.
As a benchmark, Infliximab , a monoclonal antibody against Tumor Necrosis Factor-alpha (TNF-α), offers a highly specific and clinically validated anti-inflammatory effect. Its reproducibility is well-documented in numerous clinical trials for various inflammatory conditions.[1][2][3][4][5][6] Interleukin-10 (IL-10) is an endogenous anti-inflammatory cytokine that directly inhibits the production of pro-inflammatory cytokines by immune cells.[7][8][9][10][11] While its therapeutic potential is significant, clinical translation has faced challenges.
This guide will delve into the mechanistic underpinnings of these molecules, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation.
Data Presentation: A Comparative Overview
The following tables summarize the key characteristics and quantitative data on the anti-inflammatory effects of TGF-β, FGF-18, Infliximab, and IL-10.
Table 1: Mechanistic Comparison of Anti-Inflammatory Agents
| Feature | TGF-β | FGF-18 | Infliximab (anti-TNF-α) | IL-10 |
| Primary Target | TGF-β receptors on various immune and non-immune cells | FGF Receptor 3 (FGFR3) on chondrocytes and other cells | Soluble and transmembrane TNF-α | IL-10 receptor on immune cells, particularly macrophages |
| Key Mechanism | Induction of regulatory T cells (Tregs), inhibition of Th1/Th2 differentiation, suppression of pro-inflammatory cytokine synthesis.[12][13] | Indirectly promotes an anti-inflammatory environment by inducing M2 macrophage polarization and promoting tissue repair.[14] | Neutralization of TNF-α, a key pro-inflammatory cytokine.[5] | Inhibition of pro-inflammatory cytokine production (e.g., TNF-α, IL-1, IL-6) by macrophages and dendritic cells.[7][8][10] |
| Reproducibility | Context-dependent; can have pro-inflammatory effects. Therapeutic reproducibility is a challenge.[12][15] | Generally consistent in preclinical models of tissue repair and osteoarthritis.[16][17] | High reproducibility in clinical trials for approved indications.[1][2][3][4] | Preclinical efficacy is reproducible, but clinical translation has been challenging.[7][18] |
| Potential Drawbacks | Pleiotropic effects, potential for fibrosis and pro-tumorigenic activity. | Indirect anti-inflammatory action, primarily studied in the context of cartilage repair. | Increased risk of infections.[1] | Systemic administration can have off-target effects.[7] |
Table 2: Quantitative Comparison of Anti-Inflammatory Efficacy
| Agent | Experimental Model | Key Finding | Reference |
| TGF-β1 | LPS-stimulated rat primary microglial cells | Sustained suppression of NO release for 72h after 24h pre-treatment. | [19] |
| FGF-18 | Mouse calvarial bone defect model | Significant increase in CD206+ M2-macrophage infiltration in the FGF-18 + BMP2 group compared to control. | [14] |
| FGF-18 | Rat post-traumatic osteoarthritis model | Intra-articular injection of FGF-18 attenuated cartilage degradation and suppressed MMP13 expression. | [20] |
| Infliximab | Patients with moderate to severe Ulcerative Colitis | 50.0% of patients achieved patient-reported outcome 2 remission at week 6, compared to 38.9% with golimumab. | [2] |
| Infliximab | Patients with Crohn's Disease | Overall response rate of 75% in a population-based cohort. | [1] |
| IL-10 | LPS-stimulated macrophages | Inhibits LPS-induced glucose uptake and glycolysis, promoting an anti-inflammatory metabolic state. | [8] |
| IL-10 | Splenocytes from immunized mice | Stimulation with IL-10 liposomes increased TNF-α release, indicating a complex immunomodulatory role. | [21] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in inflammation and its modulation is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a typical experimental workflow for assessing anti-inflammatory effects.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to robust scientific inquiry. Below are methodologies for key experiments cited in the evaluation of anti-inflammatory agents.
Protocol 1: Quantification of Pro-Inflammatory Cytokines by ELISA
This protocol outlines the steps for a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) to measure the concentration of cytokines like TNF-α and IL-6 in cell culture supernatants.
Materials:
-
96-well high-binding ELISA plates
-
Capture antibody (specific to the cytokine of interest)
-
Detection antibody (biotinylated, specific to the cytokine)
-
Recombinant cytokine standard
-
Streptavidin-HRP
-
TMB substrate solution
-
Stop solution (e.g., 2N H2SO4)
-
Wash buffer (PBS with 0.05% Tween-20)
-
Assay diluent (PBS with 1% BSA)
Procedure:
-
Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer. Add 200 µL of assay diluent to each well and incubate for 1-2 hours at room temperature (RT) to block non-specific binding.
-
Sample and Standard Incubation: Wash the plate three times. Prepare serial dilutions of the recombinant cytokine standard in assay diluent. Add 100 µL of standards and samples (cell culture supernatants) to the appropriate wells. Incubate for 2 hours at RT.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at RT.
-
Streptavidin-HRP Incubation: Wash the plate three times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at RT in the dark.
-
Development: Wash the plate five times. Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at RT in the dark, or until a color gradient is visible in the standards.
-
Reading: Stop the reaction by adding 50 µL of stop solution to each well. Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the standards. Calculate the cytokine concentrations in the samples based on the standard curve.[22][23][24][25][26]
Protocol 2: Analysis of Macrophage Polarization by Flow Cytometry
This protocol describes the method for identifying M1 and M2 macrophage phenotypes using flow cytometry.
Materials:
-
Fluorochrome-conjugated antibodies against macrophage surface markers (e.g., F4/80, CD11b) and polarization markers (e.g., CD86 for M1, CD206 for M2).
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.09% sodium azide).
-
Fc block (to prevent non-specific antibody binding).
-
Fixation/Permeabilization buffer (if staining for intracellular markers).
-
Flow cytometer.
Procedure:
-
Cell Preparation: Harvest macrophages from culture and wash with cold PBS.
-
Fc Blocking: Resuspend cells in Fc block solution and incubate for 10-15 minutes at 4°C.
-
Surface Staining: Add the cocktail of fluorochrome-conjugated surface marker antibodies to the cells. Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with flow cytometry staining buffer.
-
(Optional) Intracellular Staining: If applicable, fix and permeabilize the cells according to the manufacturer's protocol. Then, add fluorochrome-conjugated intracellular antibodies and incubate for 30 minutes at 4°C in the dark. Wash the cells.
-
Acquisition: Resuspend the cells in flow cytometry staining buffer and acquire the data on a flow cytometer.
-
Analysis: Analyze the data using appropriate software. Gate on the macrophage population (e.g., F4/80+, CD11b+) and then quantify the percentage of cells expressing M1 (CD86+) and M2 (CD206+) markers.[27][28][29][30][31][32]
Protocol 3: NF-κB Inhibition Assay
This protocol details a reporter gene assay to measure the inhibition of the NF-κB signaling pathway.
Materials:
-
A stable cell line expressing a luciferase reporter gene under the control of NF-κB response elements (e.g., HEK293-NF-κB-luc).
-
Cell culture medium and supplements.
-
NF-κB activator (e.g., TNF-α or LPS).
-
Test compounds (e.g., TGF-β, FGF-18).
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into a 96-well white, opaque plate and incubate overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator (e.g., TNF-α) for 6-8 hours. Include an unstimulated control and a vehicle control.
-
Cell Lysis and Luminescence Measurement: Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the luminescence using a plate-reading luminometer. Calculate the percentage of NF-κB inhibition for each compound concentration relative to the stimulated control. Determine the IC50 value for each compound.[33][34][35][36][37]
Conclusion
The choice of an anti-inflammatory therapeutic is dictated by the specific pathological context, the desired mechanism of action, and the need for consistent and reproducible effects. TGF-β offers a powerful but complex immunomodulatory activity, with its context-dependent nature presenting a hurdle for predictable therapeutic outcomes. FGF-18 provides a more targeted, indirect anti-inflammatory effect, particularly in the setting of tissue repair, with good preclinical reproducibility. Infliximab stands as a testament to the success of a highly specific, targeted anti-inflammatory strategy with proven clinical reproducibility. IL-10 remains a promising therapeutic candidate, embodying a direct and potent endogenous anti-inflammatory mechanism, though its clinical application requires further refinement. This guide provides a foundational comparison to aid researchers and drug developers in navigating the complexities of selecting and evaluating novel anti-inflammatory agents.
References
- 1. Infliximab in inflammatory bowel disease: clinical outcome in a population based cohort from Stockholm County - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and Speed of Induction of Remission of Infliximab vs Golimumab for Patients With Ulcerative Colitis, Based on Data From Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy and safety of repeated infliximab infusions for Crohn's disease: 1-year clinical experience - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. oatext.com [oatext.com]
- 8. Anti-inflammatory effect of IL-10 mediated by metabolic reprogramming of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The multifaceted nature of IL-10: regulation, role in immunological homeostasis and its relevance to cancer, COVID-19 and post-COVID conditions [frontiersin.org]
- 11. pure.korea.ac.kr [pure.korea.ac.kr]
- 12. Anti- and Pro-inflammatory Roles of TGF-β, IL-10, and IL-22 In Immunity and Autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. TGF-β Activation and Function in Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Augmented effect of fibroblast growth factor 18 in bone morphogenetic protein 2-induced calvarial bone healing by activation of CCL2/CCR2 axis on M2 macrophage polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Preclinical Use of FGF-18 Augmentation for Improving Cartilage Healing Following Surgical Repair: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 17. FGF18 induces chondrogenesis and anti-osteoarthritic effects in a mouse model for TMJ degeneration | PLOS One [journals.plos.org]
- 18. IL-10-Dependent Amelioration of Chronic Inflammatory Disease by Microdose Subcutaneous Delivery of a Prototypic Immunoregulatory Small Molecule - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Sustained anti-inflammatory effects of TGF-β1 on microglia/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Fibroblast growth factor 18 exerts anti-osteoarthritic effects through PI3K-AKT signaling and mitochondrial fusion and fission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. benchchem.com [benchchem.com]
- 23. bowdish.ca [bowdish.ca]
- 24. Cytokine Elisa [bdbiosciences.com]
- 25. Cytokine Elisa [bdbiosciences.com]
- 26. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 27. rndsystems.com [rndsystems.com]
- 28. An optimized flow cytometry panel for classifying macrophage polarization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. m.youtube.com [m.youtube.com]
- 30. Regulation of macrophage polarization and plasticity by complex activation signals - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Frontiers | Regulation of Human Macrophage M1–M2 Polarization Balance by Hypoxia and the Triggering Receptor Expressed on Myeloid Cells-1 [frontiersin.org]
- 33. benchchem.com [benchchem.com]
- 34. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 35. indigobiosciences.com [indigobiosciences.com]
- 36. biorxiv.org [biorxiv.org]
- 37. Inhibition of NF-κB signaling pathway induces apoptosis and suppresses proliferation and angiogenesis of human fibroblast-like synovial cells in rheumatoid arthritis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of TFGF-18 and Established Neuroprotective Agents
For Immediate Release
A detailed comparison of the novel neuroprotective agent, TFGF-18, against established therapies reveals promising potential in preclinical models of neurological disorders. This guide provides an in-depth analysis of its efficacy, mechanism of action, and experimental validation in relation to known neuroprotective agents such as Riluzole and Edaravone.
This publication is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the current landscape of neuroprotective strategies and the positioning of this compound within it. As a novel Glycogen Synthase Kinase-3β (GSK-3β) inhibitor, this compound has demonstrated significant neuroprotective effects in preclinical studies by targeting key pathways involved in neuroinflammation, neuronal apoptosis, and oxidative stress.
Unveiling this compound: A Potent GSK-3β Inhibitor
This compound is an emerging therapeutic candidate that has shown considerable promise in preclinical models of neurodegenerative diseases. Its primary mechanism of action involves the inhibition of GSK-3β, a critical enzyme implicated in a multitude of cellular processes, including those that lead to neuronal damage. By modulating the GSK-3β signaling pathway, this compound has been observed to mitigate neuroinflammation and protect neurons from apoptotic cell death.
Mechanism of Action: A Multi-pronged Approach to Neuroprotection
The neuroprotective effects of this compound are attributed to its ability to interfere with multiple pathological cascades. As a GSK-3β inhibitor, it influences downstream signaling pathways, including the AKT/GSK-3β/Nrf2 and the p65/NF-κB pathways. This modulation helps to reduce the production of pro-inflammatory cytokines, decrease oxidative stress, and inhibit the apoptotic machinery within neurons.
In comparison, established neuroprotective agents function through different mechanisms. Riluzole, approved for the treatment of Amyotrophic Lateral Sclerosis (ALS), primarily exerts its effects by inhibiting glutamate (B1630785) release and blocking voltage-gated sodium channels[1][2][3][4][5]. Edaravone, also used in the management of ALS, acts as a potent free radical scavenger, mitigating oxidative stress-induced neuronal damage[6][7][8][9][10].
Comparative Efficacy in Preclinical Models
While direct head-to-head clinical trials are not yet available, preclinical data provides a basis for comparing the efficacy of this compound with Riluzole and Edaravone in models of ischemic stroke and Alzheimer's disease.
Ischemic Stroke Model (Middle Cerebral Artery Occlusion - MCAO)
In a rat model of transient MCAO, intravenous infusion of Fibroblast Growth Factor 18 (FGF-18), a closely related compound to the queried this compound, demonstrated a significant dose-dependent reduction in infarct volume and improvement in neurological deficits[11][12].
| Agent | Animal Model | Key Efficacy Endpoints | Reference |
| FGF-18 | Rat (MCAO) | Dose-dependent reduction in infarct volume; Improved neurological scores | [11][12] |
| Edaravone | Rodent (MCAO) | Reduction in infarct size; Amelioration of neurological deficits | [13] |
| Riluzole | Rodent (MCAO) | Limited data in MCAO models; neuroprotective effects shown in other ischemia models | [14][15] |
Alzheimer's Disease Model (Streptozotocin-induced)
In a rat model of sporadic Alzheimer's disease induced by streptozotocin (B1681764) (STZ), intracerebroventricular (ICV) administration of FGF-18 was found to alleviate cognitive impairments, reduce amyloid-beta (Aβ) accumulation, and decrease neuronal damage[16][17]. Preclinical studies on Edaravone have also shown promise in Alzheimer's models by reducing Aβ deposition and oxidative stress[1][3][7][9]. Riluzole has shown mixed results in preclinical Alzheimer's models, with some studies indicating a reduction in Aβ pathology and cognitive improvement, while others have not observed these effects[4][8][18][19].
| Agent | Animal Model | Key Efficacy Endpoints | Reference |
| FGF-18 | Rat (STZ-induced AD) | Ameliorated cognitive impairment; Reduced Aβ accumulation; Decreased neuronal damage | [16][17] |
| Edaravone | Mouse (APP/PS1) | Reduced Aβ deposition; Alleviated oxidative stress; Rescued behavioral deficits | [1][3][7][9] |
| Riluzole | Mouse (APP/PS1, 5xFAD) | Inconsistent effects on Aβ plaques; some studies show cognitive improvement | [4][8][18][19] |
Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Model in Rats
The MCAO model is a widely used method to induce focal cerebral ischemia, mimicking the conditions of a stroke[20][21][22][23][24].
Procedure:
-
Anesthesia: Male Sprague-Dawley rats are anesthetized.
-
Surgical Preparation: The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.
-
Occlusion: A nylon monofilament is inserted into the ICA to occlude the origin of the middle cerebral artery.
-
Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.
-
Outcome Assessment: Neurological deficit scoring and measurement of infarct volume (e.g., using TTC staining) are performed at specific time points post-MCAO.
Streptozotocin (STZ)-Induced Model of Sporadic Alzheimer's Disease in Rats
This model is used to replicate the insulin (B600854) resistance and neurodegenerative changes observed in sporadic Alzheimer's disease[2][5][25][26][27].
Procedure:
-
Anesthesia and Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame.
-
Intracerebroventricular (ICV) Injection: A single bilateral ICV injection of STZ (e.g., 3 mg/kg) is administered into the lateral ventricles.
-
Post-operative Care: Animals are monitored for recovery.
-
Behavioral and Histopathological Analysis: Cognitive function is assessed using tests like the Morris water maze. Brain tissue is analyzed for Aβ plaques, tau pathology, and neuronal loss.
Signaling Pathways and Experimental Workflow
To visually represent the complex mechanisms and processes involved, the following diagrams have been generated using the DOT language.
References
- 1. alzdiscovery.org [alzdiscovery.org]
- 2. Intracerebral Injection of Streptozotocin to Model Alzheimer Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. STZ induced Alzheimer’s Disease Modeling & Pharmacodynamics Service - Creative Biolabs [creative-biolabs.com]
- 6. alzdiscovery.org [alzdiscovery.org]
- 7. go.drugbank.com [go.drugbank.com]
- 8. alzdiscovery.org [alzdiscovery.org]
- 9. Clinical and Pathological Benefits of Edaravone for Alzheimer's Disease with Chronic Cerebral Hypoperfusion in a Novel Mouse Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Fibroblast growth factor-18 reduced infarct volumes and behavioral deficits after transient occlusion of the middle cerebral artery in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparative evaluation of rhFGF18 and rhGDF11 treatment in a transient ischemia stroke model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Impact of Riluzole on Neurobehavioral Outcomes in Preclinical Models of Traumatic and Nontraumatic Spinal Cord Injury: Results From a Systematic Review of the Literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Prospective, Multicenter, Phase I Matched-Comparison Group Trial of Safety, Pharmacokinetics, and Preliminary Efficacy of Riluzole in Patients with Traumatic Spinal Cord Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FGF-18 alleviates memory impairments and neuropathological changes in a rat model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Riluzole and its prodrugs for the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 19. admdx.com [admdx.com]
- 20. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 22. biorxiv.org [biorxiv.org]
- 23. digitalcommons.lib.uconn.edu [digitalcommons.lib.uconn.edu]
- 24. researchgate.net [researchgate.net]
- 25. tandfonline.com [tandfonline.com]
- 26. Intracerebroventricular streptozotocin‐induced Alzheimer's disease‐like sleep disorders in rats: Role of the GABAergic system in the parabrachial complex - PMC [pmc.ncbi.nlm.nih.gov]
- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Vivo Validation of FGF-18's Therapeutic Potential: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Fibroblast Growth Factor-18 (FGF-18) and its recombinant human form, Sprifermin, with other alternatives for the treatment of osteoarthritis (OA), supported by experimental data from in vivo studies and clinical trials.
FGF-18: A Promising Disease-Modifying Osteoarthritis Drug (DMOAD)
FGF-18 has emerged as a significant therapeutic candidate for OA due to its anabolic effects on cartilage.[1] In vivo studies have demonstrated its ability to stimulate chondrocyte proliferation and extracellular matrix synthesis, leading to increased cartilage thickness and repair.[2][3] Sprifermin, a recombinant human FGF-18, is currently in late-stage clinical development and has shown potential as a disease-modifying osteoarthritis drug (DMOAD).[4][5]
Mechanism of Action: FGF-18 Signaling Pathway
FGF-18 exerts its effects by binding to FGF receptors (FGFRs), primarily FGFR3, on the surface of chondrocytes. This binding activates intracellular signaling cascades that promote chondrogenesis and cartilage matrix production.
In Vivo Efficacy: Preclinical and Clinical Evidence
Preclinical Studies in Animal Models
In vivo studies in various animal models, including rats and sheep, have demonstrated the efficacy of recombinant human FGF-18 (rhFGF-18) in promoting cartilage repair. These studies often utilize surgically induced models of OA, such as the destabilization of the medial meniscus (DMM) model.[2][6]
Table 1: Summary of Preclinical In Vivo Studies on rhFGF-18 for Cartilage Repair [7][8]
| Animal Model | Intervention | Outcome Measures | Key Findings |
| Ovine, Equine | rhFGF-18 following microfracture or osteochondral defect repair | ICRS Score, Modified O'Driscoll Score, Tissue Infill, Collagen Type II Expression | Significant improvements in cartilage defect repair with rhFGF-18 compared to controls. |
| Rat (Meniscal Tear Model) | Bi-weekly intra-articular injections of FGF-18 | Cartilage Thickness, Cartilage Degeneration Scores | Dose-dependent increases in cartilage thickness and significant reductions in degeneration scores.[2] |
Clinical Trials with Sprifermin
The FORWARD (FGF-18 Osteoarthritis Randomized Trial with Administration of Repeated Doses) study, a multi-year clinical trial, has provided significant data on the efficacy and safety of Sprifermin in patients with knee OA.[9][10]
Table 2: Key Efficacy Results from the FORWARD Clinical Trial (5-Year Follow-up) [9]
| Treatment Group | Change in Total Femorotibial Joint Cartilage Thickness (mm) | WOMAC Pain Score Improvement from Baseline |
| Sprifermin 100 µg (every 6 months) | 0.05 (mean difference vs. placebo) | ~50% |
| Sprifermin 100 µg (every 12 months) | Not reported in 5-year data | ~50% |
| Sprifermin 30 µg (every 6 months) | Not reported in 5-year data | ~50% |
| Sprifermin 30 µg (every 12 months) | Not reported in 5-year data | ~50% |
| Placebo | - | ~50% |
WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) is a widely used, validated questionnaire to assess pain, stiffness, and physical function in patients with OA.
Comparison with Alternatives
While direct head-to-head in vivo comparisons are limited, this section provides available data on common OA treatments.
Hyaluronic Acid (HA)
Hyaluronic acid is a viscosupplement injected into the joint to improve lubrication and reduce pain. Clinical trials have shown its effectiveness in providing symptomatic relief.[11]
Table 3: Comparison of Platelet-Rich Plasma (PRP)-Derived Growth Factor and Hyaluronic Acid for Knee OA (1-Year Follow-up) [11]
| Outcome Measure | PRGF Group | Hyaluronic Acid Group |
| WOMAC Global Score | 27.1 | 34.0 (Significantly higher) |
| VAS Pain Score | 4.59 | 6.18 (Significantly higher) |
| Lequesne Global Score | 10.20 | 11.67 (Significantly higher) |
| Patient Satisfaction (Good/Very Good) | 54.9% | 15.7% |
Lower scores on WOMAC, VAS, and Lequesne indicate better outcomes. PRGF is a form of platelet-rich plasma.
Bone Morphogenetic Protein 7 (BMP-7)
BMP-7 is a growth factor that has been investigated for its potential to stimulate cartilage matrix synthesis.[12] Preclinical studies have suggested its synergistic effects with other anabolic growth factors.[12] However, robust in vivo comparative data against FGF-18 is not yet available.
Experimental Protocols
Destabilization of the Medial Meniscus (DMM) Model in Rodents
This is a widely used surgical model to induce OA in animals.
-
Animal Selection: Commonly used strains include C57BL/6 mice and Sprague Dawley rats.
-
Anesthesia: Appropriate anesthesia is administered prior to surgery.
-
Surgical Procedure: A small incision is made to expose the knee joint, and the medial meniscotibial ligament is transected to destabilize the medial meniscus.
-
Post-Operative Care: Animals are monitored for recovery and receive appropriate analgesia.
-
Treatment Administration: Test articles (e.g., FGF-18, placebo) are administered, often via intra-articular injection, at specified time points post-surgery.
-
Endpoint Assessment: At the end of the study period, various methods are used to assess the extent of OA and the effects of the treatment.
Methods of Assessing Cartilage Repair In Vivo
A variety of techniques are employed to evaluate the efficacy of cartilage repair therapies.
-
Macroscopic Observation: Visual assessment of the cartilage surface for defects, fibrillation, and color.[16]
-
Histological Staining: Techniques like Safranin-O and Fast Green staining are used to visualize proteoglycan content and cartilage morphology in tissue sections.[16] Scoring systems such as the International Cartilage Repair Society (ICRS) and modified O'Driscoll scores are used for quantification.[7][16]
-
Magnetic Resonance Imaging (MRI): Non-invasive imaging technique to assess cartilage thickness, volume, and composition.[17][18]
-
Micro-Computed Tomography (micro-CT): Provides high-resolution 3D images of bone and cartilage structure.[17]
-
Biomechanical Testing: Measures the mechanical properties of the repaired cartilage, such as stiffness and elasticity.
-
Pain Behavior Assessment: In animal models, changes in weight-bearing and sensitivity to mechanical stimuli are used to assess pain.[19]
Conclusion
The in vivo data strongly support the therapeutic potential of FGF-18 as a disease-modifying agent for osteoarthritis. Preclinical studies consistently demonstrate its ability to promote cartilage repair, and clinical trials with Sprifermin have shown statistically significant increases in cartilage thickness in patients with knee OA. While direct comparative data with other treatments like hyaluronic acid and BMP-7 are still emerging, the available evidence positions FGF-18 as a leading candidate in the development of next-generation OA therapies. Further research, including head-to-head clinical trials, will be crucial to definitively establish its place in the clinical management of osteoarthritis.
References
- 1. researchgate.net [researchgate.net]
- 2. Fibroblast growth factor-18 stimulates chondrogenesis and cartilage repair in a rat model of injury-induced osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological impact of the fibroblast growth factor family on articular cartilage and intervertebral disc homeostasis: (basic FGF, FGF-18, osteoarthritis, IVD degeneration) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sprifermin: Effects on Cartilage Homeostasis and Therapeutic Prospects in Cartilage-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. timeshighereducation.com [timeshighereducation.com]
- 6. inotiv.com [inotiv.com]
- 7. Preclinical Use of FGF-18 Augmentation for Improving Cartilage Healing Following Surgical Repair: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. madbarn.com [madbarn.com]
- 9. ard.bmj.com [ard.bmj.com]
- 10. hcplive.com [hcplive.com]
- 11. Platelet-Rich Plasma-Derived Growth Factor vs Hyaluronic Acid Injection in the Individuals with Knee Osteoarthritis: A One Year Randomized Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. upload.orthobullets.com [upload.orthobullets.com]
- 13. 2.10. Destabilization of the medial meniscus (DMM)‐induced experimental osteoarthritis (OA) model [bio-protocol.org]
- 14. Refining surgical models of osteoarthritis in mice and rats alters pain phenotype but not joint pathology | PLOS One [journals.plos.org]
- 15. Refining surgical models of osteoarthritis in mice and rats alters pain phenotype but not joint pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. High-Resolution Methods for Diagnosing Cartilage Damage In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Qualitative and quantitative in vivo assessment of articular cartilage using magnetic resonance imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. metris.nl [metris.nl]
A Comparative Analysis of TFGF-18 Against First-Generation GSK-3β Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive benchmark of the novel Glycogen (B147801) Synthase Kinase-3β (GSK-3β) inhibitor, TFGF-18, against established first-generation inhibitors. This comparison focuses on potency and selectivity, supported by experimental data and detailed protocols.
Glycogen Synthase Kinase-3 (GSK-3) is a critical serine/threonine kinase involved in a multitude of cellular processes, including metabolism, neurodevelopment, and apoptosis. Its dysregulation has been implicated in various pathologies such as Alzheimer's disease, bipolar disorder, and type 2 diabetes. This has led to the development of numerous GSK-3 inhibitors. This guide focuses on this compound, a semi-synthetic isoorientin-based GSK-3β inhibitor, and compares its performance with that of well-established first-generation GSK-3β inhibitors.
Potency Comparison: IC50 Values
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. The following table summarizes the reported IC50 values for this compound and several first-generation GSK-3β inhibitors. It is important to note that these values can vary depending on the specific assay conditions.
| Inhibitor | Type | GSK-3β IC50 | GSK-3α IC50 | Reference |
| This compound | Isoorientin-based | 0.59 µM (590 nM) | Not Reported | [1][2] |
| Tideglusib | Thiadiazolidinone | 502 nM | 908 nM | [3] |
| SB-216763 | Maleimide (B117702) | 34 nM | Not Reported | [4] |
| Alsterpaullone | Paullone | ATP competitive | Not Reported | [5] |
| COB-187 | Thiazolidine-2-thione | 11 nM | 22 nM | [3][6] |
Note: Lower IC50 values indicate higher potency.
Selectivity Profile
A crucial aspect of a drug's viability is its selectivity – the ability to interact with its intended target without affecting other proteins, which can lead to off-target effects. While comprehensive, direct comparative selectivity data for this compound against a wide panel of kinases is not yet publicly available, some insights can be drawn from existing literature on first-generation inhibitors. Many early GSK-3β inhibitors, particularly ATP-competitive ones, have shown cross-reactivity with other kinases that have structurally similar ATP-binding sites, such as cyclin-dependent kinases (CDKs).[5][7] For instance, Alsterpaullone is also known to inhibit CDK2.[5] Newer compounds like COB-187 have been shown to have high selectivity for GSK-3.[6]
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the methods used to evaluate these inhibitors, the following diagrams illustrate the GSK-3β signaling pathway and a general experimental workflow for determining inhibitor potency.
Caption: Simplified GSK-3β signaling pathway.
Caption: General workflow for IC50 determination.
Experimental Protocols
The following are generalized protocols for key experiments used to benchmark GSK-3β inhibitors. Specific details may vary between laboratories and assay kits.
In Vitro GSK-3β Kinase Assay (IC50 Determination)
This protocol is based on a generic kinase assay format, such as the ADP-Glo™ Kinase Assay, and is designed to measure the ability of a compound to inhibit GSK-3β activity.
Materials:
-
Recombinant human GSK-3β enzyme
-
GSK-3β substrate peptide (e.g., a peptide derived from glycogen synthase)
-
Adenosine triphosphate (ATP)
-
Test inhibitor (this compound or first-generation inhibitors) dissolved in DMSO
-
Kinase assay buffer (e.g., containing HEPES, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay reagents (or equivalent detection reagents)
-
384-well microplates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. A typical starting concentration might be 100 µM.
-
Reaction Setup:
-
Add 1 µL of the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2 µL of GSK-3β enzyme diluted in kinase buffer to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The final concentrations of substrate and ATP should be at or near their Km values for the enzyme.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection:
-
Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol for the chosen detection assay (e.g., by adding ADP-Glo™ Reagent).
-
After a further incubation period, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
-
Data Analysis:
Kinase Selectivity Profiling
To assess the selectivity of an inhibitor, its activity is tested against a panel of other kinases.
Procedure:
-
The inhibitor is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of purified kinases (e.g., >300 kinases).
-
The percent inhibition for each kinase is determined.
-
For kinases that show significant inhibition (e.g., >50%), a full dose-response curve is generated to determine the IC50 value.
-
The selectivity is expressed as the ratio of the IC50 for the off-target kinase to the IC50 for GSK-3β. A higher ratio indicates greater selectivity.[10]
Conclusion
This compound demonstrates potency in the sub-micromolar range, comparable to some first-generation GSK-3β inhibitors like Tideglusib.[1][3] However, other first-generation inhibitors, such as the maleimide SB-216763 and the more recent compound COB-187, exhibit significantly higher potency with IC50 values in the low nanomolar range.[3][4] A key differentiator for any new GSK-3β inhibitor will be its selectivity profile. While many first-generation inhibitors have known off-target effects, particularly on CDKs, the comprehensive selectivity of this compound remains to be fully elucidated.[5] Future studies directly comparing the kinome-wide selectivity of this compound against these earlier compounds will be critical in determining its potential as a more specific and potentially safer therapeutic agent. The experimental protocols outlined in this guide provide a framework for conducting such comparative studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. Identification of a novel selective and potent inhibitor of glycogen synthase kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of GSK3β Inhibitors through In Silico Prediction-and-Experiment Cycling Strategy, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A novel GSK-3 inhibitor binds to GSK-3β via a reversible, time and Cys-199-dependent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Theoretical Studies on the Selectivity Mechanisms of Glycogen Synthase Kinase 3β (GSK3β) with Pyrazine ATP-competitive Inhibitors by 3D-QSAR, Molecular Docking, Molecular Dynamics Simulation and Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Identification of Novel GSK-3β Hits Using Competitive Biophysical Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of Potent and Highly Selective Inhibitors of GSK3b - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Head-to-Head Comparison of TFGF-18 and CHIR99021: A Guide for Researchers
In the landscape of molecular biology and drug development, small molecule inhibitors are indispensable tools for dissecting cellular pathways and manipulating cell fates. Among these, inhibitors of Glycogen Synthase Kinase 3 (GSK-3) have garnered significant attention for their roles in a multitude of critical signaling cascades, including the Wnt/β-catenin pathway. This guide provides a detailed, data-supported comparison of two such inhibitors: the widely-used CHIR99021 and the more recently characterized TFGF-18.
This document serves as an objective resource for researchers, scientists, and drug development professionals, offering a clear comparison of their mechanisms, performance, and applications, supplemented with detailed experimental protocols and pathway diagrams.
Mechanism of Action: Targeting a Key Cellular Regulator
Both CHIR99021 and this compound function by inhibiting the serine/threonine kinase GSK-3. GSK-3 is a key negative regulator in the canonical Wnt signaling pathway. In the absence of a Wnt signal, GSK-3 is active within a "destruction complex" that phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation.[1] By inhibiting GSK-3, both this compound and CHIR99021 prevent β-catenin degradation.[1][2] This allows β-catenin to stabilize, accumulate in the cytoplasm, and translocate to the nucleus, where it partners with TCF/LEF transcription factors to activate the expression of Wnt target genes.[1][3]
CHIR99021 is an aminopyrimidine derivative that acts as a potent, ATP-competitive inhibitor of both GSK-3 isoforms, GSK-3α and GSK-3β.[4][5][6] this compound is a semi-synthetic isoorientin-based inhibitor that also targets GSK-3β.[2][7] Beyond the Wnt pathway, this compound has been shown to inhibit downstream p65/NF-κB signaling and modulate the AKT/GSK-3β/Nrf2 pathway.[2]
Caption: Canonical Wnt signaling pathway and point of intervention for GSK-3 inhibitors.
Quantitative Data Summary
The primary distinction between this compound and CHIR99021 lies in their potency, isoform selectivity, and documented applications. CHIR99021 is an exceptionally potent inhibitor of both GSK-3 isoforms, whereas this compound is characterized as a GSK-3β inhibitor with a higher IC50 value.
| Feature | This compound | CHIR99021 |
| Primary Target(s) | GSK-3β[2] | GSK-3α and GSK-3β[6] |
| IC50 (GSK-3β) | 0.59 µM (590 nM)[2][8] | 6.7 nM[6][9] |
| IC50 (GSK-3α) | Not Reported | 10 nM[6] |
| Selectivity | Not specified against other kinases | >500-fold selective for GSK-3 over CDK2 and ERK2[9] |
| Chemical Class | Semi-synthetic isoorientin-based | Aminopyrimidine derivative[4][10] |
| Molecular Formula | C₂₈H₃₀F₃NO₁₁[7][8] | C₂₂H₁₈Cl₂N₈[5] |
| Molecular Weight | 613.54 g/mol [7] | 465.34 g/mol [1] |
| Primary Research Applications | Neuroprotection, anti-neuroinflammation, anti-oxidative stress[2] | Stem cell self-renewal/pluripotency, directed differentiation, cell reprogramming.[1][6][11] |
Performance and Applications
While both compounds activate Wnt signaling by inhibiting GSK-3, their established efficacy is in different research domains.
CHIR99021: Due to its high potency and selectivity, CHIR99021 is a gold-standard reagent in stem cell biology.[12] It is a core component of the "2i" (two inhibitors) medium, used with a MEK inhibitor, to maintain mouse embryonic stem cells in a naïve, undifferentiated state.[6][13] Its robust activation of the Wnt pathway is leveraged to:
-
Promote self-renewal and pluripotency of embryonic and induced pluripotent stem cells (ESCs, iPSCs).[1]
-
Direct the differentiation of pluripotent cells into various lineages, such as cardiomyocytes and insulin-producing cells.[6]
-
Facilitate the chemical reprogramming of somatic cells into iPSCs.[6]
-
Promote osteoblast differentiation and mineralization.[3]
This compound: Research on this compound has primarily focused on its therapeutic potential in neurological contexts. Published studies demonstrate its ability to:
-
Inhibit lipopolysaccharide (LPS)-induced microglia activation and the release of pro-inflammatory mediators.[2]
-
Protect neurons from apoptosis and oxidative stress.[2]
-
Attenuate cognitive impairment in animal models of Alzheimer's disease.[2]
-
Its effects are mediated through the inhibition of GSK-3β and subsequent modulation of the NF-κB and Nrf2 signaling pathways.[2]
Experimental Protocols
To quantitatively compare the activity of this compound and CHIR99021, researchers can employ standardized assays to measure the activation of the Wnt/β-catenin pathway.
Protocol 1: TCF/LEF Luciferase Reporter Assay
This assay quantifies the transcriptional activity of the Wnt pathway. Cells are transfected with a reporter plasmid containing TCF/LEF binding sites upstream of a luciferase gene. Activation of the pathway leads to the production of luciferase, which can be measured via luminescence.
Methodology:
-
Cell Culture: Plate HEK293T cells (or another suitable cell line) in a 96-well plate at a density of 2 x 10⁴ cells per well.
-
Transfection: Co-transfect cells with a TCF/LEF-luciferase reporter plasmid (e.g., M50 Super 8x TOPFlash) and a control plasmid expressing Renilla luciferase (for normalization) using a suitable transfection reagent.
-
Incubation: Allow cells to recover for 24 hours post-transfection.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or CHIR99021 (e.g., a 7-point dilution series from 0.01 µM to 10 µM). Include a DMSO vehicle control.
-
Lysis: After 18-24 hours of treatment, lyse the cells using a passive lysis buffer.
-
Luminescence Measurement: Use a dual-luciferase reporter assay system to measure both Firefly and Renilla luciferase activity on a plate luminometer.
-
Data Analysis: Normalize the Firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the compound concentration to generate dose-response curves and calculate EC50 values.
Caption: Experimental workflow for a Wnt/β-catenin dual-luciferase reporter assay.
Protocol 2: Western Blot for β-catenin Stabilization
This method provides a direct biochemical readout of the inhibitor's effect on the β-catenin protein.
Methodology:
-
Cell Culture and Treatment: Plate cells (e.g., mouse ESCs or ST2 bone marrow stromal cells) in 6-well plates.[3] Once confluent, treat with a fixed concentration of this compound, CHIR99021 (e.g., 3-5 µM), or DMSO vehicle control for a time course (e.g., 0, 3, 6, 12, 24 hours).[3]
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) per lane onto a polyacrylamide gel and separate by electrophoresis.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with a primary antibody against total β-catenin. Also probe a separate blot or strip and re-probe for a loading control (e.g., GAPDH or β-actin).
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software. An increase in the β-catenin band intensity relative to the loading control indicates stabilization.
Conclusion
This compound and CHIR99021 are both valuable chemical probes that act through the inhibition of GSK-3. However, they are not interchangeable.
-
CHIR99021 is the compound of choice for applications requiring potent, robust, and sustained activation of the Wnt/β-catenin pathway, particularly in the fields of stem cell biology and regenerative medicine. Its high selectivity and extensive characterization make it a reliable and reproducible tool.[3][4][6]
-
This compound presents as a useful tool for studying the roles of GSK-3β in neuroinflammation and oxidative stress-related pathologies.[2] While less potent than CHIR99021, its efficacy in specific disease models suggests a distinct therapeutic potential that warrants further investigation.
The selection between these two inhibitors should be guided by the specific biological question, the required potency, and the cellular context of the experiment.
References
- 1. reprocell.com [reprocell.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling [frontiersin.org]
- 4. agscientific.com [agscientific.com]
- 5. CHIR 99021 |CHIR99021 | GSK3 inhibitor | Hello Bio [hellobio.com]
- 6. stemcell.com [stemcell.com]
- 7. medkoo.com [medkoo.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. selleckchem.com [selleckchem.com]
- 10. agscientific.com [agscientific.com]
- 11. GSK-3 inhibitor CHIR99021 enriches glioma stem-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Highly Selective GSK-3β Inhibitor CHIR99021 Promotes Osteogenesis by Activating Canonical and Autophagy-Mediated Wnt Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Combination of Inhibitors of FGF/MEK/Erk and GSK3β Signaling Increases the Number of OCT3/4- and NANOG-Positive Cells in the Human Inner Cell Mass, But Does Not Improve Stem Cell Derivation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Sprifermin (Recombinant Human FGF-18) in Osteoarthritis Clinical Trials
This guide provides a statistical analysis and comparison of Sprifermin (recombinant human Fibroblast Growth Factor-18), an investigational disease-modifying osteoarthritis drug (DMOAD), based on publicly available clinical trial data. The primary comparator is the placebo group from the FORWARD (FGF-18 Osteoarthritis Randomized Trial with Administration of Repeated Doses) study.
Data Presentation: Key Clinical Trial Outcomes
The following tables summarize the key quantitative data from the FORWARD trial, a multi-year study evaluating the efficacy and safety of intra-articular injections of Sprifermin in patients with knee osteoarthritis.
Table 1: Change in Femorotibial Joint Cartilage Thickness at 2 Years
| Treatment Group | Change from Baseline (mm) | 95% Confidence Interval |
| Sprifermin 100 µg (every 6 months) | 0.05 | 0.03 to 0.07 |
| Sprifermin 100 µg (every 12 months) | 0.04 | 0.02 to 0.06 |
| Sprifermin 30 µg (every 6 months) | 0.02 | -0.01 to 0.04 |
| Sprifermin 30 µg (every 12 months) | 0.01 | -0.01 to 0.03 |
| Placebo | -0.02 (loss of cartilage) | Not specified in results |
Data sourced from the FORWARD randomized clinical trial.[1][2][3]
Table 2: Long-Term Change in Femorotibial Joint Cartilage Thickness at 5 Years
| Treatment Group | Mean Difference vs. Placebo (mm) | 95% Confidence Interval | p-value |
| Sprifermin 100 µg (every 6 months) | 0.05 | 0.00 to 0.10 | 0.015 |
This table reflects the sustained effect of Sprifermin 3.5 years after the last treatment.[4]
Table 3: Symptomatic Improvement (WOMAC Score) at 2 Years
| Treatment Group | Mean Absolute Change from Baseline | Comparison to Placebo |
| Sprifermin 100 µg (every 6 months) | Not specified | No statistically significant difference |
| Sprifermin 100 µg (every 12 months) | Not specified | No statistically significant difference |
| Sprifermin 30 µg (every 6 months) | Not specified | No statistically significant difference |
| Sprifermin 30 µg (every 12 months) | Not specified | No statistically significant difference |
| Placebo | Not specified | Baseline for comparison |
WOMAC (Western Ontario and McMaster Universities Osteoarthritis Index) scores showed approximately a 50% improvement from baseline in all groups, including placebo, with no statistically significant differences between the Sprifermin and placebo groups at the 2-year mark.[1][4][5] However, in a subgroup of patients with severe pain and joint space narrowing, those who received 100 μg of sprifermin every six months showed significant improvement in arthritis symptoms 18 months after their last injection compared to those receiving a placebo[3].
Experimental Protocols
FORWARD Clinical Trial Methodology
The FORWARD study was a dose-finding, randomized, placebo-controlled, double-blind clinical trial designed to assess the efficacy and safety of Sprifermin as a potential DMOAD for knee osteoarthritis.[5][6]
-
Participants: The study enrolled 549 participants with symptomatic, radiographic knee osteoarthritis, classified with a Kellgren-Lawrence score of grade 2 or 3.[2]
-
Intervention: Patients were randomized into five groups, receiving intra-articular injections of:
-
Primary Endpoint: The primary outcome measured was the change in total femorotibial joint cartilage thickness from baseline to 2 years, as assessed by quantitative magnetic resonance imaging (qMRI).[1][2]
-
Secondary Endpoints: Secondary outcomes included changes in the total Western Ontario and McMaster Universities Osteoarthritis Index (WOMAC) scores to assess pain, stiffness, and physical function.[1]
-
Duration: The initial treatment phase was 18 months, with a primary analysis at 2 years and a long-term follow-up to 5 years.[4][5]
Mandatory Visualizations
Signaling Pathway of FGF-18 in Chondrocytes
Fibroblast Growth Factor-18 (FGF-18), the active component of Sprifermin, plays a significant role in cartilage development and maintenance.[7] It exerts its effects by binding to and activating Fibroblast Growth Factor Receptors (FGFRs), primarily FGFR3, on the surface of chondrocytes.[8] This initiates a downstream signaling cascade that promotes chondrocyte proliferation and differentiation, leading to the synthesis of extracellular matrix components, which are essential for cartilage repair.[7][9]
References
- 1. Effect of Intra-Articular Sprifermin vs Placebo on Femorotibial Joint Cartilage Thickness in Patients With Osteoarthritis: The FORWARD Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. FORWARD Clinical Trial: Sprifermin Improves Cartilage Thickness in Knee OA | Consultant360 [consultant360.com]
- 3. Experimental Growth Factor Shows Promise in Treating Knee Osteoarthritis | Docwire News [docwirenews.com]
- 4. Long-term structural and symptomatic effects of intra-articular sprifermin in patients with knee osteoarthritis: 5-year results from the FORWARD study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medscape.com [medscape.com]
- 6. ard.bmj.com [ard.bmj.com]
- 7. FGF18 fibroblast growth factor 18 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 8. Role of FGF-18 in Bone Regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synergistic Effects of FGF-18 and TGF-β3 on the Chondrogenesis of Human Adipose-Derived Mesenchymal Stem Cells in the Pellet Culture - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Novel Bioactive Compounds: A General Protocol
A preliminary search for "TFGF-18" did not yield a recognized chemical compound or associated safety and disposal documentation. The following guide provides a comprehensive framework for the proper disposal of novel or uncharacterized research-grade bioactive compounds, which can be adapted for substances like this compound within a laboratory setting. This information is intended to provide essential safety and logistical guidance for researchers, scientists, and drug development professionals.
The responsible management of laboratory waste is paramount to ensuring the safety of personnel and minimizing environmental impact.[1] The disposal of any new or uncharacterized chemical, here referred to as a "novel compound," must begin with a carefully formulated plan before any experimental work is initiated.[1]
Step 1: Characterization and Hazard Assessment
Before disposal, a thorough hazard assessment of the novel compound must be conducted. This involves evaluating its potential for:
-
Ignitability: The tendency of the substance to catch fire.
-
Corrosivity: The ability to cause damage to skin, eyes, or other materials, often indicated by a pH less than or equal to 2 or greater than or equal to 12.5 for aqueous solutions.[2]
-
Reactivity: The potential to react violently, explode, or generate toxic fumes when mixed with other substances, such as water.[2]
-
Toxicity: The ability to cause harm if inhaled, ingested, or absorbed through the skin.
If the novel compound exhibits any of these characteristics, it is classified as hazardous waste and must be managed according to institutional and regulatory guidelines.[2]
Step 2: Segregation and Container Selection
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[3][4] When handling a novel compound, adhere to the following principles:
-
Incompatible Chemicals: Never mix incompatible wastes.[5] For instance, acids should be stored separately from bases, and oxidizing agents should be kept apart from reducing agents and organic compounds.[3]
-
Waste Streams: Collect different types of waste in separate, dedicated containers.[1] For example, aqueous waste should not be mixed with organic solvent waste.[1]
-
Container Compatibility: Use waste containers that are chemically compatible with the novel compound.[6][7] Plastic containers are often preferred for their durability.[2] The original container, if in good condition, can be an ideal choice for waste storage.[3]
Step 3: In-Lab Deactivation and Neutralization (If Applicable and Safe)
For some bioactive compounds, in-lab deactivation may be a viable option to reduce their hazard profile before disposal. This should only be performed by trained personnel with a full understanding of the compound's reactivity.
-
Chemical Deactivation: Some bioactive agents can be deactivated through chemical methods. For example, studies have shown that activated carbon can effectively adsorb and deactivate a range of active pharmaceutical ingredients.[8][9]
-
Acid-Base Neutralization: If the novel compound is a simple acid or base without other hazardous components, it may be neutralized to a pH between 5 and 10 for disposal into the sanitary sewer, pending local regulations.[10] However, this should not be attempted if the neutralization process could generate dangerous fumes.[10]
The following table provides hypothetical quantitative data that would be relevant for the disposal of a novel compound.
| Parameter | Guideline / Limit | Rationale |
| Aqueous Waste pH | 5.5 - 11.0[11] | To prevent corrosion of plumbing and adverse effects on wastewater treatment systems.[3] |
| Halogenated Solvents | Segregated from non-halogenated solvents.[1] | Halogenated solvents require specific disposal methods, often incineration at high temperatures, and mixing them with non-halogenated solvents increases disposal costs and complexity. |
| Heavy Metal Content | Collect separately if containing Arsenic, Barium, Cadmium, Chromium, Lead, Mercury, Selenium, or Silver.[10] | Heavy metals are toxic and require specialized disposal to prevent environmental contamination. |
| Satellite Accumulation | Maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste.[2] | These limits are set by regulatory bodies to minimize the risks associated with storing hazardous materials in the laboratory.[2] |
| Empty Container Residue | No more than 1 inch of residue remaining on the bottom of the container.[1] | For a container to be considered "empty" and disposed of as non-hazardous waste, it must meet specific criteria for the amount of remaining residue. Acutely hazardous waste containers require triple rinsing.[1] |
Step 4: Proper Labeling and Storage
Accurate labeling and safe storage are critical for managing hazardous waste.
-
Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents (no abbreviations), and the approximate percentages of each component.[7][12]
-
Storage Location: Store hazardous waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation.[2][3] This area must be under the control of laboratory personnel.[6]
-
Container Management: Keep waste containers securely closed except when adding waste.[2][5] Ensure that containers are stored in secondary containment to catch any potential leaks.[5]
Step 5: Disposal and Pickup
Hazardous chemical waste must never be poured down the drain or disposed of in the regular trash.[2][6]
-
Scheduling Pickup: Once a waste container is full, it must be removed from the laboratory within three days.[10] Contact your institution's Environmental Health & Safety (EHS) department to schedule a waste pickup.[2][13]
-
Documentation: Maintain accurate records of the waste generated, as required by regulations like the Resource Conservation and Recovery Act (RCRA).[6]
Below is a diagram illustrating the logical workflow for the disposal of a novel research compound.
Caption: Disposal workflow for novel research compounds.
References
- 1. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. danielshealth.com [danielshealth.com]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Activated Carbon-Based System for the Disposal of Psychoactive Medications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Section 2.0 Safe Disposal of Hazardous Chemical Waste | Environment, Health and Safety [ehs.ku.edu]
- 11. Chemical Safety – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 12. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 13. Chemical Waste Management Reference Guide | Environmental Health and Safety [ehs.osu.edu]
Personal protective equipment for handling TFGF-18
This guide provides essential safety and logistical information for handling the fictional potent growth factor, TFGF-18. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices and proper disposal.
Personal Protective Equipment (PPE)
A risk assessment is crucial to determine the specific PPE required for handling this compound.[1] The following table summarizes the recommended PPE based on the procedure's potential for generating splashes, aerosols, or direct contact.
| Procedure | Required PPE | Rationale |
| Low-Risk Activities | ||
| Handling sealed vials (transporting, inventory) | Laboratory coat, safety glasses, disposable nitrile gloves.[2] | Protects against accidental surface contamination and minor splashes.[1][3] |
| Moderate-Risk Activities | ||
| Reconstituting lyophilized powder, preparing dilutions, aliquoting | Laboratory coat, safety goggles, disposable nitrile gloves (double gloving recommended).[2] | Reduces risk from splashes and potential for aerosol generation.[1] |
| High-Risk Activities | ||
| Cell culture, animal studies, procedures with potential for significant aerosol generation (e.g., vortexing, sonicating) | Solid-front gown, safety goggles and face shield, or a powered air-purifying respirator (PAPR), double nitrile gloves.[1][4] | Provides maximum protection against inhalation of aerosols and significant splashes to the face and body.[1] |
Operational Plans
Engineering Controls
All procedures involving open manipulation of this compound should be performed in a certified Class II Biosafety Cabinet (BSC) to protect both the user and the product from contamination.[5] The BSC should be decontaminated before and after each use.[6][7]
Spill Response Plan
In the event of a this compound spill, immediate action is necessary to contain and decontaminate the area.[5][8]
Minor Spill (within a BSC):
-
Keep the BSC running. [5]
-
Alert others in the immediate area.
-
Contain the spill with absorbent pads.[5]
-
Apply a freshly prepared 10% bleach solution and allow a 20-minute contact time.[5]
-
Wipe up the treated spill with absorbent pads, working from the outside in.[5]
-
Wipe the area with sterile water to remove residual bleach.[5]
-
Dispose of all contaminated materials as biohazardous waste.[5]
Major Spill (outside a BSC):
-
Evacuate the area immediately and alert others.
-
Prevent entry to the contaminated area.
-
Remove any contaminated clothing carefully, turning it inside out.
-
Wash exposed skin with soap and water for at least 15 minutes.[9]
-
Contact the appropriate emergency response team for your institution.
-
Do not re-enter the area until it has been decontaminated by trained personnel.
Disposal Plan
All materials that have come into contact with this compound, including pipette tips, tubes, flasks, and gloves, are considered biohazardous waste and must be disposed of accordingly.[10][11]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, leak-proof, and puncture-resistant biohazard container lined with a biohazard bag.[12][13] |
| Liquid Waste | Aspirate into a flask containing a suitable disinfectant (e.g., 10% final concentration of bleach) and allow for a 20-minute contact time before disposal down the sanitary sewer, in accordance with institutional guidelines.[11] |
| Sharps | Dispose of in a designated, puncture-resistant sharps container.[13] |
All biohazardous waste must be treated, typically by autoclaving, before final disposal.[12][13]
Experimental Protocols & Visualizations
General Workflow for Cell-Based Assays
The following diagram illustrates a typical workflow for treating cells with this compound to assess its biological activity.
Hypothetical this compound Signaling Pathway
This compound is hypothesized to act through a receptor tyrosine kinase (RTK) to activate downstream signaling cascades, such as the MAPK/ERK and PI3K/AKT pathways, which are common for growth factors.[14][15][16]
References
- 1. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 2. Chapter 10: Personal Protective Equipment for Biohazards | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 3. Personal protection – Comitè de Bioseguretat [ub.edu]
- 4. safety.fsu.edu [safety.fsu.edu]
- 5. Chapter 8: Decontamination, Disinfection and Spill Response | Environmental Health & Safety | West Virginia University [ehs.wvu.edu]
- 6. escolifesciences.com [escolifesciences.com]
- 7. gmi-inc.com [gmi-inc.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. auckland.ac.nz [auckland.ac.nz]
- 11. byotrol.com [byotrol.com]
- 12. universityofgalway.ie [universityofgalway.ie]
- 13. Safe Disposal of Infectious Laboratory Waste - Biosafety In The Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. creative-diagnostics.com [creative-diagnostics.com]
- 16. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
